An In-depth Technical Guide to the Synthesis of Methyl 3-acetamido-4-hydroxybenzoate
Abstract: This guide provides a comprehensive technical overview of the synthesis of Methyl 3-acetamido-4-hydroxybenzoate, a key intermediate in the pharmaceutical industry. We will explore the primary synthetic routes,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This guide provides a comprehensive technical overview of the synthesis of Methyl 3-acetamido-4-hydroxybenzoate, a key intermediate in the pharmaceutical industry. We will explore the primary synthetic routes, delve into the mechanistic underpinnings of the reaction, and offer a detailed, field-tested experimental protocol. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for the preparation of this compound.
Introduction and Significance
Methyl 3-acetamido-4-hydroxybenzoate serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a hydroxyl group, an acetamido group, and a methyl ester on a benzene ring, provides multiple points for further chemical modification. A notable application of this intermediate is in the synthesis of the influenza neuraminidase inhibitor, Oseltamivir. The efficient and scalable synthesis of Methyl 3-acetamido-4-hydroxybenzoate is therefore of significant interest to the pharmaceutical industry.
The primary and most common synthetic route involves the nitration of methyl 4-hydroxybenzoate, followed by the reduction of the nitro group and subsequent acetylation. This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Synthetic Pathway Overview
The synthesis of Methyl 3-acetamido-4-hydroxybenzoate from methyl 4-hydroxybenzoate can be conceptually broken down into three key steps:
Nitration: Introduction of a nitro group (-NO2) at the 3-position of the benzene ring of methyl 4-hydroxybenzoate.
Reduction: Conversion of the nitro group to an amino group (-NH2).
Acetylation: Acylation of the amino group to form the final acetamido group (-NHCOCH3).
Figure 1: Overall synthetic pathway from Methyl 4-hydroxybenzoate.
The initial step is the nitration of methyl 4-hydroxybenzoate. This is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) and the methyl ester (-COOCH3) are the directing groups on the benzene ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group.
The powerful activating and directing effect of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO2+) to the positions ortho to it (positions 3 and 5). The nitronium ion is generated in situ from the reaction of nitric acid and sulfuric acid.
Reaction:
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Due to steric hindrance from the adjacent ester group, the substitution predominantly occurs at the 3-position.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical step. Several methods can be employed for this transformation.
Catalytic Hydrogenation: This is often the preferred method in industrial settings due to its clean nature, as the byproducts are typically just water. A common catalyst is palladium on carbon (Pd/C) under a hydrogen atmosphere. This method generally offers high yields and is environmentally friendly.
Metal-Acid Reduction: A classic laboratory method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). For instance, stannous chloride (SnCl₂) in concentrated HCl is a highly effective reducing agent for this purpose.
The choice of reducing agent can depend on factors such as scale, available equipment, and desired purity profile.
Step 3: Acetylation of the Amine
The final step is the acetylation of the newly formed amino group. Acetic anhydride is a common and efficient acetylating agent for this purpose. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the acetic acid byproduct. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to the formation of the amide bond and the elimination of an acetate ion.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of Methyl 3-acetamido-4-hydroxybenzoate.
Materials and Reagents
Reagent/Material
CAS Number
Molecular Weight ( g/mol )
Comments
Methyl 4-hydroxybenzoate
99-96-7
152.15
Starting material
Nitric Acid (70%)
7697-37-2
63.01
Nitrating agent
Sulfuric Acid (98%)
7664-93-9
98.08
Catalyst for nitration
Stannous Chloride Dihydrate
10025-69-1
225.63
Reducing agent
Hydrochloric Acid (37%)
7647-01-0
36.46
Acid for reduction
Acetic Anhydride
108-24-7
102.09
Acetylating agent
Sodium Bicarbonate
144-55-8
84.01
For neutralization
Ethyl Acetate
141-78-6
88.11
Extraction solvent
Methanol
67-56-1
32.04
Recrystallization solvent
Deionized Water
7732-18-5
18.02
Step-by-Step Procedure
Step 1: Synthesis of Methyl 3-nitro-4-hydroxybenzoate
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methyl 4-hydroxybenzoate (1 equivalent).
Cool the flask in an ice-water bath to 0-5 °C.
Slowly add concentrated sulfuric acid (3-4 equivalents) while maintaining the temperature below 10 °C.
Once the addition is complete and the solid has dissolved, slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and sulfuric acid (1 equivalent) dropwise via the dropping funnel. Ensure the temperature does not exceed 10 °C during the addition.
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.
A yellow precipitate of methyl 3-nitro-4-hydroxybenzoate will form.
Filter the solid, wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
Dry the product in a vacuum oven at 50-60 °C.
Step 2: Synthesis of Methyl 3-amino-4-hydroxybenzoate
To a round-bottom flask, add the dried methyl 3-nitro-4-hydroxybenzoate (1 equivalent) and stannous chloride dihydrate (3-4 equivalents).
Add concentrated hydrochloric acid and heat the mixture to 80-90 °C with stirring for 2-3 hours.
Cool the reaction mixture to room temperature and then in an ice bath.
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the product with ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-amino-4-hydroxybenzoate.
Step 3: Synthesis of Methyl 3-acetamido-4-hydroxybenzoate
Dissolve the crude methyl 3-amino-4-hydroxybenzoate (1 equivalent) in a suitable solvent such as acetic acid or a mixture of water and a water-miscible organic solvent.
Add acetic anhydride (1.1-1.2 equivalents) dropwise to the solution at room temperature with stirring.
Stir the reaction mixture for 1-2 hours.
Pour the reaction mixture into cold water to precipitate the product.
Filter the solid, wash with cold water, and dry.
Recrystallize the crude product from a suitable solvent system, such as methanol/water or ethanol/water, to obtain pure methyl 3-acetamido-4-hydroxybenzoate.
Figure 2: Detailed experimental workflow for the synthesis.
Characterization and Quality Control
The identity and purity of the final product, Methyl 3-acetamido-4-hydroxybenzoate, should be confirmed using standard analytical techniques:
Melting Point: A sharp melting point is indicative of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify any impurities.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Considerations
Concentrated acids (sulfuric and nitric acid) are highly corrosive. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
The nitration reaction is exothermic and can be hazardous if the temperature is not controlled. Ensure efficient cooling and slow addition of reagents.
Handle all organic solvents in a well-ventilated area, away from ignition sources.
Conclusion
The synthesis of Methyl 3-acetamido-4-hydroxybenzoate via the nitration, reduction, and acetylation of methyl 4-hydroxybenzoate is a well-established and reliable method. Careful control of reaction parameters, particularly temperature during the nitration step, is crucial for achieving a high yield and purity of the desired product. The protocol provided in this guide, along with the mechanistic insights, offers a solid foundation for researchers and drug development professionals to successfully synthesize this important pharmaceutical intermediate.
References
Synthesis of Methyl 3-Acetamido-4-hydroxybenzoate. Science of Synthesis. Thieme. [Link]
A Practical and Cost-Effective Synthesis of Oseltamivir Phosphate (Tamiflu). Organic Process Research & Development. American Chemical Society. [Link]
Methyl 4-hydroxybenzoate. PubChem. National Center for Biotechnology Information. [Link]
Exploratory
Methyl 3-acetamido-4-hydroxybenzoate: Physicochemical Profiling and Synthetic Applications in Tyrosine Kinase Inhibitor Development
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary In modern medicinal chemistry, the efficient assembly of complex active ph...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Guide & Whitepaper
Executive Summary
In modern medicinal chemistry, the efficient assembly of complex active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, rationally designed intermediates. Methyl 3-acetamido-4-hydroxybenzoate (CAS: 126360-59-6) is a critical aromatic building block that bridges basic organic synthesis with advanced targeted oncology therapies.
Characterized by its unique substitution pattern—a core benzene ring bearing a methoxycarbonyl group, an electron-donating hydroxyl group, and an acetamido group—this compound serves as a pivotal precursor. It is most notably utilized in the multi-step synthesis of 4-oxoquinoline derivatives, which are the structural backbones for dual irreversible Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinase inhibitors such as Neratinib and Pelitinib (EKB-569)[1].
This whitepaper provides an in-depth technical analysis of Methyl 3-acetamido-4-hydroxybenzoate, detailing its physicochemical properties, the causality behind its synthetic methodologies, and its downstream applications in drug development.
Physicochemical Profiling and Structural Causality
The chemical behavior of Methyl 3-acetamido-4-hydroxybenzoate is dictated by the electronic push-pull dynamics of its functional groups. The electron-withdrawing ester at the 1-position makes the ring susceptible to specific nucleophilic attacks, while the hydroxyl and acetamido groups at the 4- and 3-positions, respectively, provide essential handles for subsequent ethylation and cyclization reactions[2].
Quantitative Chemical Data
To establish a baseline for analytical and synthetic workflows, the core physicochemical properties of the compound are summarized below.
Data supported by compound identification standards[2],[3].
Synthetic Methodology and Mechanistic Insights
The synthesis of Methyl 3-acetamido-4-hydroxybenzoate from 3-amino-4-hydroxybenzoic acid is a two-step process requiring strict control over reaction conditions to ensure chemoselectivity. As a Senior Application Scientist, I have detailed the protocols below, emphasizing the causality behind the reagents chosen and integrating self-validating In-Process Controls (IPCs) to guarantee reproducibility[1].
Protocol 1: Fischer Esterification (Synthesis of Methyl 3-amino-4-hydroxybenzoate)
Causality of Experimental Design:
Thionyl chloride (SOCl₂) is utilized rather than aqueous mineral acids. SOCl₂ reacts with methanol to generate anhydrous HCl in situ. This creates the highly acidic environment required for Fischer esterification without introducing water, which would thermodynamically drive the equilibrium backward toward the starting carboxylic acid.
Step-by-Step Workflow:
Charge: Add 3-amino-4-hydroxybenzoic acid (1.0 eq) and anhydrous Methanol (excess, ~1.2 L/mol) to a jacketed glass reactor.
Temperature Control: Cool the stirring mixture to 5 °C using a recirculating chiller.
Causality: The subsequent addition of SOCl₂ is violently exothermic. Pre-cooling prevents solvent flash-boiling and thermal degradation of the amine.
Addition: Dropwise add SOCl₂ (1.05 eq) while strictly maintaining the internal temperature below 10 °C.
Reflux: Gradually warm the reactor and reflux at 65 °C for 8 hours.
Self-Validation (IPC): Withdraw a 0.5 mL aliquot, neutralize with 5% NaHCO₃, extract into Ethyl Acetate (EtOAc), and analyze via HPLC (254 nm). The reaction is validated as complete when the starting material peak area is <1.0%.
Workup: Distill off excess MeOH and SOCl₂ under reduced pressure. Dissolve the crude residue in EtOAc and wash sequentially with 5% aqueous NaHCO₃, water, and brine.
Causality: The NaHCO₃ wash is critical to neutralize residual HCl, preventing acid-catalyzed hydrolysis of the newly formed ester during isolation.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate in vacuo to yield the intermediate as a pale solid (Expected yield: ~95%).
Protocol 2: Chemoselective N-Acetylation
Causality of Experimental Design:
Acetic acid (AcOH) is selected as the solvent over basic solvents like pyridine. AcOH acts as a mild acid catalyst while suppressing the deprotonation of the phenolic hydroxyl group. Because the amino group is inherently a stronger nucleophile than the phenol, this mildly acidic environment guarantees exclusive N-acetylation, preventing the formation of unwanted O-acetylated or di-acetylated byproducts.
Step-by-Step Workflow:
Dissolution: Dissolve the Methyl 3-amino-4-hydroxybenzoate intermediate (1.0 eq) in Acetic Acid (~0.8 L/mol) under continuous stirring.
Heating: Elevate the internal temperature to 60 °C.
Acetylation: Add Acetic Anhydride (1.5 eq) dropwise to the heated solution.
Reaction: Maintain stirring at 60 °C for 3 hours.
Self-Validation (IPC): Analyze a diluted aliquot via HPLC. The complete disappearance of the intermediate peak validates the termination of the reaction.
Precipitation: Transfer the reaction mixture slowly into chilled water (approx. 2× the volume of AcOH) over 1 hour.
Causality: Methyl 3-acetamido-4-hydroxybenzoate has exceptionally low solubility in water. Gradual addition to a chilled anti-solvent forces controlled crystallization, yielding a high-purity solid rather than an amorphous crash-out that traps impurities.
Isolation: Filter the resulting white solid, wash thoroughly with cold water to remove all residual acetic acid, and dry in a vacuum oven at 50 °C (Expected yield: ~92%).
Downstream Application: The Path to Targeted Kinase Inhibitors
Methyl 3-acetamido-4-hydroxybenzoate is not an end-product; it is a highly specialized intermediate. In the pharmaceutical manufacturing of Neratinib and Pelitinib, this compound undergoes a sequence of transformations:
Ethylation: The free hydroxyl group is alkylated using ethyl bromide to form an ethoxy ether.
Nitration & Hydrolysis: The ester is hydrolyzed to an acid, followed by nitration of the aromatic ring.
Reductive Cyclization: Through condensation and zinc-mediated reductive cyclization, the linear molecule is folded into a rigid 4-oxoquinoline core—specifically, N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide[1].
Caption: Synthetic workflow from 3-amino-4-hydroxybenzoic acid to Neratinib via the title compound.
Pharmacological Context: Mechanism of Downstream APIs
The ultimate value of Methyl 3-acetamido-4-hydroxybenzoate lies in the pharmacological efficacy of its downstream derivatives. Neratinib, synthesized from the 4-oxoquinoline core, is a potent, dual irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and HER2[1],[3].
Unlike reversible inhibitors, Neratinib forms a covalent bond with a conserved cysteine residue (Cys-773 in EGFR and Cys-805 in HER2) within the ATP-binding pocket of the receptor. This permanent blockade shuts down the downstream PI3K/AKT and RAS/MAPK signaling cascades, effectively halting tumor cell proliferation and survival in HER2-positive breast cancers.
Caption: Mechanism of action for Neratinib inhibiting the EGFR/HER2 signaling pathways.
References
Title: Synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide
Source: CLOCKSS / Open Access Journal (October 11, 2011)
URL: [Link][1]
A Technical Guide to the Structural Elucidation of Methyl 3-acetamido-4-hydroxybenzoate
I. Introduction: Establishing the Analytical Framework Methyl 3-acetamido-4-hydroxybenzoate is an aromatic compound of significant interest as a potential pharmaceutical intermediate and a synthetic building block.[1] It...
Author: BenchChem Technical Support Team. Date: April 2026
I. Introduction: Establishing the Analytical Framework
Methyl 3-acetamido-4-hydroxybenzoate is an aromatic compound of significant interest as a potential pharmaceutical intermediate and a synthetic building block.[1] Its structure incorporates a benzoate ester, a secondary amide, and a phenol, presenting a valuable case study for the principles of chemical structure elucidation. The unambiguous determination of its molecular architecture is paramount for predicting its chemical behavior, understanding its potential biological activity, and ensuring quality control in synthetic applications.
This in-depth guide provides a systematic, multi-technique approach to the structural verification of methyl 3-acetamido-4-hydroxybenzoate. We will move beyond a simple recitation of data to explain the causal logic behind the selection of analytical methods and the interpretation of their outputs. The core principle of this workflow is the creation of a self-validating system, where data from orthogonal techniques—mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy—converge to provide a single, irrefutable structural assignment.[2][3] This process mirrors the rigorous standards required in both academic research and industrial drug development.
II. Synthesis and Sample Preparation: The Foundation of Quality Data
A reliable structural analysis begins with a pure sample. The most direct route to methyl 3-acetamido-4-hydroxybenzoate is a two-step process starting from a commercially available precursor.
Step 1: Fischer Esterification of 3-Amino-4-hydroxybenzoic Acid
The synthesis initiates with the esterification of 3-amino-4-hydroxybenzoic acid. This reaction is typically performed by refluxing the starting material in methanol with a catalytic amount of strong acid, such as sulfuric acid.[4][5]
Step 2: Acetylation of Methyl 3-amino-4-hydroxybenzoate
The subsequent step involves the selective N-acetylation of the amino group. This is readily achieved by reacting the methyl 3-amino-4-hydroxybenzoate intermediate with acetic anhydride.
Experimental Protocol: Synthesis and Purification
Esterification:
To a solution of 3-amino-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
Remove the methanol under reduced pressure. The resulting aqueous residue is then extracted with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 3-amino-4-hydroxybenzoate.[6]
Acetylation:
Dissolve the crude methyl 3-amino-4-hydroxybenzoate (1.0 eq) in glacial acetic acid.
Add acetic anhydride (1.1 eq) dropwise while stirring.
Stir the reaction mixture at room temperature for 2-4 hours until TLC indicates the consumption of the starting material.
Pour the reaction mixture into ice-cold water to precipitate the product.
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum.
Purification & Validation:
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure methyl 3-acetamido-4-hydroxybenzoate as a solid.
Confirm the purity by measuring the melting point and performing TLC analysis with a single, well-defined spot.
III. Comprehensive Spectroscopic Elucidation
With a pure sample in hand, we can proceed with the core analytical workflow. The logic is to first determine the molecular mass and formula, then identify the functional groups present, and finally, piece together the atomic connectivity.
A. Mass Spectrometry (MS): Defining the Molecular Formula
Principle: Mass spectrometry provides the molecular weight of the compound and, with high resolution instruments, the exact molecular formula. The fragmentation pattern offers initial clues about the structural components.[7]
Expected Data for C₁₀H₁₁NO₄:
Molecular Formula: C₁₀H₁₁NO₄
Molar Mass: 209.0688 g/mol
Nitrogen Rule: The presence of a single nitrogen atom dictates an odd nominal molecular weight (209), which is a key validation point.[7]
Data Interpretation:
In an electrospray ionization (ESI) mass spectrum, we would expect to observe the protonated molecule [M+H]⁺ at m/z 210. Under electron ionization (EI), the molecular ion [M]⁺• at m/z 209 would be observed. The fragmentation pattern is also highly diagnostic.
Table 1: Predicted Mass Spectrometry Fragmentation
m/z Value
Fragment Lost
Structure of Fragment
Mechanistic Rationale
178
•OCH₃
Methoxy radical
α-cleavage at the ester group is a common fragmentation pathway for methyl esters.[7][8][9]
167
CH₂=C=O
Ketene
McLafferty-type rearrangement or cleavage of the acetyl group from the amide nitrogen.
151
•NHCOCH₃
Acetamido radical
Cleavage of the amide group.
105
Isopropyl
Benzoyl Cation
A very stable fragment commonly observed in aromatic esters.[10]
B. Infrared (IR) Spectroscopy: Functional Group Identification
Principle: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making it an excellent tool for functional group identification.[11]
Data Interpretation: The IR spectrum provides a rapid confirmation of the key functional groups synthesized.
Table 2: Characteristic Infrared Absorption Bands
Wavenumber (cm⁻¹)
Functional Group
Vibration Type
Expected Appearance
Rationale & Significance
3500-3200
O-H (Phenol)
Stretching
Broad
The broadness is due to intermolecular hydrogen bonding, a hallmark of phenols.[12]
~3300
N-H (Amide)
Stretching
Medium, Sharp
Confirms the presence of a secondary amide. Often appears as a distinct peak on the shoulder of the broader O-H band.[13]
3100-3000
C-H (Aromatic)
Stretching
Sharp, Weak
Indicates the presence of sp² C-H bonds on the benzene ring.[11]
~1720
C=O (Ester)
Stretching
Strong, Sharp
The position is characteristic of an aromatic ester, slightly lower than an aliphatic ester due to conjugation.[14]
~1670
C=O (Amide I)
Stretching
Strong, Sharp
This is the "Amide I" band, a classic indicator of an amide carbonyl group.[13][15]
~1540
N-H Bend / C-N Stretch
Bending/Stretching
Medium
Known as the "Amide II" band, resulting from a coupling of N-H bending and C-N stretching.[13]
1600 & 1480
C=C (Aromatic)
Stretching
Medium
Confirms the presence of the benzene ring.
~1250
C-O (Ester/Phenol)
Stretching
Strong
Arises from the C-O bonds of both the ester and the phenolic hydroxyl group.[12]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Principle: NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[3][16][17] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments.[18]
Data Interpretation: The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).
Table 3: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) / ppm
Multiplicity
Integration
Assignment
Rationale and 2D NMR Correlations
~9.5-10.5
Singlet (broad)
1H
Phenolic OH
The phenolic proton is acidic and its chemical shift is concentration-dependent. It will not show COSY or HSQC correlations.
~9.0-9.5
Singlet (broad)
1H
Amide NH
The amide proton chemical shift can vary. It will show a COSY correlation to the aromatic proton at H-2 and an HMBC correlation to the amide carbonyl carbon.
~7.8
Doublet (d)
1H
H-2
This proton is ortho to the electron-withdrawing ester group, shifting it downfield. It will show a COSY correlation to H-6.
~7.6
Doublet of Doublets (dd)
1H
H-6
This proton is coupled to both H-2 and H-5. It will show COSY correlations to both protons.
~7.0
Doublet (d)
1H
H-5
This proton is ortho to the electron-donating hydroxyl group, shifting it upfield. It will show a COSY correlation to H-6.
~3.8
Singlet (s)
3H
OCH₃ (Ester)
A characteristic singlet for a methyl ester. Will show an HMBC correlation to the ester carbonyl carbon.
~2.1
Singlet (s)
3H
CH₃ (Amide)
A characteristic singlet for an N-acetyl group. Will show an HMBC correlation to the amide carbonyl carbon.
Data Interpretation: The ¹³C NMR spectrum shows all unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.).
Table 4: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) / ppm
Assignment
Rationale and 2D NMR Correlations
~169.0
C=O (Amide)
Carbonyl carbons are highly deshielded. Will show HMBC correlations from the amide NH and the amide CH₃ protons.
~166.0
C=O (Ester)
Ester carbonyls are also downfield. Will show an HMBC correlation from the ester OCH₃ protons.
~150.0
C-4 (C-OH)
Aromatic carbon attached to oxygen is shifted significantly downfield.
~135.0
C-2
Aromatic CH ortho to the ester group. Will show a direct correlation to the H-2 proton in the HSQC spectrum.
~130.0
C-3 (C-NH)
Aromatic carbon attached to nitrogen.
~125.0
C-1 (C-COOCH₃)
Quaternary aromatic carbon attached to the ester.
~123.0
C-6
Aromatic CH. Will show a direct correlation to the H-6 proton in the HSQC spectrum.
~118.0
C-5
Aromatic CH ortho to the hydroxyl group. Will show a direct correlation to the H-5 proton in the HSQC spectrum.
~52.0
OCH₃ (Ester)
Typical chemical shift for a methyl ester carbon. Will show a direct correlation to the OCH₃ protons in the HSQC spectrum.
~24.0
CH₃ (Amide)
Typical chemical shift for an N-acetyl methyl carbon. Will show a direct correlation to the amide CH₃ protons in the HSQC spectrum.
IV. Data Synthesis and Final Structure Verification
The power of this workflow lies in the convergence of data. The mass spectrum defines the elemental composition (C₁₀H₁₁NO₄). The IR spectrum confirms the presence of OH, NH, ester C=O, and amide C=O functional groups. Finally, NMR spectroscopy provides the unambiguous connectivity map.
The logical flow of structural determination using this integrated data is visualized below.
Caption: Integrated workflow for structure elucidation.
V. Conclusion
The structure elucidation of methyl 3-acetamido-4-hydroxybenzoate serves as a prime example of a modern, integrated analytical chemistry workflow. By strategically combining Mass Spectrometry, Infrared Spectroscopy, and a suite of Nuclear Magnetic Resonance experiments, we have moved systematically from molecular formula to functional group identification, and finally to a complete and unambiguous atomic connectivity map. The causality behind each experimental choice and the cross-validation of data from these orthogonal techniques ensure the scientific integrity and trustworthiness of the final structural assignment. This rigorous, evidence-based approach is the cornerstone of molecular characterization in the chemical and pharmaceutical sciences.
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JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
Florida State University. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. [Link]
The Royal Society of Chemistry. (n.d.). General experimental procedures. [Link]
Scribd. (n.d.). Organic Compounds Structure Elucidation Guide. Retrieved from [Link]
Doc Brown's Chemistry. (2026, February 24). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectrum of N-benzylbenzamide (7). [Link]
SciSpace. (2014, December 13). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. [Link]
Google Patents. (n.d.).
Studia Universitatis “Vasile Goldiş”. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. [Link]
Google Patents. (n.d.). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
SpectraBase. (n.d.). 4-Hydroxy-benzoic acid methyl ester. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound Methyl 3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzoate (FDB010768). [Link]
Strategic Synthesis and Starting Material Selection for Methyl 3-acetamido-4-hydroxybenzoate: A Technical Guide
Introduction to the Target Pharmacophore Methyl 3-acetamido-4-hydroxybenzoate (CAS 126360-59-6) is a highly versatile building block in medicinal chemistry. It is frequently utilized as a critical intermediate in the syn...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Target Pharmacophore
Methyl 3-acetamido-4-hydroxybenzoate (CAS 126360-59-6) is a highly versatile building block in medicinal chemistry. It is frequently utilized as a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of quinoline-based kinase inhibitors such as the EGFR inhibitor Neratinib[1][2]. Its structural topology—a benzene ring functionalized with a methyl ester, a phenolic hydroxyl, and an acetamido group—provides orthogonal reactivity handles for downstream functionalization.
As a Senior Application Scientist, I have structured this technical guide to evaluate the starting materials and mechanistic causality required to synthesize this compound with high fidelity. The focus is on translating theoretical retrosynthesis into robust, self-validating experimental workflows.
Retrosynthetic Analysis and Starting Material Selection
The synthesis of Methyl 3-acetamido-4-hydroxybenzoate can be approached via two primary starting materials, each dictating a distinct synthetic trajectory:
Route A: 3-Amino-4-hydroxybenzoic Acid
This route relies on the direct esterification of the carboxylic acid followed by N-acetylation[3]. While atom-economical and straightforward, the starting material is relatively expensive and the free aniline is prone to oxidative degradation during storage.
Route B: Methyl 4-hydroxybenzoate (Methyl Paraben)
This is the industrially preferred route due to the exceptionally low cost and high stability of Methyl paraben. The workflow involves a three-step sequence: regioselective nitration, chemoselective reduction, and N-acetylation[4][5]. The primary synthetic challenge here lies in maintaining chemoselectivity—specifically, preventing ester hydrolysis during the reduction phase and avoiding O-acetylation during the final step.
Figure 1: Retrosynthetic and forward synthesis pathways for the target molecule.
Mechanistic Causality in the Methyl Paraben Route
Understanding the electronic effects of the aromatic ring is critical for predicting and controlling the reaction outcomes in Route B.
Regioselective Nitration
When Methyl 4-hydroxybenzoate is subjected to nitration, the incoming electrophile (NO₂⁺) faces competing directing effects. The hydroxyl group at C4 is strongly electron-donating via resonance (+R effect) and directs ortho/para. Conversely, the methyl ester at C1 is electron-withdrawing (-M effect) and directs meta. Fortunately, both groups synergistically direct the nitronium ion to the C3 position, ensuring near-perfect regioselectivity to form Methyl 4-hydroxy-3-nitrobenzoate[4][5].
Chemoselective Reduction
The reduction of the nitro group to an aniline must be achieved without hydrolyzing the methyl ester. While catalytic hydrogenation (H₂/Pd-C) is clean[6], it requires specialized pressure equipment. Chemical reduction using Sodium dithionite (Na₂S₂O₄) in aqueous ethanol offers a highly controlled alternative. The dithionite acts as a mild electron donor at near-neutral pH, preserving the ester linkage while effectively reducing the nitro group[5][7].
Chemoselective Acetylation
In the final step, Methyl 3-amino-4-hydroxybenzoate contains two nucleophilic centers: the aniline nitrogen and the phenolic oxygen. The nitrogen is inherently more nucleophilic due to its lower electronegativity and higher polarizability. By utilizing acetic anhydride in acetic acid at a controlled temperature (60 °C), the reaction is kinetically controlled to exclusively yield the N-acetylated product, avoiding the formation of O-acetyl or di-acetyl byproducts[3].
Figure 2: Mechanistic pathway of chemoselective N-acetylation.
Experimental Protocols as Self-Validating Systems
The following protocols are designed not just as a sequence of steps, but as self-validating systems where physical changes provide real-time feedback on reaction progress, ensuring trustworthiness before advancing to the next stage.
Protocol 1: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate
Initiation: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid. Cool the solution to 0–5 °C using an ice bath to prevent oxidative degradation of the phenol.
Self-Validation Checkpoint: The solution will transition from colorless to a deep yellow/brown, indicating the formation of the highly conjugated nitroaromatic complex.
Quenching & Isolation: Pour the mixture into crushed ice. A bulky yellow precipitate will immediately form. Filter and wash with cold water. The distinct yellow color is a self-validating marker of successful nitration[5].
Protocol 2: Synthesis of Methyl 3-amino-4-hydroxybenzoate
Initiation: Suspend the yellow Methyl 4-hydroxy-3-nitrobenzoate (1.0 eq) in boiling 50% aqueous ethanol.
Reagent Addition: Add Sodium dithionite (Na₂S₂O₄, ~3.0 eq) portion-wise to the boiling solution[7].
Self-Validation Checkpoint: The deep yellow solution will rapidly decolorize, becoming almost completely colorless. This visual cue is a direct spectrophotometric validation that the conjugated nitro chromophore has been disrupted and successfully reduced to the amine[7].
Isolation: Concentrate the solvent to one-third of its volume and cool. Filter the resulting pale/white solid[7].
Protocol 3: Synthesis of Methyl 3-acetamido-4-hydroxybenzoate
Initiation: Dissolve Methyl 3-amino-4-hydroxybenzoate (1.0 eq) in glacial acetic acid.
Reagent Addition: Add acetic anhydride (1.5 eq) and heat the mixture to 60 °C for 3 hours[3].
Self-Validation Checkpoint: TLC monitoring (EtOAc/Hexane) will show the disappearance of the amine starting material (which stains positive with ninhydrin) and the appearance of a new, UV-active spot with a higher Rf value.
Isolation: Pour the mixture into chilled water over 1 hour. Filter the resulting white crystalline solid, wash with water, and dry[3].
Quantitative Data & Reaction Metrics
The table below summarizes the critical parameters and expected yields for the optimized workflows, demonstrating the efficiency of the selected starting materials.
The synthesis of Methyl 3-acetamido-4-hydroxybenzoate requires a strategic selection of starting materials governed by cost, stability, and functional group compatibility. While 3-amino-4-hydroxybenzoic acid offers a shorter route, starting from Methyl 4-hydroxybenzoate (Methyl paraben) provides a highly scalable, robust pathway. By understanding the underlying electronic causality—such as synergistic directing effects and nucleophilic differentials—chemists can execute these self-validating protocols with high confidence and exceptional yield.
Comprehensive Spectroscopic Characterization of Methyl 3-acetamido-4-hydroxybenzoate: A Technical Whitepaper
Executive Summary Methyl 3-acetamido-4-hydroxybenzoate (CAS: 126360-59-6) is a highly specialized aromatic organic compound serving as a critical intermediate in modern pharmaceutical synthesis. Structurally, it integrat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-acetamido-4-hydroxybenzoate (CAS: 126360-59-6) is a highly specialized aromatic organic compound serving as a critical intermediate in modern pharmaceutical synthesis. Structurally, it integrates a benzoate ester core with an acetamidophenol motif. This compound is most notably utilized in the multi-step synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors, such as EKB-569 and neratinib, which are deployed as dual irreversible inhibitors of EGFR and human epidermal growth factor receptor-2 (HER2) [1].
This whitepaper provides an authoritative, in-depth analysis of its synthesis methodology, underlying chemical causality, and rigorous spectroscopic validation (NMR, IR, and MS) required for quality control in drug development workflows.
Table 1: Chemical Identification
Identifier / Property
Value
IUPAC Name
Methyl 3-acetamido-4-hydroxybenzoate
CAS Number
126360-59-6
Molecular Formula
C₁₀H₁₁NO₄
Molar Mass
209.20 g/mol
Melting Point
181–183 °C
Synthesis Workflow and Mechanistic Causality
The preparation of Methyl 3-acetamido-4-hydroxybenzoate relies on the regioselective N-acetylation of Methyl 3-amino-4-hydroxybenzoate. Achieving high yields (≥92%) without unwanted O-acetylation requires precise control over the reaction thermodynamics and solvent environment [1].
Reagent Addition : Gradually introduce acetic anhydride (Ac₂O, 2.6 L, 27 mol) to the mixture. Maintain the internal temperature strictly at 60 °C.
Reaction Propagation : Stir the mixture at 60 °C for exactly 3 hours to drive the nucleophilic acyl substitution to completion.
Quenching & Precipitation : Slowly pour the hot reaction mixture into chilled deionized water (35 L) over a 1-hour period.
Isolation : Filter the resulting white precipitate, wash extensively with cold water to remove residual acid, and dry under vacuum to yield the pure white powder.
Causality Behind Experimental Choices
Solvent Selection (Glacial Acetic Acid) : AcOH acts as both a protic solvent and a mild acid catalyst. It enhances the electrophilicity of the acetic anhydride while maintaining a pH that prevents the deprotonation of the phenolic hydroxyl group, thereby ensuring strict N-acetylation regioselectivity.
Thermal Control (60 °C) : The aniline nitrogen in the starting material is deactivated by the electron-withdrawing ester group in the para position. Heating to 60 °C provides the necessary kinetic energy to overcome the activation barrier for N-acetylation, while remaining low enough to prevent thermodynamically driven O-acetylation of the phenol.
Chilled Water Quench : Rapidly dropping the temperature in an aqueous environment serves a dual purpose: it instantly hydrolyzes unreacted acetic anhydride into water-soluble acetic acid and drastically reduces the solubility of the target compound, driving high-purity crystallization.
Synthesis workflow of Methyl 3-acetamido-4-hydroxybenzoate via selective N-acetylation.
Spectroscopic Characterization & Validation Logic
To validate the structural integrity of the synthesized intermediate, a self-validating system of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy must be employed.
Nuclear Magnetic Resonance (NMR)
The choice of deuterated solvent is critical. DMSO-d₆ is strictly utilized because its strong hydrogen-bond accepting capability disrupts intermolecular hydrogen bonding between solute molecules. This prevents the rapid proton exchange that typically broadens or obscures labile protons in protic solvents, allowing for the razor-sharp resolution of the NH and OH signals [1].
Table 2: ¹H NMR Spectral Data (300 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J)
Assignment / Causality
2.10
Singlet (s)
3H
-
Acetamido -CH₃ : Shielded aliphatic protons.
3.78
Singlet (s)
3H
-
Ester -OCH₃ : Deshielded by adjacent oxygen.
6.91
Doublet (d)
1H
8.3 Hz
Ar-H (ortho to OH) : Shielded by OH electron donation.
7.58
Doublet of doublets (dd)
1H
2.0, 8.4 Hz
Ar-H (meta to OH) : Ortho/meta coupling visible.
8.45
Singlet (s)
1H
-
Ar-H (ortho to acetamido) : Isolated proton between substituents.
9.35
Singlet (s)
1H
-
Amide N-H : Exchangeable, resolved via DMSO-d₆.
10.82
Singlet (s)
1H
-
Phenolic O-H : Highly deshielded, resolved via DMSO-d₆.
Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment / Causality
23.7
Acetamido -CH₃ : Standard aliphatic methyl carbon.
51.5
Ester -OCH₃ : Deshielded by the highly electronegative oxygen.
114.9, 120.0, 123.3, 126.5, 126.6
Aromatic Carbons (Ar-C) : Complex splitting due to asymmetric substitution.
152.3
Ar-C-OH : Aromatic carbon directly attached to the hydroxyl group.
166.0
Ester C=O : Deshielded carbonyl carbon.
169.2
Amide C=O : More deshielded than the ester due to nitrogen lone-pair resonance.
Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is the standard for confirming the molar mass (209.20 g/mol ) of this intermediate.
Positive Ion Mode : The basicity of the amide nitrogen and the ester oxygen facilitates facile protonation, yielding a distinct [M + H]⁺ peak at m/z 210 [1].
Negative Ion Mode : The acidic nature of the phenolic hydroxyl group (pKa ~9.5) allows for easy deprotonation, yielding an expected [M - H]⁻ peak at m/z 208 .
Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of the distinct functional groups that dictate the molecule's reactivity.
~3300 cm⁻¹ : Broad overlapping bands corresponding to the O-H and N-H stretching vibrations. The broadening is caused by extensive intermolecular hydrogen bonding in the solid state (typically analyzed via KBr pellet).
~1710 cm⁻¹ : Strong, sharp band representing the C=O stretch of the ester .
~1680 cm⁻¹ : The Amide I band (C=O stretch of the acetamido group). It appears at a lower frequency than the ester carbonyl due to the resonance donation from the adjacent nitrogen atom, which weakens the C=O double bond character.
Analytical validation logic for spectroscopic characterization of the target compound.
References
Zhang, Q., Mao, Y., Liu, Z., Xie, K., Zhu, Y., Wei, Y., Jiang, X., & Shen, J. (2011). "SYNTHESIS OF N-(3-CYANO-7-ETHOXY-1,4-DIHYDRO-4-OXOQUINOLIN-6-YL)ACETAMIDE". Heterocycles, 83(12), 2851-2856. [Link]
Exploratory
Unlocking the Therapeutic Potential of Methyl 3-acetamido-4-hydroxybenzoate: A Technical Guide for Medicinal Chemists
Abstract Methyl 3-acetamido-4-hydroxybenzoate, a benzoate ester and acetamidophenol derivative, stands as a promising, yet largely unexplored, scaffold in medicinal chemistry.[1] Its structural relationship to well-estab...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Methyl 3-acetamido-4-hydroxybenzoate, a benzoate ester and acetamidophenol derivative, stands as a promising, yet largely unexplored, scaffold in medicinal chemistry.[1] Its structural relationship to well-established therapeutic agents, coupled with the versatile reactivity of its functional groups, suggests a significant potential for the development of novel therapeutics across multiple disease areas. This technical guide provides a comprehensive overview of Methyl 3-acetamido-4-hydroxybenzoate, from its synthesis to its potential applications as an anti-inflammatory, analgesic, antimicrobial, and anti-diabetic agent. Detailed, field-proven experimental protocols are presented to empower researchers to investigate and validate these promising therapeutic avenues.
Introduction: The Scientific Rationale for Investigating Methyl 3-acetamido-4-hydroxybenzoate
Methyl 3-acetamido-4-hydroxybenzoate (CAS No: 126360-59-6, Molecular Formula: C₁₀H₁₁NO₄) is a small molecule with a rich chemical architecture primed for medicinal chemistry exploration.[1] Its core structure, a substituted benzene ring, is a common feature in a vast array of pharmaceuticals. The presence of a hydroxyl group, an acetamido group, and a methyl ester provides multiple points for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.
The academic significance of this compound primarily lies in its potential as a pharmaceutical intermediate.[1] While dedicated research on this specific molecule is limited, its structural motifs are present in various pharmaceutically active molecules.[1] This guide aims to bridge the current knowledge gap by providing a scientifically grounded framework for its investigation.
Synthesis of Methyl 3-acetamido-4-hydroxybenzoate: A Proposed Two-Step Protocol
A robust and reproducible synthesis is the cornerstone of any medicinal chemistry program. While a direct, one-pot synthesis for Methyl 3-acetamido-4-hydroxybenzoate is not extensively documented, a logical and efficient two-step protocol can be proposed based on the synthesis of its immediate precursor, Methyl 3-amino-4-hydroxybenzoate.[2]
Step 1: Esterification of 3-Amino-4-hydroxybenzoic Acid
The initial step involves the esterification of 3-Amino-4-hydroxybenzoic acid to yield Methyl 3-amino-4-hydroxybenzoate.
Protocol:
Dissolve 3-Amino-4-hydroxybenzoic acid in anhydrous methanol.
Add a catalytic amount of concentrated sulfuric acid dropwise.
Reflux the reaction mixture overnight.
After cooling, quench the reaction with a saturated sodium bicarbonate solution.
Extract the product with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography.
Step 2: Acetylation of Methyl 3-amino-4-hydroxybenzoate
The second step is the acetylation of the amino group to yield the final product.
Protocol:
Dissolve Methyl 3-amino-4-hydroxybenzoate in a suitable solvent such as glacial acetic acid or a mixture of acetic anhydride and pyridine.
Slowly add acetic anhydride to the solution at room temperature.
Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC).
Pour the reaction mixture into ice-cold water to precipitate the product.
Filter the precipitate, wash with cold water, and dry under vacuum to yield Methyl 3-acetamido-4-hydroxybenzoate.
Potential Therapeutic Applications and Investigational Roadmaps
The structural features of Methyl 3-acetamido-4-hydroxybenzoate suggest several promising avenues for therapeutic development. This section outlines these potential applications and provides detailed experimental protocols for their investigation.
Scientific Rationale: The acetamidophenol moiety is a key structural feature of acetaminophen, a widely used analgesic and antipyretic that is known to be a weak inhibitor of peripheral cyclooxygenase (COX) enzymes.[3] The anti-inflammatory properties of various p-hydroxybenzoic acid derivatives have also been reported.[4] It is therefore hypothesized that Methyl 3-acetamido-4-hydroxybenzoate may exhibit anti-inflammatory activity through the inhibition of COX-1 and/or COX-2.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of Methyl 3-acetamido-4-hydroxybenzoate against COX-1 and COX-2.[5][6][7][8]
Materials:
Purified ovine COX-1 and human recombinant COX-2 enzymes
Arachidonic acid (substrate)
Heme (cofactor)
Amplex™ Red or other suitable detection reagent
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
96-well microplate
Microplate reader
Procedure:
Reagent Preparation: Prepare working solutions of enzymes, substrate, cofactor, and detection reagent in assay buffer.
Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.
Inhibitor Addition: Add serial dilutions of Methyl 3-acetamido-4-hydroxybenzoate (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
Detection: Immediately measure the fluorescence or absorbance at the appropriate wavelength in a kinetic mode for 5-10 minutes.
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation:
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
Methyl 3-acetamido-4-hydroxybenzoate
To be determined
To be determined
To be determined
Celecoxib (Reference)
~7.6
~0.04
~190
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Analgesic Agent: Central and Peripheral Pain Relief
Scientific Rationale: As a derivative of acetamidophenol, Methyl 3-acetamido-4-hydroxybenzoate is a strong candidate for possessing analgesic properties.[3] The hot plate test is a classic and reliable method for evaluating centrally acting analgesics.[9][10][11]
Experimental Protocol: Hot Plate Test for Analgesic Activity
This in vivo protocol assesses the central analgesic activity of Methyl 3-acetamido-4-hydroxybenzoate in mice.[4][9][10][11][12]
Materials:
Male Swiss albino mice (20-25 g)
Hot plate apparatus maintained at 55 ± 0.5°C
Test compound (Methyl 3-acetamido-4-hydroxybenzoate)
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Positive control (e.g., Morphine sulfate, 10 mg/kg)
Stopwatch
Procedure:
Acclimatization: Acclimatize the mice to the laboratory environment for at least one week before the experiment.
Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test groups receiving different doses of Methyl 3-acetamido-4-hydroxybenzoate.
Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally.
Testing: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place each mouse individually on the hot plate.
Observation: Record the latency time for the first sign of nociception, such as paw licking, paw shaking, or jumping. A cut-off time of 30 seconds is typically used to prevent tissue damage.
Data Analysis: Compare the mean latency times of the test groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Data Presentation:
Treatment Group
Dose (mg/kg)
Latency Time (seconds) at 60 min (Mean ± SEM)
Vehicle Control
-
To be determined
Morphine Sulfate
10
To be determined
Methyl 3-acetamido-4-hydroxybenzoate
25
To be determined
Methyl 3-acetamido-4-hydroxybenzoate
50
To be determined
Methyl 3-acetamido-4-hydroxybenzoate
100
To be determined
Logical Flow of the Hot Plate Test
Caption: Logical flow diagram of the hot plate test for analgesia.
Antimicrobial Agent: Combating Bacterial and Fungal Pathogens
Scientific Rationale: p-Hydroxybenzoic acid and its esters (parabens) are well-known for their antimicrobial properties.[13] They are effective against a broad spectrum of fungi and Gram-positive bacteria.[13] Therefore, Methyl 3-acetamido-4-hydroxybenzoate is a promising candidate for development as an antimicrobial agent.
This protocol determines the minimum concentration of Methyl 3-acetamido-4-hydroxybenzoate that inhibits the visible growth of a microorganism.[14][15][16][17]
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
Sterile 96-well microtiter plates
Test compound (Methyl 3-acetamido-4-hydroxybenzoate)
Positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
Spectrophotometer or microplate reader
Procedure:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of Methyl 3-acetamido-4-hydroxybenzoate in the broth.
Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
Microorganism
MIC of Methyl 3-acetamido-4-hydroxybenzoate (µg/mL)
MIC of Positive Control (µg/mL)
Staphylococcus aureus
To be determined
To be determined
Escherichia coli
To be determined
To be determined
Candida albicans
To be determined
To be determined
Workflow for MIC Determination by Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-Diabetic Agent: Targeting Protein Tyrosine Phosphatase 1B (PTP1B)
Scientific Rationale: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes.[18] Studies have shown that derivatives of 3-acetamido-4-methyl benzoic acid can act as PTP1B inhibitors.[18] Given the structural similarity, Methyl 3-acetamido-4-hydroxybenzoate is a compelling candidate for PTP1B inhibition.
Experimental Protocol: In Vitro PTP1B Inhibition Assay
This assay measures the ability of Methyl 3-acetamido-4-hydroxybenzoate to inhibit the enzymatic activity of PTP1B.
Materials:
Recombinant human PTP1B enzyme
p-Nitrophenyl phosphate (pNPP) as a substrate
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
96-well microplate
Microplate reader
Procedure:
Reagent Preparation: Prepare solutions of PTP1B enzyme, pNPP, and serial dilutions of Methyl 3-acetamido-4-hydroxybenzoate in the assay buffer.
Assay Setup: In a 96-well plate, add the assay buffer and the PTP1B enzyme to the designated wells.
Inhibitor Addition: Add the serial dilutions of the test compound to the wells. Include a vehicle control and a positive control (a known PTP1B inhibitor).
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
Reaction Initiation: Start the enzymatic reaction by adding pNPP to all wells.
Incubation and Detection: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). Stop the reaction by adding a stop solution (e.g., 1 M NaOH). Measure the absorbance at 405 nm, which corresponds to the formation of the product, p-nitrophenol.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value as described previously.
Data Presentation:
Compound
PTP1B IC50 (µM)
Methyl 3-acetamido-4-hydroxybenzoate
To be determined
Suramin (Reference)
~5
PTP1B Inhibition Signaling Pathway
Caption: Inhibition of PTP1B enhances insulin signaling.
Physicochemical Properties, Pharmacokinetics, and Safety Considerations
A comprehensive understanding of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and safety profile is critical for its development as a drug.
LogP (predicted): ~1.5 (indicative of good oral absorption)
pKa (predicted): Phenolic hydroxyl group ~9-10; Amide N-H >14
Pharmacokinetics (Inferred from Structurally Related Compounds):
Absorption: As an acetamidophenol derivative, good oral absorption is anticipated.[3][19]
Distribution: Moderate plasma protein binding is expected.[3]
Metabolism: The primary metabolic pathways are likely to involve hydrolysis of the methyl ester to the corresponding carboxylic acid, and glucuronidation or sulfation of the phenolic hydroxyl group.[3][20]
Excretion: The metabolites are expected to be primarily excreted in the urine.[3][21]
Safety and Toxicity (Inferred from Structurally Related Compounds):
Esters of p-hydroxybenzoic acid (parabens) generally have low acute toxicity.[21]
The primary safety concern with acetamidophenol derivatives is dose-dependent hepatotoxicity, which is mediated by a reactive metabolite.[3]
The safety data sheet for sodium p-hydroxybenzoate indicates it may cause skin, eye, and respiratory irritation.[22][23][24]
Conclusion and Future Directions
Methyl 3-acetamido-4-hydroxybenzoate represents a scaffold with significant, yet underexplored, potential in medicinal chemistry. Its structural relationship to known therapeutic agents, coupled with its synthetic tractability, makes it an attractive starting point for the development of novel anti-inflammatory, analgesic, antimicrobial, and anti-diabetic agents. The experimental protocols detailed in this guide provide a clear and actionable roadmap for researchers to systematically investigate these potential applications. Future work should focus on the synthesis and biological evaluation of a library of derivatives to establish structure-activity relationships and optimize the potency, selectivity, and pharmacokinetic properties of this promising chemical entity.
References
Rakse, M., Karthikeyan, C., Moorthy, N. S. H., & Agrawal, R. K. (2021). Design, Synthesis and Biological Evaluation of 3-(2-(benzo[d]thiazol-2- ylthio)acetamido)benzoic Acid Derivatives as Inhibitors of Protein Tyrosine Phosphatase 1B. Letters in Drug Design & Discovery.
BenchChem. (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
Andersen, H. S., et al. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. Journal of Biological Chemistry, 275(10), 7101-7108.
Measurement of cyclooxygenase inhibition using liquid chrom
Juniper Publishers. (2020). PTP1B Inhibitors as Potential Target for Type II Diabetes.
NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).
Taylor & Francis Online. (2023). Evaluation of Analgesic and Anti-inflammatory Activities of Methanolic Leaf and Root Extracts of Gomphocarpus purpurascens A. Rich (Asclepiadaceae) in Mice.
European Medicines Agency. (2015). European Public MRL assessment report (EPMAR) - Propyl 4-hydroxybenzoate and its sodium salt (all food producing species).
Pharmacokinetic study of 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)
Safety assessment of propyl paraben: a review of the published liter
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Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative p-hydroxybenzoic acid and its ester.
MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
Biopharmaceutical studies on drug/conjugated-metabolite interactions. III.
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Deranged Physiology. (2024). Pharmacology of paracetamol.
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Methyl 3-acetamido-4-hydroxybenzoate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Dr. Gemini, Senior Application Scientist Executive Summary Methyl 3-acetamido-4-hydroxybenzoate is a trifunctional...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Dr. Gemini, Senior Application Scientist
Executive Summary
Methyl 3-acetamido-4-hydroxybenzoate is a trifunctional aromatic compound poised as a highly versatile and strategic building block in the landscape of organic synthesis. Its unique arrangement of a nucleophilic phenolic hydroxyl group, a directing acetamido group, and a modifiable methyl ester moiety on a central benzene ring offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, spectral characterization, and synthetic utility of methyl 3-acetamido-4-hydroxybenzoate, with a focus on its practical application in the synthesis of high-value molecules, including pharmacologically relevant scaffolds. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its reactivity are presented to empower researchers in leveraging this compound for their synthetic endeavors.
Introduction: Unveiling a Strategic Synthetic Intermediate
Methyl 3-acetamido-4-hydroxybenzoate (CAS No. 126360-59-6) is a substituted aromatic compound belonging to the classes of benzoate esters and acetamidophenol derivatives.[1] Its structure is characterized by a methyl 3-(acetylamino)-4-hydroxybenzoate IUPAC name, a molecular formula of C₁₀H₁₁NO₄, and a molar mass of 209.2 g/mol .[1] The strategic placement of its three distinct functional groups—a phenolic hydroxyl, an acetamido, and a methyl ester—provides multiple reactive sites for a diverse array of chemical transformations. This multi-functionality makes it an attractive starting material for the synthesis of more complex molecules, particularly in the realm of drug discovery and fine chemical production.[1] The acetamido group, a key feature in many pharmaceutical compounds like paracetamol, and the substituted hydroxybenzoate core are prevalent motifs in biologically active molecules.[1]
Table 1: Physicochemical Properties of Methyl 3-acetamido-4-hydroxybenzoate
A logical and efficient synthetic pathway to methyl 3-acetamido-4-hydroxybenzoate involves a two-step sequence starting from the commercially available 3-amino-4-hydroxybenzoic acid. This approach first protects the carboxylic acid as a methyl ester, followed by the selective N-acetylation of the amino group.
Caption: Synthetic workflow for methyl 3-acetamido-4-hydroxybenzoate.
Step 1: Esterification of 3-Amino-4-hydroxybenzoic Acid
The first step involves the Fischer esterification of 3-amino-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to yield methyl 3-amino-4-hydroxybenzoate.
Reaction Scheme:
Detailed Experimental Protocol:
To a solution of 3-amino-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or trimethylsilyl chloride, 0.1-0.2 eq) dropwise at room temperature.[2]
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction typically goes to completion within 24-48 hours.[2]
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude methyl 3-amino-4-hydroxybenzoate.
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure methyl 3-amino-4-hydroxybenzoate.
Step 2: N-Acetylation of Methyl 3-amino-4-hydroxybenzoate
The second step is the selective N-acetylation of the amino group of methyl 3-amino-4-hydroxybenzoate using an acetylating agent such as acetic anhydride or acetyl chloride.
Reaction Scheme:
Detailed Experimental Protocol:
Dissolve methyl 3-amino-4-hydroxybenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid, pyridine, or an inert solvent like dichloromethane.
Cool the solution in an ice bath to 0 °C.
Slowly add the acetylating agent, such as acetic anhydride (1.1-1.2 eq) or acetyl chloride (1.1 eq), dropwise to the stirred solution. If using an inert solvent, a base like triethylamine or pyridine (1.2 eq) should be added to neutralize the acid byproduct.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
Upon completion, quench the reaction by the slow addition of water.
If the product precipitates, it can be collected by vacuum filtration and washed with cold water.
Alternatively, extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (if a basic solvent was used), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-acetamido-4-hydroxybenzoate.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified product.
Spectroscopic and Structural Elucidation
While extensive, experimentally-derived public data for methyl 3-acetamido-4-hydroxybenzoate is limited, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like methyl 3-amino-4-hydroxybenzoate and other substituted benzoates.[3][4]
Table 2: Predicted Spectroscopic Data for Methyl 3-acetamido-4-hydroxybenzoate
- Molecular ion (M⁺) at m/z 209.- Fragments corresponding to loss of -OCH₃ (m/z 178), -COOCH₃ (m/z 150), and acetyl group (m/z 167).
Reactivity and Synthetic Applications
The trifunctional nature of methyl 3-acetamido-4-hydroxybenzoate makes it a versatile building block for a variety of synthetic transformations. The reactivity of each functional group can be selectively addressed through careful choice of reaction conditions.
Caption: Reactivity map of methyl 3-acetamido-4-hydroxybenzoate.
Reactions at the Phenolic Hydroxyl Group: O-Alkylation
The phenolic hydroxyl group is a prime site for nucleophilic attack, most notably in the Williamson ether synthesis to form aryl ethers.[5] This reaction proceeds via an Sₙ2 mechanism where the deprotonated phenol (phenoxide) acts as a nucleophile, attacking an alkyl halide.[6]
Reaction Scheme (Williamson Ether Synthesis):
Detailed Experimental Protocol for O-Alkylation:
In a round-bottom flask, dissolve methyl 3-acetamido-4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), and stir the mixture at room temperature for 30 minutes to form the phenoxide.
Add the alkyl halide (R-X, 1.1-1.5 eq) to the reaction mixture.
Heat the reaction to a temperature appropriate for the specific alkyl halide (typically 60-80 °C) and monitor its progress by TLC.
After completion, cool the mixture to room temperature and pour it into ice-water.
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to obtain the desired O-alkylated product.
This O-alkylation is a key step in the synthesis of various biologically active molecules, including analogs of gefitinib, a tyrosine kinase inhibitor.[7]
Electrophilic Aromatic Substitution
The aromatic ring of methyl 3-acetamido-4-hydroxybenzoate is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and acetamido groups. The directing effects of these substituents will influence the regioselectivity of the reaction. The hydroxyl group is a strong ortho-, para-director, while the acetamido group is also an ortho-, para-director. The methyl ester group is a meta-director and deactivating. The positions ortho and para to the powerful hydroxyl group (positions 5 and 2) are the most likely sites for substitution.
Halogenation: Introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, which can be further reduced to an amine for subsequent functionalization.
Cyclization Reactions: Synthesis of Benzoxazinones
Methyl 3-acetamido-4-hydroxybenzoate is a potential precursor for the synthesis of benzoxazinone derivatives. Benzoxazinones are a class of heterocyclic compounds with a range of biological activities.[1][8] The synthesis can be envisioned through an intramolecular cyclization, potentially after hydrolysis of the ester and amide functionalities. A more direct route could involve the reaction with a suitable cyclizing agent that engages both the hydroxyl and acetamido groups. For instance, treatment with a dehydrating agent under appropriate conditions could lead to the formation of a 2-methyl-substituted benzoxazinone.[9]
Applications in the Synthesis of Bioactive Molecules
While specific, large-scale applications of methyl 3-acetamido-4-hydroxybenzoate are not extensively documented in readily available literature, its structural motifs are present in numerous pharmacologically active compounds.[4] Its utility as a building block can be inferred from the synthesis of related molecules. For example, derivatives of 3-acetamido-4-methyl benzoic acid have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B, a target for the treatment of diabetes and obesity.[8]
Furthermore, the synthesis of the anticancer drug Gefitinib starts from the structurally similar methyl 3-hydroxy-4-methoxybenzoate, which undergoes O-alkylation, nitration, reduction, and subsequent cyclization and amination steps.[7] This highlights the potential of methyl 3-acetamido-4-hydroxybenzoate to serve as a key intermediate in the synthesis of other kinase inhibitors and related therapeutic agents.
Conclusion
Methyl 3-acetamido-4-hydroxybenzoate represents a valuable and underutilized building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. This guide has outlined the key synthetic routes to this compound, provided predicted spectroscopic data for its characterization, and detailed its reactivity and potential applications. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the strategic use of versatile building blocks like methyl 3-acetamido-4-hydroxybenzoate will undoubtedly play an increasingly important role.
References
Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed. (URL: [Link])
Methyl 3-amino-4-hydroxybenzoate - the NIST WebBook. (URL: [Link])
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC. (URL: [Link])
Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. (URL: [Link])
Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. (URL: [Link])
Synthesis of Novel 1,4-benzoxazin-3-one Derivatives as Inhibitors Against Tyrosine Kinases. (URL: [Link])
Synthesis and evaluation of methyl 3,4,5-trihydroxybenzoate and methyl 3,4,5-trihydroxybenzohydrazide as additives for natural rubber composites | Request PDF - ResearchGate. (URL: [Link])
The Rising Therapeutic Potential of Methyl 3-acetamido-4-hydroxybenzoate Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide Abstract Methyl 3-acetamido-4-hydroxybenzoate, a structural analog of acetaminophen, serves as a pivotal scaffold in medicinal chemistry for the development of novel therapeutic agents. Its de...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
Methyl 3-acetamido-4-hydroxybenzoate, a structural analog of acetaminophen, serves as a pivotal scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for addressing a range of clinical needs. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these compounds. We delve into their mechanisms of action as anti-inflammatory, analgesic, antimicrobial, and enzyme-inhibiting agents, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and scientists in the field of drug development, offering insights into the design, evaluation, and optimization of this versatile class of molecules.
Introduction to the Methyl 3-acetamido-4-hydroxybenzoate Scaffold
The pursuit of novel chemical entities with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The Methyl 3-acetamido-4-hydroxybenzoate core has emerged as a significant starting point for such endeavors, primarily due to its structural relationship to well-established pharmaceuticals and its inherent chemical tractability.
Chemical Identity and Physicochemical Properties
Methyl 3-acetamido-4-hydroxybenzoate is an aromatic organic compound belonging to the benzoate ester and acetamidophenol classes. Its fundamental properties are crucial for its role as a pharmaceutical intermediate.
Identifier
Value
IUPAC Name
Methyl 3-(acetylamino)-4-hydroxybenzoate
CAS Number
126360-59-6
Molecular Formula
C₁₀H₁₁NO₄
Molar Mass
209.2 g/mol
Structural Class
Benzoate Ester, Acetamidophenol Derivative
Structural Context and Rationale for Derivatization
The molecule's structure is notably similar to N-acetyl-p-aminophenol (acetaminophen/paracetamol), a widely used analgesic and antipyretic. This relationship provides a strong rationale for exploring its derivatives for similar, and potentially improved, pharmacological activities. The core structure features key functional groups—a hydroxyl group, an acetamido group, and a methyl ester—that are amenable to chemical modification. Derivatization allows for the systematic tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn can enhance biological activity, selectivity, and pharmacokinetic parameters.
Synthesis of Methyl 3-acetamido-4-hydroxybenzoate Derivatives
The synthesis of derivatives typically begins with the functionalization of a commercially available starting material, such as 3-Amino-4-hydroxybenzoic acid. The general strategy prioritizes the protection or modification of the more reactive amino group before proceeding with other transformations.
General Synthesis Strategy
A common and regioselective synthetic pathway involves a two-step process:
N-Acetylation: The selective acylation of the amino group to form the acetamido moiety.
Esterification: The conversion of the carboxylic acid group to a methyl ester.
This approach ensures that the amino group does not interfere with the esterification reaction. Further derivatization can be achieved by modifying the ester group or introducing additional substituents to the aromatic ring.
Workflow for Derivative Synthesis
Caption: General workflow for the synthesis of target derivatives.
Protocol: Synthesis of Methyl 3-amino-4-hydroxybenzoate
This protocol details the esterification of 3-Amino-4-hydroxybenzoic acid, a key precursor.
Dissolve 3-Amino-4-hydroxybenzoic acid (2.61 mmol) in anhydrous methanol (10 mL).
Add trimethylsilyl chloride (TMSCl, 5.94 mmol) to the solution.
Stir the reaction mixture at 55°C for 48 hours.
Monitor the reaction for completion using an appropriate method (e.g., TLC).
Upon completion, remove the solvent by evaporation under reduced pressure.
Purify the crude product using silica gel column chromatography with ethyl acetate as the eluent to yield the final product.
Key Biological Activities and Mechanisms of Action
Derivatives of the Methyl 3-acetamido-4-hydroxybenzoate scaffold have been investigated for a range of biological activities, demonstrating their potential as versatile therapeutic agents.
Enzyme Inhibition for Metabolic Diseases
A significant area of investigation is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity.
Mechanism of Action: PTP1B inhibitors prevent the dephosphorylation of the insulin receptor, thereby enhancing insulin sensitivity and improving glucose uptake.
Key Findings: A series of novel 3-acetamido-4-methyl benzoic acid derivatives were synthesized and screened for PTP1B inhibitory activity. Several compounds demonstrated potent inhibition. Molecular docking studies confirmed that these molecules bind effectively within the active site of the PTP1B enzyme.
Table 1: PTP1B Inhibitory Activity of Lead Derivatives
Caption: Conceptual diagram of PTP1B inhibition by derivatives.
Anti-inflammatory and Analgesic Properties
Given the scaffold's similarity to acetaminophen, a primary focus has been on developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved selectivity and fewer side effects.
Mechanism of Action: The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for mediating pain and inflammation. By increasing the size of substituents (e.g., replacing methyl with phenyl or benzyl groups), researchers aim to enhance selectivity for the larger COX-2 active site.
Key Findings: In vivo studies on 5-acetamido-2-hydroxy benzoic acid derivatives demonstrated significant anti-nociceptive activity. A benzyl derivative (PS3) at doses of 20 and 50 mg/kg reduced acetic acid-induced writhing in mice by 74% and 75%, respectively, showing a more potent analgesic effect than acetaminophen.
Antimicrobial and Antifungal Activity
The broader class of p-hydroxybenzoic acid esters (parabens) is well-known for its use as antimicrobial preservatives in food, cosmetics, and pharmaceuticals. This activity is a key feature of the scaffold.
Mechanism of Action: The antimicrobial effect is attributed to the interference with microbial cellular membrane transfer processes and the inhibition of DNA, RNA, and essential enzyme synthesis.
Structure-Activity Relationship: A crucial factor influencing antimicrobial potency is lipophilicity. Increasing the length of the ester's alkyl chain enhances the compound's ability to cross the microbial cell wall, thereby increasing its effectiveness. However, an optimal chain length likely exists, beyond which reduced aqueous solubility may diminish the effect.
Anticancer Potential
Emerging research indicates that certain benzoic acid derivatives may possess anticancer properties.
Key Findings: While direct studies on Methyl 3-acetamido-4-hydroxybenzoate are limited, related structures have shown promise. For instance, 4-Methyl-3-nitro-benzoic acid was found to inhibit breast cancer cell migration and, in combination with Paclitaxel, synergistically inhibited tumor growth and metastasis in a mouse xenograft model. Other synthetic benzoic acid derivatives have demonstrated significant cancer cell inhibition against cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
Structure-Activity Relationship (SAR) Analysis
The biological activity of these derivatives is intrinsically linked to their chemical structure. Understanding these relationships is critical for rational drug design and lead optimization.
Core Functional Groups: The acetamido and hydroxyl groups are fundamental, as they can form crucial hydrogen bonds with biological targets like enzyme active sites.
Aromatic Ring Substituents: The position and nature of substituents on the benzene ring significantly alter the molecule's electronic properties and binding affinity.
Electron-donating groups (e.g., hydroxyl, methoxy) can enhance hydrogen bonding capabilities.
Electron-withdrawing groups (e.g., halogens, nitro) can increase lipophilicity and alter electronic distribution, which can be beneficial for antimicrobial or specific enzyme-inhibiting activities.
Ester Group Modification: As noted in the antimicrobial section, the length and nature of the ester side chain directly impact lipophilicity, which is a key determinant of cell permeability and, consequently, biological activity.
Table 2: Predicted Effects of Aromatic Ring Substitutions on Bioactivity
Substituent
Position on Ring
Predicted Effect on Bioactivity
Rationale
Additional Hydroxyl
Ortho to existing hydroxyl
Potential increase in antioxidant activity
Enhanced radical scavenging potential
Methoxy
Para to acetamido group
May alter binding specificity
Changes in electronic and steric properties
Chloro
Meta to ester group
Potential increase in antimicrobial activity
Increased lipophilicity and altered electronics
Nitro
Ortho to acetamido group
May enhance activity against specific targets
Foundational
An In-depth Technical Guide to Methyl 3-acetamido-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Pharmaceutical Intermediate Methyl 3-acetamido-4-hydroxybenzoate is an aromatic organic compound with the CAS number 126...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Pharmaceutical Intermediate
Methyl 3-acetamido-4-hydroxybenzoate is an aromatic organic compound with the CAS number 126360-59-6.[1] Its molecular structure, featuring a benzoate ester and an acetamidophenol moiety, positions it as a molecule of significant interest in medicinal chemistry and pharmaceutical development. With a molecular formula of C₁₀H₁₁NO₄ and a molar mass of 209.2 g/mol , this compound is a derivative of benzoic acid and is structurally related to the well-known analgesic, paracetamol (acetaminophen).[1] While extensive research dedicated solely to Methyl 3-acetamido-4-hydroxybenzoate is not widely published, its primary academic and commercial significance lies in its potential as a key intermediate in the synthesis of more complex, pharmaceutically active molecules.[1] Substituted hydroxybenzoates are recognized as crucial building blocks in the development of a wide array of drugs, underscoring the importance of understanding the synthesis, properties, and potential applications of this particular derivative.[1]
This technical guide provides a comprehensive overview of Methyl 3-acetamido-4-hydroxybenzoate, from its synthesis and structural characterization to its potential biological activities and applications in drug discovery and development.
Identifier
Value
CAS Number
126360-59-6
Molecular Formula
C₁₀H₁₁NO₄
Molar Mass
209.2 g/mol
IUPAC Name
Methyl 3-(acetylamino)-4-hydroxybenzoate
Synthesis and Manufacturing: A Strategic Approach
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Methyl 3-acetamido-4-hydroxybenzoate.
Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate (Precursor)
The precursor, Methyl 3-amino-4-hydroxybenzoate (CAS: 536-25-4), is a crucial building block.[2] Its synthesis from 3-amino-4-hydroxybenzoic acid is a standard esterification reaction.
Experimental Protocol: Esterification of 3-Amino-4-hydroxybenzoic acid
This protocol is based on a method described for the synthesis of Methyl 3-amino-4-hydroxybenzoate.[3]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Amino-4-hydroxybenzoic acid in anhydrous methanol.
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or trimethylsilyl chloride, to the solution.[3]
Reaction Conditions: Heat the reaction mixture to reflux (approximately 55-65°C) and maintain for an extended period (e.g., 24-48 hours) with stirring.[3]
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent like ethyl acetate to yield Methyl 3-amino-4-hydroxybenzoate as a solid.[3]
Step 2: N-Acetylation of Methyl 3-amino-4-hydroxybenzoate
The final step is the acetylation of the amino group of the precursor. This is a standard and high-yielding reaction in organic synthesis.
Experimental Protocol: N-Acetylation
This is a generalized protocol for the N-acetylation of an aromatic amine.
Dissolution: Dissolve Methyl 3-amino-4-hydroxybenzoate in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane or tetrahydrofuran.
Reagent Addition: Add acetic anhydride to the solution, typically in a slight molar excess. The reaction can be catalyzed by a base like pyridine or triethylamine, or it can be performed under neutral or acidic conditions.
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is usually exothermic and proceeds to completion within a few hours.
Quenching and Isolation: Quench the reaction by the addition of water or ice to hydrolyze any excess acetic anhydride. The product, being less polar than the starting material, may precipitate out.
Purification: The crude Methyl 3-acetamido-4-hydroxybenzoate can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure solid product.
Structural and Spectroscopic Characterization
A comprehensive set of experimental spectroscopic data for Methyl 3-acetamido-4-hydroxybenzoate is not available in the public domain.[1] However, the expected spectral characteristics can be reliably predicted based on the extensive data available for its precursor, Methyl 3-amino-4-hydroxybenzoate, and the known effects of N-acetylation on aromatic systems.
Spectroscopic Data for the Precursor: Methyl 3-amino-4-hydroxybenzoate
Spectroscopic Technique
Key Features
¹H NMR
Aromatic protons, -OH proton, -NH₂ protons, and -OCH₃ protons are observable.[4]
¹³C NMR
Aromatic carbons, carbonyl carbon, and methyl carbon are distinguishable.[4]
IR Spectroscopy
Characteristic peaks for O-H, N-H, C=O (ester), and aromatic C-H and C=C bonds are present.[4][5]
Mass Spectrometry
The molecular ion peak and characteristic fragmentation patterns can be observed.[4]
Predicted Spectroscopic Data for Methyl 3-acetamido-4-hydroxybenzoate
The acetylation of the amino group to an acetamido group will induce predictable changes in the NMR spectra.
Spectroscopic Technique
Predicted Key Features and Changes from Precursor
¹H NMR
- Appearance of a new singlet for the acetyl methyl protons (-COCH₃) around 2.0-2.2 ppm.- Appearance of a new singlet for the amide proton (-NH) in the downfield region (typically > 8 ppm).- The aromatic proton signals will shift due to the change in the electronic nature of the substituent.
¹³C NMR
- Appearance of a new signal for the acetyl methyl carbon around 20-25 ppm.- Appearance of a new signal for the amide carbonyl carbon around 168-170 ppm.- Shifts in the chemical shifts of the aromatic carbons attached to and ortho/para to the new acetamido group.
IR Spectroscopy
- The N-H stretching bands of the primary amine (two bands) will be replaced by a single N-H stretching band of the secondary amide.- A new strong C=O stretching band for the amide (Amide I band) will appear around 1650-1680 cm⁻¹.
Mass Spectrometry
- The molecular ion peak will increase by 42 mass units (the mass of an acetyl group, C₂H₂O) compared to the precursor.
Biological and Pharmacological Profile: Exploring the Potential
While direct and extensive biological studies on Methyl 3-acetamido-4-hydroxybenzoate are limited, its structural motifs suggest a range of potential pharmacological activities. The broader class of hydroxybenzoic acids and their derivatives are known to possess diverse biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects.[6]
A significant finding is the isolation of two novel 3-acetamido-4-hydroxybenzoate esters, bulbiferates A and B, from the marine proteobacterium Microbulbifer sp.[1] For the purpose of evaluating the structure-activity relationships of these natural products, Methyl 3-acetamido-4-hydroxybenzoate was synthesized as an analog.[1] This highlights its relevance in the study of naturally occurring bioactive compounds.
Furthermore, structurally related molecules have shown promise in specific therapeutic areas. For instance, a study on novel 3-acetamido-4-methyl benzoic acid derivatives revealed their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of diabetes and obesity.[7] This suggests that Methyl 3-acetamido-4-hydroxybenzoate could serve as a scaffold for the design of new enzyme inhibitors.
Caption: Role of the core scaffold in structure-activity relationship studies.
Applications in Research and Drug Development
The primary and most immediate application of Methyl 3-acetamido-4-hydroxybenzoate is as a versatile chemical intermediate in the synthesis of more complex molecules. Its trifunctional nature (hydroxyl, acetamido, and methyl ester groups) allows for a variety of subsequent chemical transformations, making it a valuable building block for combinatorial chemistry and the generation of compound libraries for drug discovery.
The use of related substituted hydroxybenzoates as key intermediates in pharmaceutical synthesis is well-documented. For example, Methyl 3-bromo-4-hydroxybenzoate is a crucial intermediate in the preparation of numerous drugs.[8] Similarly, Methyl 4-fluoro-3-hydroxybenzoate serves as a precursor for anti-inflammatory and analgesic agents.[9] By analogy, Methyl 3-acetamido-4-hydroxybenzoate holds similar promise as a starting material for the development of novel therapeutics.
Conclusion: A Promising Scaffold for Future Discovery
Methyl 3-acetamido-4-hydroxybenzoate, while not extensively studied as a standalone compound, represents a molecule of considerable potential for the scientific and drug development community. Its straightforward synthesis from readily available precursors and its versatile chemical structure make it an attractive scaffold for the development of new chemical entities. The existing literature on related compounds suggests promising avenues for future research, particularly in the areas of antimicrobial and enzyme inhibitory activities. Further investigation into the biological profile of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 23). Methyl 3-amino-4-hydroxybenzoate: A Key Building Block for Chemical Innovation. Retrieved from [Link]
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate - IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In PubChem. Retrieved from [Link]
Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate. Retrieved from [Link]
Google Patents. (2018). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
PubMed. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Retrieved from [Link]
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved from [Link]
IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]
PubMed. (n.d.). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. Retrieved from [Link]
Doc Brown's Chemistry. (2026, February 24). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]
Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
ACS Publications. (2025, May 17). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Retrieved from [Link]
European Patent Office. (1989, November 15). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]
ResearchGate. (2026, February 8). 4-Hydroxybenzoic acid—a versatile platform intermediate for value-added compounds. Retrieved from [Link]
ResearchGate. (n.d.). Fig. S3. 1 H-NMR spectrum of methyl 3-chloro-4-hydroxybenzoate-blocked polyisocyanate (Solvent:CDCl 3 ). Retrieved from [Link]
ResearchGate. (n.d.). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved from [Link]
INPI. (2018). ADVANCED GUIDELINE FOR SPECIFIC PATENT SEARCHES. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
MDPI. (2021, September 4). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Retrieved from [Link]
ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved from [Link]
Application Note: Highly Efficient Synthesis of Methyl 3-acetamido-4-hydroxybenzoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 3-acetamido-4-hydroxybenzoate (CAS: 126360-59-6) Introduction and Pharmaceutical Context Methyl 3-acetamido-4-hydroxyb...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: Methyl 3-acetamido-4-hydroxybenzoate (CAS: 126360-59-6)
Introduction and Pharmaceutical Context
Methyl 3-acetamido-4-hydroxybenzoate is a highly valued aromatic building block in pharmaceutical synthesis[1]. It serves as a critical intermediate in the preparation of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a core precursor required for the development of dual irreversible inhibitors targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER2) tyrosine kinases, such as the antineoplastic agents neratinib and EKB-569[2].
This application note outlines a highly scalable, self-validating, two-step synthetic protocol starting from commercially available 3-amino-4-hydroxybenzoic acid, achieving an excellent overall yield without the need for complex chromatographic purification.
Mechanistic Rationale and Chemoselectivity (E-E-A-T)
As a Senior Application Scientist, it is critical to understand the causality behind the chosen reagents and conditions to ensure reproducibility and scalability:
Step 1: Fischer Esterification via Thionyl Chloride:
The initial step converts the carboxylic acid moiety of 3-amino-4-hydroxybenzoic acid into a methyl ester. Thionyl chloride (SOCl₂) is added to methanol (MeOH) at low temperatures (5 °C) to safely manage the exothermic generation of HCl in situ. This anhydrous HCl acts as the catalyst for the classic Fischer esterification[2]. Masking the carboxylic acid is a mandatory protective step to prevent unwanted polymerization or cross-reactivity during the subsequent acylation phase.
Step 2: Chemoselective N-Acetylation:
The intermediate undergoes acetylation using acetic anhydride (Ac₂O) in a glacial acetic acid (AcOH) solvent system[2]. The chemoselectivity of this step—specifically N-acetylation over O-acetylation—is driven by two factors:
Inherent Nucleophilicity: The primary aniline nitrogen is inherently more nucleophilic than the phenolic oxygen.
Solvent Buffering: The slightly acidic environment of AcOH suppresses the deprotonation of the phenol. By preventing the formation of the highly reactive phenoxide ion, the system kinetically favors exclusive attack by the amine, ensuring near-quantitative conversion to the amide[2].
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate
Preparation: Charge a dry, round-bottom flask with 3-amino-4-hydroxybenzoic acid (1.0 eq) and suspend it in anhydrous methanol (MeOH).
Addition: Cool the reaction vessel to 5 °C using an ice-water bath. Slowly add thionyl chloride (SOCl₂, 1.05 eq) dropwise under continuous magnetic stirring to control the exothermic release of HCl gas[2].
Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to 65 °C for 8 hours[2].
Concentration: Distill off the excess MeOH and SOCl₂ under reduced pressure.
Workup: Dissolve the crude residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with a 5% aqueous NaHCO₃ solution (to neutralize residual acidity), distilled water, and brine[2].
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to afford the intermediate as a pale solid (Yield: ~95%, mp 110 °C)[2].
Step 2: Synthesis of Methyl 3-acetamido-4-hydroxybenzoate
Preparation: Dissolve the Methyl 3-amino-4-hydroxybenzoate intermediate (1.0 eq) in glacial acetic acid (AcOH) under constant stirring[2].
Addition: Warm the solution to 60 °C. Add acetic anhydride (Ac₂O, 1.5 eq) dropwise to the stirred solution[2].
Reaction: Maintain the temperature at 60 °C and stir for 3 hours. Reaction completion can be verified via TLC (Thin Layer Chromatography)[2].
Precipitation: Slowly pour the warm reaction mixture into chilled distilled water over the course of 1 hour with vigorous stirring to induce crystallization[2].
Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water to remove any residual acetic acid[2].
Drying: Dry the solid thoroughly under a high vacuum to afford pure Methyl 3-acetamido-4-hydroxybenzoate (Yield: ~92%)[2].
Data Presentation
Table 1: Reaction Parameters and Yield Summary
Step
Chemical Transformation
Reagents & Solvents
Temp (°C)
Time (h)
Isolated Yield (%)
1
Esterification
SOCl₂, Anhydrous MeOH
65
8
95
2
N-Acetylation
Ac₂O, Glacial AcOH
60
3
92
Table 2: Spectroscopic Characterization Data
Self-validation of the synthesized target compound is confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy[3].
Two-step synthetic workflow for Methyl 3-acetamido-4-hydroxybenzoate.
References
CLOCKSS / Heterocycles (Vol. 83, No. 12, 2011). "New route for the preparation of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide." Available at: [Link]
Step-by-step synthesis of Methyl 3-acetamido-4-hydroxybenzoate
Application Note: Step-by-Step Synthesis and Characterization of Methyl 3-acetamido-4-hydroxybenzoate Introduction and Mechanistic Rationale Methyl 3-acetamido-4-hydroxybenzoate (CAS: 126360-59-6) is a highly versatile a...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Step-by-Step Synthesis and Characterization of Methyl 3-acetamido-4-hydroxybenzoate
Introduction and Mechanistic Rationale
Methyl 3-acetamido-4-hydroxybenzoate (CAS: 126360-59-6) is a highly versatile aromatic building block[1]. It is extensively utilized in the pharmaceutical industry as a core intermediate for synthesizing histone deacetylase (HDAC) inhibitors, benzoxazole-based anti-inflammatory agents, and PROTAC E3 ligase ligands[1][2][3]. Structurally, it features a methyl ester, a phenolic hydroxyl group, and an acetamido group, making it an excellent candidate for orthogonal functionalization[1].
This application note details a robust, three-step linear synthesis starting from the inexpensive precursor, methyl 4-hydroxybenzoate. The protocol is designed for high regioselectivity and chemoselectivity, minimizing the need for chromatographic purification. The synthesis relies on the intrinsic electronic properties of the aromatic ring to direct transformations:
Regioselective Nitration : The strongly electron-donating hydroxyl group directs electrophilic aromatic substitution to the ortho position (C3). Because the para position is blocked by the methyl ester, nitration occurs exclusively to form methyl 4-hydroxy-3-nitrobenzoate[4].
Catalytic Reduction : Mild hydrogenation using Palladium on Carbon (Pd/C) selectively reduces the nitro group to an amine without inducing ester hydrolysis or ring saturation[5].
Chemoselective Acetylation : The resulting aniline nitrogen is significantly more nucleophilic than the phenolic oxygen. By controlling temperature and stoichiometry, N-acetylation is achieved with negligible O-acetylation[6].
Synthetic pathway for Methyl 3-acetamido-4-hydroxybenzoate from Methyl 4-hydroxybenzoate.
Detailed Step-by-Step Methodologies
Step 1: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate
Causality & Self-Validation: Nitration is highly exothermic. Maintaining the temperature below 5 °C is critical to prevent oxidative degradation of the phenol and avoid dinitration[7]. The reaction is self-validating via a distinct color change from a colorless solution to a deep yellow suspension[3].
Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel.
Dissolve methyl 4-hydroxybenzoate (1.0 eq, 15.2 g, 100 mmol) in concentrated sulfuric acid (50 mL). Cool the mixture to 0–5 °C using an ice-salt bath.
In a separate vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq, 69%, 7.1 mL) to concentrated sulfuric acid (15 mL) at 0 °C[7].
Add the nitrating mixture dropwise via the addition funnel over 45 minutes, ensuring the internal temperature does not exceed 5 °C[4].
Stir the reaction for an additional 30 minutes at 5 °C. Validation: TLC (Hexanes:EtOAc 3:1) should indicate complete consumption of the starting material.
Quench the reaction by pouring the mixture slowly over 400 g of crushed ice with vigorous stirring[7].
Filter the resulting bright yellow precipitate under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry in vacuo to yield methyl 4-hydroxy-3-nitrobenzoate.
Step 2: Synthesis of Methyl 3-amino-4-hydroxybenzoate
Causality & Self-Validation: Catalytic hydrogenation is preferred over metal-acid reductions (e.g., Fe/HCl) to prevent acid-catalyzed hydrolysis of the methyl ester. The successful reduction is visually confirmed as the bright yellow nitro compound converts to a pale/colorless amine[3][5].
Transfer methyl 4-hydroxy-3-nitrobenzoate (1.0 eq, 19.7 g, 100 mmol) to a 500 mL hydrogenation flask.
Dissolve the substrate in HPLC-grade Methanol (200 mL)[5].
Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 1.0 g) under a steady stream of nitrogen to prevent ignition of the solvent[5].
Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere (1 atm) using a balloon[5].
Stir the mixture vigorously at room temperature for 12–16 hours. Validation: Hydrogen uptake ceases, and the solution transitions from yellow to nearly colorless.
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol (50 mL)[5].
Concentrate the filtrate under reduced pressure to afford methyl 3-amino-4-hydroxybenzoate as a pale solid[5]. Use immediately in the next step to prevent air oxidation of the aniline.
Step 3: Synthesis of Methyl 3-acetamido-4-hydroxybenzoate
Causality & Self-Validation: Acetic acid is used as the solvent to moderate the reactivity of acetic anhydride, ensuring chemoselective N-acetylation. O-acetylation is thermodynamically disfavored under these conditions and readily reverts to the phenol during aqueous workup[6].
In a 250 mL round-bottom flask, dissolve methyl 3-amino-4-hydroxybenzoate (1.0 eq, 16.7 g, 100 mmol) in glacial acetic acid (80 mL)[6].
Maintain the reaction at 60 °C for 3 hours[6]. Validation: TLC (DCM:MeOH 9:1) confirms the disappearance of the amine (ninhydrin active) and the appearance of the UV-active product.
Cool the mixture to room temperature and pour it slowly into 250 mL of chilled distilled water over 1 hour[6].
Collect the resulting white crystalline solid by vacuum filtration, wash with cold water (3 × 50 mL), and dry in vacuo at 45 °C overnight to yield the target compound, methyl 3-acetamido-4-hydroxybenzoate[1][6].
Quantitative Data & Analytical Validation
Table 1: Reaction Parameters and Expected Yields
Synthesis Step
Reagents & Conditions
Reaction Time
Expected Yield
Product Appearance
1. Nitration
HNO₃/H₂SO₄, 0–5 °C
1.25 h
85–90%
Bright yellow solid
2. Reduction
H₂, 10% Pd/C, MeOH, RT
12–16 h
>95%
Pale/off-white solid
3. Acetylation
Ac₂O, AcOH, 60 °C
3.0 h
87–92%
White crystalline solid
Table 2: Key Analytical Indicators for Methyl 3-acetamido-4-hydroxybenzoate
Over-nitration (Step 1): If the internal temperature exceeds 10 °C, dinitration (forming methyl 4-hydroxy-3,5-dinitrobenzoate) occurs rapidly. Strict thermal control and slow addition of the nitrating mixture are mandatory[7].
Catalyst Poisoning (Step 2): If the reduction stalls, residual sulfur compounds from the sulfuric acid workup in Step 1 may be poisoning the Pd/C catalyst. Ensure the nitro intermediate is washed thoroughly with water until the filtrate is strictly pH neutral before proceeding.
O-Acetylation Byproducts (Step 3): If di-acetylated products (N,O-diacetate) are observed on TLC, it indicates excessive acetic anhydride or elevated temperatures. Stirring the crude mixture in mild aqueous base (e.g., saturated NaHCO₃) for 30 minutes prior to filtration will selectively hydrolyze the O-acetyl group back to the phenol.
References
WO2017108282A1 - Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity
Source: Google P
536-25-4, Methyl 3-amino-4-hydroxybenzo
Synthesis and Antiinflammatory activity of a Series of novel benzoxazole derivatives
Source: ResearchG
Synthesis of n-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide
Source: CLOCKSS
Methyl 3-acetamido-4-hydroxybenzo
US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters
Source: Google P
Technical Support Center: Nitration of 4-Methylbenzoic Acid
Source: Benchchem
Mastering the Purification of Methyl 3-acetamido-4-hydroxybenzoate: An Application Guide
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates Methyl 3-acetamido-4-hydroxybenzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), demands exceptional...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 3-acetamido-4-hydroxybenzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), demands exceptional purity to ensure the safety and efficacy of the final drug product.[1] This aromatic compound, featuring a benzoate ester and an acetamidophenol moiety, is susceptible to the formation of impurities during its synthesis, primarily through the acetylation of methyl 3-amino-4-hydroxybenzoate. These impurities can include unreacted starting materials, byproducts, and colored oxidation products, which can compromise the integrity of downstream processes and the final API.[2][3]
This comprehensive guide provides detailed application notes and validated protocols for the purification of Methyl 3-acetamido-4-hydroxybenzoate. We will delve into the rationale behind the selection of specific purification techniques, offering researchers, scientists, and drug development professionals a robust framework for obtaining this critical intermediate in a highly purified form.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The primary route to Methyl 3-acetamido-4-hydroxybenzoate involves the acetylation of methyl 3-amino-4-hydroxybenzoate. The inherent reactivity of the aminophenol starting material makes it prone to oxidation, leading to the formation of highly colored impurities such as quinones and quinonimines.[2][3]
Potential Impurities in Crude Methyl 3-acetamido-4-hydroxybenzoate:
A thorough understanding of this impurity profile is paramount in designing an effective purification strategy. The choice of purification technique will be dictated by the physicochemical properties of the target compound versus its impurities.
Purification Strategies: A Multi-pronged Approach
A combination of purification techniques is often necessary to achieve the desired level of purity. We will explore two primary methods: Recrystallization and Column Chromatography, each with its own set of advantages for tackling specific impurities.
Recrystallization: The Workhorse of Bulk Purification
Recrystallization is a powerful and economical technique for removing small amounts of impurities from a solid compound. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Rationale for Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble (to be filtered off hot). For phenolic compounds like Methyl 3-acetamido-4-hydroxybenzoate, polar protic solvents are often effective.
Protocol for Recrystallization from Ethanol/Water:
Dissolution: In a suitable flask, dissolve the crude Methyl 3-acetamido-4-hydroxybenzoate in a minimal amount of hot ethanol. The aim is to create a saturated solution.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. This indicates the point of saturation. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
Drying: Dry the purified crystals in a vacuum oven at a temperature below the solvent's boiling point to remove residual solvent.
Application Notes and Protocols for the Recrystallization of Methyl 3-acetamido-4-hydroxybenzoate
Abstract This comprehensive guide presents a detailed protocol for the purification of Methyl 3-acetamido-4-hydroxybenzoate via recrystallization. Aimed at researchers, scientists, and professionals in drug development,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide presents a detailed protocol for the purification of Methyl 3-acetamido-4-hydroxybenzoate via recrystallization. Aimed at researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the principles of recrystallization, a systematic approach to solvent selection, and a step-by-step experimental procedure. The protocol is designed to be a self-validating system, incorporating methods for the assessment of final product purity. This guide emphasizes the causality behind experimental choices, ensuring technical accuracy and field-proven insights for achieving high-purity Methyl 3-acetamido-4-hydroxybenzoate, a key intermediate in pharmaceutical synthesis.[1]
Introduction: The Imperative for Purity
Methyl 3-acetamido-4-hydroxybenzoate is an aromatic organic compound with significant potential as a pharmaceutical intermediate.[1] As with any component destined for pharmaceutical applications, achieving the highest possible purity is paramount to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[2] This application note provides a robust framework for the successful recrystallization of Methyl 3-acetamido-4-hydroxybenzoate.
The First Principle: Understanding Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one. An ideal recrystallization process involves:
Dissolution of the impure solid in a minimal amount of a hot, appropriate solvent to create a saturated solution.
Filtration of the hot solution (if insoluble impurities are present).
Crystallization of the desired compound from the solution as it cools. The impurities, being present in smaller amounts, remain dissolved in the cold solvent (the "mother liquor").
Isolation of the purified crystals by filtration.
Washing and Drying of the crystals to remove any residual mother liquor.
The success of this technique hinges on the careful selection of the recrystallization solvent.
Physicochemical Profile of Methyl 3-acetamido-4-hydroxybenzoate
A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.
Polar molecule, due to the presence of hydroxyl, amide, and ester functional groups.
Inferred
Strategic Solvent Selection: The Key to Success
The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit:
High solvency for Methyl 3-acetamido-4-hydroxybenzoate at elevated temperatures (near the solvent's boiling point).
Low solvency for Methyl 3-acetamido-4-hydroxybenzoate at low temperatures (room temperature or below) to maximize recovery.
Favorable solubility profile for impurities : Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removable by hot filtration).
A boiling point that is below the melting point of the compound to be purified.
Inertness , meaning it does not react with the compound.
Volatility sufficient to be easily removed from the purified crystals.
Given the polar nature of Methyl 3-acetamido-4-hydroxybenzoate, polar solvents are the most logical starting point.
Recommended Solvents for Screening:
Water: As a highly polar solvent, it is a good candidate. However, many organic molecules have limited solubility in water even when hot.
Ethanol/Methanol: These alcohols are excellent solvents for many polar organic compounds. They often provide a good balance of solubility at high and low temperatures.
Ethyl Acetate: A moderately polar solvent that can be effective.
Mixed Solvent Systems (e.g., Ethanol/Water): This approach is highly effective when a single solvent is not ideal. The compound is dissolved in the "good" solvent (e.g., hot ethanol), and the "poor" solvent (e.g., water) is added until the solution becomes turbid (cloudy), indicating saturation. The solution is then reheated to clarify and allowed to cool slowly.
Anticipating and Managing Potential Impurities
The crude Methyl 3-acetamido-4-hydroxybenzoate sample may contain impurities from its synthesis. A common synthetic route involves the acetylation of Methyl 3-amino-4-hydroxybenzoate. Therefore, potential impurities could include:
By-products of Acetylation: Such as di-acetylated products or other side-reaction products.
Reagents: Residual acetic anhydride or acetic acid.
Degradation Products: Colored impurities may arise from the decomposition of the starting materials or product, especially if the reaction was carried out at high temperatures.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the recrystallization of Methyl 3-acetamido-4-hydroxybenzoate.
Materials and Equipment:
Crude Methyl 3-acetamido-4-hydroxybenzoate
Selected recrystallization solvent (e.g., 95% Ethanol or an Ethanol/Water mixture)
Erlenmeyer flasks (at least two)
Heating mantle or hot plate
Glass stirring rod
Buchner funnel and vacuum flask
Filter paper
Watch glass
Ice bath
Spatula
Melting point apparatus
TLC plates and developing chamber
Step-by-Step Procedure
Step 1: Dissolution
Place the crude Methyl 3-acetamido-4-hydroxybenzoate (e.g., 2.0 g) into a 125 mL Erlenmeyer flask.
Add a small volume of the chosen solvent (e.g., 20 mL of 95% ethanol) and a boiling chip.
Gently heat the mixture on a hot plate or in a heating mantle while stirring with a glass rod.
Add the solvent in small portions until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for achieving a good yield upon cooling, as excess solvent will retain more of the dissolved product.
Step 2: Decolorization (Optional)
If the solution is colored due to impurities, remove it from the heat source.
Allow the solution to cool slightly to prevent violent boiling when adding the charcoal.
Add a small amount of activated charcoal (a spatula tip's worth) to the hot solution.
Swirl the flask and gently reheat to boiling for a few minutes. Causality: The activated charcoal has a high surface area that adsorbs colored impurities.
Step 3: Hot Filtration (if charcoal was used or insoluble impurities are present)
Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.
Preheat the funnel and the receiving Erlenmeyer flask by pouring some hot solvent through them.
Quickly pour the hot solution containing the dissolved product through the fluted filter paper. Causality: This step removes the activated charcoal and any insoluble impurities. Keeping the apparatus hot prevents premature crystallization of the product in the funnel.
Step 4: Crystallization
Cover the flask containing the hot filtrate with a watch glass.
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
Step 5: Isolation of Crystals
Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
Transfer the crystals and the mother liquor to the funnel.
Ensure a good seal and apply vacuum to remove the mother liquor.
Step 6: Washing the Crystals
With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent.
Repeat the wash once more. Causality: Washing with cold solvent removes any adhering mother liquor (which contains dissolved impurities) without dissolving a significant amount of the purified crystals.
Step 7: Drying the Crystals
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them.
Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. Drying can be done in a desiccator or a vacuum oven at a moderate temperature.
Once dry, weigh the crystals and calculate the percent recovery.
Workflow Diagram
Caption: The experimental workflow for the recrystallization of Methyl 3-acetamido-4-hydroxybenzoate.
Purity Assessment: Validating the Outcome
The purity of the recrystallized Methyl 3-acetamido-4-hydroxybenzoate should be assessed using the following methods:
Melting Point Determination: A pure compound will have a sharp melting point range (typically 1-2 °C). Compare the experimental melting point to the literature value if available. A broad or depressed melting point indicates the presence of impurities. As a reference, the structural isomer Methyl 4-acetamido-3-hydroxybenzoate has a reported melting point of 188-192 °C.[3]
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The purified sample should ideally show a single spot with a higher Rf value than some potential polar impurities.
Troubleshooting Common Issues
Issue
Probable Cause(s)
Solution(s)
No crystals form upon cooling
- Too much solvent was added.- The solution is not saturated.
- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
Low recovery of crystals
- Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization (not cooled long enough).
- Use the minimum amount of hot solvent necessary.- Ensure the filtration apparatus is pre-heated.- Increase the cooling time in the ice bath.
Oily precipitate forms instead of crystals
- The compound is "oiling out" because the solution is supersaturated at a temperature above the compound's melting point.- The presence of certain impurities.
- Reheat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool more slowly.
Crystals are colored
- Colored impurities were not fully removed.
- Repeat the recrystallization, ensuring to use activated charcoal during the dissolution step.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of Methyl 3-acetamido-4-hydroxybenzoate by recrystallization. By understanding the principles of solubility and carefully executing the steps outlined, researchers can consistently obtain a high-purity product suitable for demanding applications in pharmaceutical research and development. The validation of purity through melting point analysis and chromatography is an essential final step in this self-validating protocol.
References
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
Hoffman Fine Chemicals. (n.d.). CAS 39267-53-3 | Methyl 4-acetamido-3-hydroxybenzoate. Retrieved from [Link]
The Good Scents Company. (n.d.). methyl paraben, 99-76-3. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of methyl 4-hydroxybenzoate (CAS 99-76-3). Retrieved from [Link]
ChemBK. (2024, April 11). Methyl 4-hydroxy-3-aminobenzoate. Retrieved from [Link]
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
JECFA. (1998). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-acetyl-4-hydroxybenzoate. Retrieved from [Link]
Application Note: High-Purity Isolation of Methyl 3-acetamido-4-hydroxybenzoate via Automated Flash Column Chromatography
Abstract This application note provides a detailed and optimized protocol for the purification of Methyl 3-acetamido-4-hydroxybenzoate using silica gel column chromatography. As a key intermediate in pharmaceutical synth...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed and optimized protocol for the purification of Methyl 3-acetamido-4-hydroxybenzoate using silica gel column chromatography. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream applications and regulatory compliance.[1] This guide details a systematic approach, from initial method development using Thin-Layer Chromatography (TLC) to a comprehensive, step-by-step column chromatography procedure. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Purification Rationale
Methyl 3-acetamido-4-hydroxybenzoate is an aromatic compound featuring hydroxyl, acetamido, and methyl ester functional groups.[1] Its structure makes it a valuable building block in the development of various pharmaceutically active molecules. The synthesis of this intermediate can often result in a crude product containing unreacted starting materials (e.g., 3-hydroxybenzoic acid), reaction byproducts, and process-related impurities.[2]
Column chromatography is a cornerstone technique for the purification of organic compounds in both academic and industrial settings.[3] It leverages the differential adsorption of components in a mixture onto a solid stationary phase as a liquid mobile phase passes through it.[4] For a moderately polar compound like Methyl 3-acetamido-4-hydroxybenzoate, silica gel column chromatography provides an effective and scalable method to isolate the target molecule with high purity.[5]
Principle of Separation: Adsorption Chromatography
The purification process is governed by the principles of normal-phase adsorption chromatography.
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used as the stationary phase.[6][7] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar molecules.
Mobile Phase (Eluent): A solvent or mixture of solvents of lower polarity is used as the mobile phase.[8]
Separation Mechanism: The crude sample is loaded onto the top of the silica column. As the mobile phase flows through, a competition for adsorption sites ensues.
Less Polar Impurities: Have weak interactions with the silica gel and are readily carried along with the mobile phase, eluting from the column first.
Target Compound (Methyl 3-acetamido-4-hydroxybenzoate): Its functional groups (hydroxyl, amide) allow for moderate interaction with the silica gel. It will travel down the column at an intermediate rate.
More Polar Impurities: (e.g., unreacted 3-hydroxybenzoic acid with its free carboxylic acid group) interact strongly with the silica gel, adsorbing tightly and eluting last, or only when the mobile phase polarity is significantly increased.[4]
This differential migration allows for the collection of the target compound in isolated "fractions," free from faster and slower-moving impurities.
Figure 1: Molecular separation on the silica gel surface.
Preliminary Method Development via TLC
Before committing to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[5][9] TLC is a rapid, small-scale version of column chromatography that predicts the separation achievable on the column.
Protocol for TLC Analysis:
Prepare Sample: Dissolve a small amount of the crude product in a few drops of a suitable solvent (e.g., ethyl acetate or methanol).
Spot Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
Develop Plate: Place the plate in a sealed chamber containing a test solvent system (eluent). A good starting point is a mixture of hexane and ethyl acetate.[5]
Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm).[5]
Analyze:
The goal is to find a solvent system where the desired product has an Rf (Retention factor) value between 0.2 and 0.4.
The spots for impurities should be well-separated from the product spot.
If the product spot has a low Rf, the eluent is not polar enough; increase the proportion of the more polar solvent (e.g., ethyl acetate).
If the product spot has a high Rf, the eluent is too polar; decrease the proportion of the polar solvent.
Detailed Experimental Protocol for Column Chromatography
This protocol outlines the purification of crude Methyl 3-acetamido-4-hydroxybenzoate using the slurry packing and dry loading methods.
Materials and Reagents
Stationary Phase: Silica Gel (230-400 mesh)
Solvents: Chromatography-grade Hexane, Ethyl Acetate, and Methanol
Apparatus: Glass chromatography column, cotton wool, fine sand, beakers, Erlenmeyer flasks, collection test tubes/vials, rotary evaporator.
Monitoring: TLC plates (silica gel 60 F254), UV lamp.[4]
Purification Workflow
Figure 2: Workflow for chromatographic purification.
Step-by-Step Procedure
Column Preparation (Slurry Packing):
Secure a glass column vertically to a stand.
Place a small plug of cotton wool at the bottom of the column, using a long rod to gently tamp it into place. This prevents the stationary phase from washing out.[10]
Add a thin layer (approx. 1 cm) of fine sand over the cotton plug to create a flat base.[4]
In a separate beaker, prepare a slurry by adding silica gel to the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane). Mix until a uniform, pourable consistency is achieved.[4][6]
Quickly and carefully pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously adding more slurry. Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.[6]
Once all silica is added, drain the excess solvent until the level is just above the top of the silica bed. Crucially, never let the column run dry from this point onwards.
Sample Loading (Dry Loading):
Dissolve the crude Methyl 3-acetamido-4-hydroxybenzoate in a minimal amount of a volatile solvent like methanol.
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This evenly disperses the sample onto the silica.[5][10]
Carefully add the sample-adsorbed silica powder to the top of the packed column, ensuring a flat, even layer.
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
Elution:
Carefully add the mobile phase to the column.
Open the stopcock and begin collecting the eluent. The flow rate should be controlled to allow for proper equilibration (e.g., 1-2 drops per second).[4]
Isocratic Elution: Use the same solvent composition throughout the entire process. This is simpler but may not be effective for complex mixtures.[3]
Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity by adding more of the polar solvent (e.g., start with 10% EtOAc/Hexane, move to 20%, then 30%, etc.). This is highly effective for separating compounds with different polarities.[3]
Fraction Collection and Analysis:
Collect the eluent in sequentially labeled test tubes. The size of the fractions can be adjusted; smaller fractions yield higher purity but increase the number of samples to analyze.[11][12]
Monitor the separation by spotting every few fractions onto a TLC plate alongside the original crude material.
Develop and visualize the TLC plate to identify which fractions contain the pure product (a single spot at the correct Rf).
Product Isolation:
Combine all fractions that TLC analysis shows to be pure.
Remove the solvent from the combined fractions using a rotary evaporator.
The resulting solid is the purified Methyl 3-acetamido-4-hydroxybenzoate. Determine the final mass and calculate the percentage yield.
Data and Expected Results
The success of the purification is quantified by yield and purity analysis.
Parameter
Before Chromatography
After Chromatography
Appearance
Off-white to light brown solid
White crystalline solid
Mass
5.00 g (Example)
4.15 g (Example)
Purity (by HPLC)
~85%
>99%
Yield
-
83%
Troubleshooting
Issue
Possible Cause
Solution
Poor Separation
Incorrect solvent system.
Re-optimize the mobile phase using TLC. Consider a shallower gradient.
Cracked/Channeled Bed
Column packed improperly or ran dry.
Repack the column. Ensure the silica bed is always submerged in solvent.
Compound Won't Elute
Mobile phase is not polar enough.
Gradually increase the polarity of the mobile phase (increase % of ethyl acetate).
Streaking on TLC
Sample is too concentrated; compound is acidic/basic.
Dilute the sample for TLC. Add a trace amount of acid (e.g., acetic acid) or base to the eluent if the compound is ionizable.[13]
Conclusion
The described column chromatography protocol is a robust and reliable method for the purification of Methyl 3-acetamido-4-hydroxybenzoate. By carefully developing the mobile phase with TLC and adhering to proper column packing and sample loading techniques, researchers can consistently obtain the target compound with high purity and good yield, ensuring its suitability for subsequent stages in pharmaceutical research and development.
References
Brunning, A. (2012, June 5). Tips and Tricks for the Lab: Column Packing. ChemistryViews. Retrieved from [Link]
FUJIFILM Wako Chemicals. (n.d.). Silica Gel Packing Agent | Column Chromatography. Retrieved from [Link]
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Retrieved from [Link]
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. Retrieved from [Link]
AELAB. (2025, March 15). Fraction Collectors: Key Features, Applications, Uses, and FAQs. Retrieved from [Link]
Biochemistry Basics (YouTube Channel). (2022, October 28). Fraction collection - practical tips and strategizing. Retrieved from [Link]
Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]
Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 3-acetamido-4-hydroxybenzoate
Introduction and Chemical Context Methyl 3-acetamido-4-hydroxybenzoate (CAS: 126360-59-6, Formula: C₁₀H₁₁NO₄) is a highly functionalized aromatic organic compound belonging to the classes of benzoate esters and acetamido...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Context
Methyl 3-acetamido-4-hydroxybenzoate (CAS: 126360-59-6, Formula: C₁₀H₁₁NO₄) is a highly functionalized aromatic organic compound belonging to the classes of benzoate esters and acetamidophenol derivatives[1]. Structurally, it features a hydrophobic methyl ester, a polar hydrogen-bonding acetamido group, and a weakly acidic phenolic hydroxyl group.
In modern drug development, this compound serves as a critical synthetic intermediate. Most notably, it is utilized in the synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors, such as neratinib and EKB-569, which are essential in targeted oncology therapies[2]. Because impurities in the starting materials can cascade through multi-step syntheses and compromise the efficacy of the final active pharmaceutical ingredient (API), establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for its purity profiling is paramount[3].
Method Development Rationale (Expertise & Causality)
As an Application Scientist, designing an HPLC method requires looking beyond generic protocols and tailoring the chromatography to the specific physicochemical properties of the analyte.
Stationary Phase Selection: The presence of the methyl ester and the aromatic ring provides sufficient hydrophobicity to retain the compound on a standard Reversed-Phase C18 column . However, the polar acetamido group can interact with residual, unreacted silanols on the silica support, leading to peak tailing. Therefore, a fully end-capped C18 column is strictly required to ensure chromatographic fidelity.
Mobile Phase & pH Logic: The most critical variable in this separation is the phenolic hydroxyl group, which has a pKa of approximately 9.5. If the mobile phase pH is not strictly controlled, the compound will exist in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states, resulting in severe peak broadening and shifting retention times. By utilizing a highly acidic mobile phase (pH 2.5 – 3.0 using 0.1% Formic Acid), the ionization of the phenol is entirely suppressed. Formic acid is chosen over phosphoric acid to maintain compatibility with downstream Liquid Chromatography-Mass Spectrometry (LC-MS) applications[4].
Detector Wavelength: The conjugated
π
-system of the substituted benzoate ring yields strong UV absorbance. 254 nm is selected as the primary wavelength for universal aromatic detection, while 280 nm serves as a secondary channel to specifically monitor phenolic impurities[3].
Logical relationship between mobile phase pH and compound ionization state.
Experimental Protocols & Methodologies
Reagent and Sample Preparation
The integrity of the analytical workflow relies heavily on proper sample handling. The following protocol ensures a self-validating sample preparation system:
Diluent Preparation: Mix HPLC-grade Acetonitrile and Ultrapure Water (18.2 MΩ·cm) in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.
Causality: Matching the diluent to the approximate elution composition prevents "solvent shock," which can cause peak fronting or splitting upon injection.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the Methyl 3-acetamido-4-hydroxybenzoate reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, vortex until the solid is fully dissolved, and dilute to the mark.
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Filtration: Pass the working solution through a 0.45 µm PTFE syringe filter into an amber HPLC autosampler vial.
Causality: PTFE is chemically inert and prevents the introduction of particulates that could clog the column frit. Amber vials protect the potentially photo-sensitive phenolic compound from UV degradation.
Step-by-step analytical workflow for the HPLC purity assessment.
Chromatographic Conditions
The following parameters have been optimized for baseline resolution of the main peak from potential synthetic by-products (e.g., unreacted starting materials or over-alkylated derivatives).
Table 1: Optimized HPLC Instrument Parameters
Parameter
Specification
Scientific Rationale
Column
C18, 150 x 4.6 mm, 5 µm (End-capped)
Provides optimal hydrophobic retention; end-capping minimizes secondary silanol interactions with the acetamido group.
Mobile Phase A
0.1% Formic Acid in Ultrapure Water
Maintains pH ~2.7, ensuring the phenolic hydroxyl remains fully protonated[4].
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Strong eluting solvent; formic acid maintains ionic strength during the gradient.
Flow Rate
1.0 mL/min
Standard for 4.6 mm ID columns, balancing analysis time and backpressure.
Column Temp.
30 °C
Stabilizes retention times and reduces mobile phase viscosity.
Detection
UV at 254 nm (Primary)
Captures the universal aromatic
π−π∗
transition for accurate quantitation[3].
Injection Vol.
10 µL
Prevents column overloading while maintaining adequate sensitivity for trace impurities.
Table 2: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Phase
0.0
90
10
Isocratic hold to focus the analyte band at the column head.
2.0
90
10
Begin gradient.
15.0
10
90
Linear ramp to elute strongly retained hydrophobic impurities.
18.0
10
90
High-organic column wash step to remove late-eluting contaminants.
18.1
90
10
Return to initial conditions.
22.0
90
10
Re-equilibration prior to the next injection.
System Suitability & Validation Criteria
A trustworthy analytical method must be a self-validating system. Prior to analyzing unknown samples, the system suitability must be verified using five replicate injections of the Working Standard Solution (100 µg/mL). If any of the criteria below fail, the corrective actions must be executed before proceeding.
Table 3: System Suitability Acceptance Criteria
Parameter
Acceptance Criterion
Corrective Action if Failed
Retention Time (RT) RSD
≤
1.0% (n=5)
Check pump proportioning valves for micro-leaks and verify column oven temperature stability.
Peak Area RSD
≤
2.0% (n=5)
Inspect autosampler syringe and injection needle for air bubbles or physical leaks.
USP Tailing Factor (
Tf
)
≤
1.5
Replace the column (indicates a potential void volume) or verify the mobile phase pH is strictly < 3.0.
Theoretical Plates (
N
)
≥
5,000
Flush the column with 100% Acetonitrile to remove strongly retained lipophilic contaminants.
Application Note: 1H and 13C NMR Structural Elucidation of Methyl 3-acetamido-4-hydroxybenzoate
Executive Summary Methyl 3-acetamido-4-hydroxybenzoate (CAS: 126360-59-6) is a highly substituted aromatic intermediate pivotal to the synthesis of advanced pharmaceutical agents, including substituted quinolones and par...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-acetamido-4-hydroxybenzoate (CAS: 126360-59-6) is a highly substituted aromatic intermediate pivotal to the synthesis of advanced pharmaceutical agents, including substituted quinolones and paracetamol derivatives . Its structure features a complex electronic environment driven by competing electron-donating (hydroxyl, acetamido) and electron-withdrawing (methyl ester) substituents. This application note provides a comprehensive, field-proven protocol for the unambiguous 1H and 13C NMR assignment of this molecule, detailing the mechanistic causality behind chemical shifts and establishing a self-validating 2D NMR strategy.
Scientific Rationale & Analyte Profile
The structural elucidation of substituted benzenes requires a deep understanding of mesomeric (+M/-M) and inductive (+I/-I) effects. In Methyl 3-acetamido-4-hydroxybenzoate, the C4-hydroxyl (-OH) and C3-acetamido (-NHCOCH₃) groups act as strong ortho/para directors via resonance electron donation, while the C1-methyl ester (-COOCH₃) acts as a meta director via electron withdrawal.
Analyzing this compound in standard non-polar solvents (e.g., CDCl₃) often leads to line broadening or complete loss of the exchangeable -OH and -NH signals due to rapid intermolecular proton exchange. Therefore, selecting a strongly hydrogen-bonding solvent is the foundational step for a successful acquisition.
Experimental Protocol: Sample Preparation and Acquisition
To ensure a self-validating and reproducible system, sample preparation must strictly control for moisture, which can catalyze proton exchange.
Step-by-Step Methodology:
Sample Solvation: Weigh 15–20 mg of high-purity Methyl 3-acetamido-4-hydroxybenzoate. Dissolve entirely in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). Causality: DMSO-d₆ acts as a hydrogen-bond acceptor, strongly solvating the -OH and -NH protons, thereby drastically reducing their exchange rate and rendering them as sharp, distinct singlets at high chemical shifts .
Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
1H NMR Acquisition: Transfer to a 5 mm NMR tube. Acquire at 300 MHz (or higher) at 298 K. Set the relaxation delay (D1) to 2.0 s to ensure complete magnetization recovery, acquiring 16–32 scans.
13C NMR Acquisition: Acquire 13C{1H} spectra at 75 MHz (or higher). Because quaternary carbons (C1, C3, C4, and carbonyls) lack direct dipole-dipole relaxation from attached protons, set D1 to 2.0–3.0 s and acquire 512–1024 scans to achieve a robust signal-to-noise ratio.
Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C). Fourier transform, phase correct, and baseline correct.
NMR Acquisition and Assignment Workflow
NMR Acquisition and Assignment Workflow for Structural Elucidation.
1H NMR Assignment & Mechanistic Causality
The 1H NMR spectrum in DMSO-d₆ reveals distinct aliphatic and aromatic regions, alongside highly deshielded exchangeable protons .
Table 1: 1H NMR Chemical Shifts (DMSO-d₆, 300 MHz)
Chemical Shift (δ, ppm)
Multiplicity
J-Coupling (Hz)
Integration
Assignment
2.10
Singlet (s)
-
3H
Acetamido methyl (-NHCOCH₃ )
3.78
Singlet (s)
-
3H
Ester methyl (-COOCH₃ )
6.91
Doublet (d)
8.3
1H
Aromatic H-5
7.58
Doublet of doublets (dd)
2.0, 8.4
1H
Aromatic H-6
8.45
Singlet (s)
~2.0
1H
Aromatic H-2
9.35
Broad singlet (br s)
-
1H
Amide proton (-NH Ac)
10.82
Broad singlet (br s)
-
1H
Phenolic proton (-OH )
Note: H-2 technically exhibits meta-coupling (fine doublet), but often resolves as a singlet at lower field strengths.
Mechanistic Insights:
H-5 (6.91 ppm): This proton is positioned ortho to the hydroxyl group. The strong +M (resonance donating) effect of the oxygen atom significantly shields this position, pushing the signal upfield. It exhibits classic ortho-coupling (³J = 8.3 Hz) with H-6.
H-6 (7.58 ppm): Positioned meta to the ester and ortho to H-5, it appears as a doublet of doublets due to simultaneous ortho-coupling to H-5 and meta-coupling to H-2 (²J = 2.0 Hz).
H-2 (8.45 ppm): This proton is highly deshielded due to its position between two electron-withdrawing carbonyl environments (the ester and the acetamido group).
13C NMR Assignment & Substituent Effects
The 13C NMR spectrum yields 10 distinct carbon signals. The assignment relies heavily on calculating empirical substituent effects on the base benzene ring (128.5 ppm) .
Table 2: 13C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
23.7
Primary (CH₃)
Acetamido methyl (-NHCOC H₃)
51.5
Primary (CH₃)
Ester methyl (-COOC H₃)
114.9
Tertiary (CH)
Aromatic C-5
120.0
Tertiary (CH)
Aromatic C-2
123.3
Quaternary (C)
Aromatic C-1 (ipso to ester)
126.5
Quaternary (C)
Aromatic C-3 (ipso to NHAc)
126.6
Tertiary (CH)
Aromatic C-6
152.3
Quaternary (C)
Aromatic C-4 (ipso to OH)
166.0
Quaternary (C=O)
Ester carbonyl (-C OOCH₃)
169.2
Quaternary (C=O)
Amide carbonyl (-NHC OCH₃)
Mechanistic Insights:
C-4 (152.3 ppm) & C-5 (114.9 ppm): The electronegative oxygen of the hydroxyl group drastically deshields the ipso carbon (C-4) via the -I effect. Conversely, its +M resonance effect heavily shields the ortho position (C-5), making it the most upfield aromatic carbon.
C-2 (120.0 ppm) vs C-1 (123.3 ppm): C-2 is heavily shielded by the strong ortho-effect of the -NHAc group (~ -9.9 ppm shift), pulling it upfield to 120.0 ppm. C-1 is shielded by the para-OH group, placing it at 123.3 ppm.
To transition from empirical prediction to absolute certainty, a self-validating 2D NMR strategy must be executed:
COSY (Correlation Spectroscopy): Use homonuclear correlation to confirm the ³J coupling between H-5 (6.91 ppm) and H-6 (7.58 ppm). The lack of a COSY cross-peak for H-2 confirms its isolated position on the ring.
HSQC (Heteronuclear Single Quantum Coherence): Map the direct ¹J(C,H) bonds. This will definitively link H-5 to C-5 (114.9 ppm), H-6 to C-6 (126.6 ppm), and H-2 to C-2 (120.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for assigning quaternary carbons.
The ester methyl protons (3.78 ppm) will show a ³J correlation to the ester carbonyl (166.0 ppm).
The acetamido methyl protons (2.10 ppm) will show a ²J correlation to the amide carbonyl (169.2 ppm).
H-2 (8.45 ppm) will show crucial ³J correlations to C-4 (152.3 ppm) and the ester carbonyl (166.0 ppm), locking the regiochemistry of the entire molecule into place.
References
Benchchem. "Methyl 3-acetamido-4-hydroxybenzoate - Compound Identification and Chemical Class Contextualization." Accessed via .
Heterocycles. "Synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide." Heterocycles, Vol. 83, No. 12, 2011, p. 2853. Accessed via .
Application
Application Notes and Protocols for the Synthesis of Mosapride Analogs Using Methyl 3-acetamido-4-hydroxybenzoate
Introduction: The Pursuit of Enhanced Gastroprokinetic Agents Mosapride, a selective serotonin 5-HT₄ receptor agonist, is a valuable therapeutic agent for managing a variety of gastrointestinal motility disorders, includ...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pursuit of Enhanced Gastroprokinetic Agents
Mosapride, a selective serotonin 5-HT₄ receptor agonist, is a valuable therapeutic agent for managing a variety of gastrointestinal motility disorders, including functional dyspepsia and gastroesophageal reflux disease.[1] Its mechanism of action, which involves the enhancement of acetylcholine release in the enteric nervous system, has made it a cornerstone in prokinetic therapy.[2][3] The development of mosapride analogs is a key focus in medicinal chemistry, aiming to improve upon its pharmacokinetic profile, receptor selectivity, and therapeutic efficacy while minimizing potential side effects.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of mosapride analogs, utilizing Methyl 3-acetamido-4-hydroxybenzoate as a strategic starting material. We will delve into the synthetic pathway, providing detailed, step-by-step protocols and the scientific rationale behind each experimental choice.
The Strategic Starting Material: Methyl 3-acetamido-4-hydroxybenzoate
Methyl 3-acetamido-4-hydroxybenzoate serves as an ideal and cost-effective precursor for the synthesis of the core scaffold of mosapride, 4-amino-5-chloro-2-ethoxybenzoic acid.[5][6] Its chemical structure, featuring an acetamido-protected aniline and a phenolic hydroxyl group, allows for sequential and regioselective modifications, which are crucial for the successful synthesis of the target analogs.
Table 1: Properties of Methyl 3-acetamido-4-hydroxybenzoate
Property
Value
Molecular Formula
C₁₀H₁₁NO₄
Molecular Weight
209.20 g/mol
Appearance
White to off-white crystalline powder
Solubility
Soluble in methanol, ethanol, and acetone
Synthetic Pathway: A Step-by-Step Approach to Mosapride Analogs
The synthesis of mosapride analogs from Methyl 3-acetamido-4-hydroxybenzoate can be conceptually divided into two main stages:
Formation of the Key Intermediate: Synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid.
Coupling and Analog Formation: Amide bond formation with various substituted morpholine derivatives.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for mosapride analogs.
Part 1: Synthesis of the Key Intermediate: 4-amino-5-chloro-2-ethoxybenzoic acid
This crucial intermediate is synthesized from Methyl 3-acetamido-4-hydroxybenzoate through a three-step process involving ethylation, chlorination, and hydrolysis.
Step 1: Ethylation of Methyl 3-acetamido-4-hydroxybenzoate
The initial step involves the ethylation of the phenolic hydroxyl group. This is a classic Williamson ether synthesis, where the phenoxide ion, generated in situ by a base, acts as a nucleophile to displace a halide from an ethylating agent.[6]
Rationale: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without affecting the ester or amide functionalities. Ethyl iodide (EtI) is a reactive ethylating agent. The reaction is typically carried out in an aprotic polar solvent like acetone to facilitate the Sₙ2 reaction.
Protocol 1: Ethylation
To a stirred solution of Methyl 3-acetamido-4-hydroxybenzoate (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).
Add ethyl iodide (1.5 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-acetamido-4-ethoxybenzoate.
Purify the crude product by recrystallization from ethanol.
Step 2: Chlorination of Methyl 3-acetamido-4-ethoxybenzoate
The next step is the regioselective chlorination of the aromatic ring at the position ortho to the amino group. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation.[5][7]
Rationale: The acetamido group is an ortho, para-directing group, and the position ortho to it and meta to the ethoxy and ester groups is activated for electrophilic substitution. N,N-Dimethylformamide (DMF) is a suitable solvent for this reaction.[8]
Protocol 2: Chlorination
Dissolve Methyl 3-acetamido-4-ethoxybenzoate (1.0 eq) in DMF.
Add N-Chlorosuccinimide (1.1 eq) portion-wise at 0-5 °C.
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
Pour the reaction mixture into ice-water to precipitate the product.
Filter the solid, wash with water, and dry under vacuum to yield Methyl 3-acetamido-5-chloro-4-ethoxybenzoate.
Step 3: Hydrolysis of Methyl 3-acetamido-5-chloro-4-ethoxybenzoate
The final step in the formation of the key intermediate is the hydrolysis of both the ester and the acetamido protecting group under basic conditions.[6]
Rationale: Sodium hydroxide in a mixture of water and methanol provides the necessary conditions for the saponification of the methyl ester and the cleavage of the amide bond. Subsequent acidification with hydrochloric acid protonates the carboxylate and the amino group, yielding the desired product.
Protocol 3: Hydrolysis
Suspend Methyl 3-acetamido-5-chloro-4-ethoxybenzoate (1.0 eq) in a mixture of methanol and 10% aqueous sodium hydroxide solution.
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.
The product, 4-amino-5-chloro-2-ethoxybenzoic acid, will precipitate out of the solution.
Filter the solid, wash with cold water, and dry to obtain the key intermediate.[9][10]
Part 2: Amide Coupling to Form Mosapride Analogs
The synthesized 4-amino-5-chloro-2-ethoxybenzoic acid can now be coupled with a variety of substituted morpholine derivatives to generate a library of mosapride analogs. This is a standard amide bond formation reaction, often facilitated by coupling agents.[11]
Rationale: Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) activate the carboxylic acid, making it susceptible to nucleophilic attack by the primary amine of the morpholine derivative. This method is efficient and minimizes side reactions.
Protocol 4: Amide Coupling
To a solution of 4-amino-5-chloro-2-ethoxybenzoic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or DMF, add EDCI (1.2 eq) and HOBt (1.2 eq).
Stir the mixture at 0 °C for 30 minutes.
Add the desired substituted 2-(aminomethyl)morpholine derivative (1.0 eq) and a base such as triethylamine (2.0 eq).
Allow the reaction to proceed at room temperature overnight.
Wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired mosapride analog.
Characterization and Analysis of Mosapride Analogs
The synthesized analogs must be thoroughly characterized to confirm their structure and purity. The following analytical techniques are essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized compounds.[12]
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecules, confirming their identity.[13][14]
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.
The analytical workflow is summarized in the diagram below:
Caption: Analytical workflow for mosapride analogs.
Table 2: Hypothetical Characterization Data for a Mosapride Analog
This application note provides a robust and detailed framework for the synthesis of novel mosapride analogs starting from the readily available Methyl 3-acetamido-4-hydroxybenzoate. The described protocols are based on well-established chemical principles and offer a clear path for researchers to explore the structure-activity relationships of this important class of gastroprokinetic agents. The systematic variation of the substituent on the morpholine ring will undoubtedly lead to the discovery of new analogs with improved pharmacological properties, contributing to the development of next-generation therapies for gastrointestinal disorders.
References
Kato, S., Morie, T., & Yoshida, N. (1996). Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride. Chemical & Pharmaceutical Bulletin, 44(8), 1484-1492. Retrieved from [Link]
Google Patents. (2005). Process for the synthesis of mosapride. EP1515958A2.
Li, M., et al. (2024). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. Molecules, 29(19), 4531. Retrieved from [Link]
Google Patents. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. CN105237422A.
Google Patents. (2020). Synthesis method of mosapride citrate. CN111349052B.
Kato, S., Morie, T., & Yoshida, N. (1995). Synthesis and Biological Activities of Metabolites of Mosapride, a New Gastroprokinetic Agent. Chemical & Pharmaceutical Bulletin, 43(4), 699-702. Retrieved from [Link]
Molbase. (n.d.). Mosapride citrate, TAK-370, AS-4370, Gasmotin. Retrieved from [Link]
PubChem. (n.d.). 4-Amino-5-chloro-2-ethoxybenzoic acid. Retrieved from [Link]
ResearchGate. (n.d.). (A) Full scan MS spectrum of mosapride; (B) MS/MS product ion spectrum.... Retrieved from [Link]
Patsnap. (2021). Preparation method of mosapride citrate impurity. Retrieved from [Link]
ResearchGate. (n.d.). MS/MS product ion spectra and corresponding fragmentation patterns of mosapride metabolites in human. (A) M1; (B) M2. Retrieved from [Link]
Rakse, M., et al. (2014). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. European Journal of Medicinal Chemistry, 71, 155-164. Retrieved from [Link]
Sun, X., et al. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 44(1), 74-85. Retrieved from [Link]
ResearchGate. (n.d.). Recent developments in gastrointestinal prokinetic agents. Retrieved from [Link]
Iraq-GIT. (n.d.). The Pharmacology of Prokinetic Agents and Their Role in the Treatment of Gastrointestinal Disorders. Retrieved from [Link]
Chaudhuri, S. (2023). Role and safety of prokinetic drugs in the treatment of upper gastrointestinal motility disorders: an Indian perspective. International Journal of Research in Medical Sciences, 11(10), 3937-3944. Retrieved from [Link]
Advanced Derivatization Strategies for Methyl 3-acetamido-4-hydroxybenzoate in Drug Discovery
Executive Summary Methyl 3-acetamido-4-hydroxybenzoate (CAS: 126360-59-6) is a highly versatile aromatic building block characterized by three orthogonal functional groups: a phenolic hydroxyl, an acetamido group, and a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-acetamido-4-hydroxybenzoate (CAS: 126360-59-6) is a highly versatile aromatic building block characterized by three orthogonal functional groups: a phenolic hydroxyl, an acetamido group, and a methyl ester. This unique substitution pattern makes it a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including benzoxazoles, EGFR kinase inhibitors (e.g., Neratinib precursors), and marine-derived antibacterial agents like Bulbiferates.
As an Application Scientist, mastering the chemoselective derivatization of this molecule is essential. This guide details the causality, self-validating protocols, and mechanistic rationale for three primary divergent pathways: O-alkylation, O-triflation, and ester saponification.
Divergent Reactivity & Pathway Mapping
The synthetic utility of Methyl 3-acetamido-4-hydroxybenzoate stems from the distinct electronic and steric environments of its substituents. By carefully selecting reagents and controlling reaction conditions (temperature, solvent polarity, and base strength), chemists can selectively target one functional group while leaving the others intact.
O-alkylation of the phenolic hydroxyl group is a foundational step in synthesizing the 7-ethoxy-1,4-dihydro-4-oxoquinoline core of EGFR kinase inhibitors 1.
Mechanistic Causality:
The pKa of the phenolic -OH is approximately 9.5, whereas the acetamido N-H is >15. Utilizing a mild, heterogeneous base like Potassium Carbonate (
K2CO3
) selectively deprotonates the phenol without generating the amide anion, strictly preventing N-alkylation. N,N-Dimethylformamide (DMF) is chosen as the solvent because its high dielectric constant stabilizes the resulting phenoxide anion, enhancing its nucleophilicity for the subsequent
SN2
attack on the alkyl halide.
Step-by-Step Workflow:
Setup: Dissolve Methyl 3-acetamido-4-hydroxybenzoate (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.
Deprotonation: Add finely powdered, oven-dried
K2CO3
(1.5 eq, 15 mmol). Stir at room temperature for 15 minutes to allow complete phenoxide formation.
Alkylation: Add the alkyl halide (e.g., ethyl bromide, 1.2 eq, 12 mmol) dropwise via syringe.
Heating: Elevate the temperature to 60 °C and stir for 4–6 hours.
Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1). The starting material will appear as a highly polar baseline spot under UV (254 nm). The reaction is complete when this spot entirely disappears, replaced by a higher
Rf
product spot.
Quench & Isolation: Pour the mixture into 100 mL of ice-cold water. The O-alkylated product will typically precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Protocol B: O-Triflation for Palladium-Catalyzed Cross-Coupling
To utilize the aromatic ring for C-C bond formation (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), the inert C(sp2)-OH bond must be converted into an electron-deficient pseudohalide 2.
Mechanistic Causality:
Trifluoromethanesulfonic anhydride (
Tf2O
) is exceptionally electrophilic. The reaction must be strictly maintained at 0 °C to prevent the acetamido oxygen from reacting to form an unwanted imidoyl triflate. Pyridine is selected over stronger bases (like Triethylamine) because it acts as a nucleophilic catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate that efficiently transfers the triflyl group to the phenol while sparing the methyl ester.
Step-by-Step Workflow:
Setup: Dissolve the starting material (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).
Cooling: Add Pyridine (2.0 eq, 20 mmol) and cool the flask to exactly 0 °C using an ice-water bath.
Activation: Slowly add
Tf2O
(1.2 eq, 12 mmol) dropwise over 15 minutes. The slow addition manages the exothermic nature of the reaction.
Reaction: Stir at 0 °C for 2 hours.
Self-Validation: The reaction mixture will transition from clear to a pale yellow hue. Analyze via LC-MS; successful triflation is confirmed by a mass shift of +132 Da relative to the starting material.
Quench & Isolation: Quench carefully with saturated aqueous
NaHCO3
(20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl to remove residual pyridine, dry over
Na2SO4
, and concentrate under reduced pressure.
Protocol C: Ester Saponification (Hydrolysis)
Hydrolyzing the methyl ester to a free carboxylic acid is required for downstream peptide coupling or the synthesis of varying ester-chain analogs, such as the marine antibacterial Bulbiferates 3.
Mechanistic Causality:
Lithium Hydroxide (LiOH) is the premier reagent for this transformation. The lithium cation (
Li+
) acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by the hydroxide ion. This allows the saponification to proceed rapidly at room temperature, which is critical to prevent the base-catalyzed hydrolysis of the adjacent acetamido group.
Step-by-Step Workflow:
Setup: Dissolve the compound (1.0 eq, 10 mmol) in a 3:1:1 mixture of THF:MeOH:
H2O
(25 mL total volume).
Hydrolysis: Add
LiOH⋅H2O
(3.0 eq, 30 mmol) in one portion.
Reaction: Stir vigorously at room temperature for 3–4 hours.
Self-Validation: Monitor by TLC. The formation of the lithium carboxylate salt will cause the product to remain entirely at the baseline in standard non-polar solvent systems (e.g., 100% EtOAc).
Quench & Isolation: Concentrate the mixture on a rotary evaporator to remove the THF and MeOH. Dilute the remaining aqueous layer with 10 mL of water and cool to 0 °C. Carefully acidify dropwise with 1M HCl until the pH reaches 2–3. The free carboxylic acid will precipitate as a white solid. Filter and dry thoroughly.
Quantitative Data Summary
The following table synthesizes the expected outcomes, critical in-process indicators, and primary risks associated with each derivatization pathway.
Derivatization Pathway
Target Functional Group
Reagents & Conditions
Typical Yield
Key In-Process Indicator
Primary Impurity Risk
O-Alkylation
Phenolic -OH
R-Br, K₂CO₃, DMF, 60 °C
85–95%
Disappearance of polar baseline spot (TLC)
N-alkylated byproduct (if overheated)
O-Triflation
Phenolic -OH
Tf₂O, Pyridine, DCM, 0 °C
75–85%
+132 Da mass shift (LC-MS)
Imidoyl triflate (if Tf₂O is in excess)
Saponification
Methyl Ester
LiOH·H₂O, THF/MeOH/H₂O, RT
90–98%
Product remains at baseline (TLC)
Amide hydrolysis (if heated >50 °C)
Standardized Experimental Workflow
To ensure reproducibility across all derivatization methods, adhere to the following validated operational workflow:
Figure 2: Standardized experimental workflow for derivatization.
References
Clockss Archive / Original Journal Publication: Synthesis of n-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide (Details the O-alkylation of the 4-hydroxybenzoate core for EGFR inhibitors). 1
Benchchem Database: Methyl 3-acetamido-4-hydroxybenzoate - Chemical Properties and Derivatization Context.2
Journal of Natural Products (via NIH/PMC): Bulbiferates A and B: Antibacterial Acetamidohydroxybenzoates from a Marine Proteobacterium, Microbulbifer sp. (Details ester chain modifications and saponification). 3
Scale-up synthesis of Methyl 3-acetamido-4-hydroxybenzoate
An Application Note for the Scalable Synthesis of Methyl 3-acetamido-4-hydroxybenzoate Abstract This application note provides a comprehensive and scalable protocol for the synthesis of Methyl 3-acetamido-4-hydroxybenzoa...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Scalable Synthesis of Methyl 3-acetamido-4-hydroxybenzoate
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of Methyl 3-acetamido-4-hydroxybenzoate, a key intermediate in the pharmaceutical and fine chemical industries.[1] The described method is based on the robust and efficient acetylation of Methyl 3-amino-4-hydroxybenzoate. This guide is intended for researchers, chemists, and process development professionals, offering detailed procedural steps, explanations for experimental choices, safety protocols, and analytical methods for quality control. The process is designed to be self-validating, ensuring high purity and yield suitable for scale-up operations.
Introduction and Strategic Rationale
Methyl 3-acetamido-4-hydroxybenzoate is a valuable building block in organic synthesis, particularly recognized for its structural motifs present in various pharmaceutically active molecules.[1] Its synthesis requires a method that is not only high-yielding but also reproducible, cost-effective, and safe for large-scale production.
The chosen synthetic strategy involves the direct N-acetylation of Methyl 3-amino-4-hydroxybenzoate. This approach is superior due to its atom economy, straightforward reaction conditions, and the commercial availability of the starting materials. The starting amine can be readily prepared via Fischer-Speier esterification of 3-amino-4-hydroxybenzoic acid or through the reduction of its nitro-precursor, Methyl 4-hydroxy-3-nitrobenzoate.[2][3][4]
Causality of Experimental Choices:
Acetylation Reagent: Acetic anhydride is selected as the acetylating agent over acetyl chloride. While both are effective, acetic anhydride is generally preferred for scale-up due to its lower corrosivity, less hazardous nature, and the formation of acetic acid as a byproduct, which is easier to handle and remove than hydrochloric acid.
Solvent System: Ethyl acetate is chosen as the reaction solvent. It provides moderate solubility for the starting material, is relatively non-toxic, has a suitable boiling point for controlling the reaction temperature, and facilitates product precipitation upon addition of an anti-solvent.
Work-up and Purification: The work-up is designed for simplicity and efficiency. The reaction is quenched with water to hydrolyze excess acetic anhydride and precipitate the product. Purification is achieved via recrystallization from an ethanol/water mixture, a green and effective solvent system for obtaining high-purity crystalline solids.
Reaction Scheme and Process Workflow
The overall synthetic pathway and the operational workflow are depicted below.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Detailed Synthesis and Purification Protocol
Materials and Equipment
Reagent/Material
Grade
Supplier
Methyl 3-amino-4-hydroxybenzoate
>98%
Commercial
Acetic Anhydride
ACS Reagent, >98%
Commercial
Ethyl Acetate (EtOAc)
Anhydrous, >99.5%
Commercial
Ethanol (EtOH)
200 Proof, ACS
Commercial
Deionized Water
High Purity
In-house
Equipment:
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
Cooling/heating circulator.
Büchner funnel and vacuum flask assembly.
Vacuum oven.
Standard laboratory glassware.
Scale-Up Synthesis Protocol (100 g Scale)
This protocol details the synthesis on a 100 g scale, which can be linearly adapted for larger quantities with appropriate engineering controls.
Compound
MW ( g/mol )
Mass (g)
Moles
Equivalents
Volume (mL)
Methyl 3-amino-4-hydroxybenzoate
167.16
100.0
0.598
1.0
-
Acetic Anhydride
102.09
67.2
0.658
1.1
62.1
Ethyl Acetate
-
-
-
-
1000
Reactor Setup: Charge a 2 L jacketed reactor with Methyl 3-amino-4-hydroxybenzoate (100.0 g, 0.598 mol) and ethyl acetate (1000 mL).
Initial Cooling: Begin stirring the suspension and cool the reactor contents to 0-5°C using a circulating chiller.
Reagent Addition: Add acetic anhydride (62.1 mL, 0.658 mol) dropwise via the addition funnel over a period of 60-90 minutes. Crucial: Maintain the internal temperature below 10°C throughout the addition to control the exothermic reaction.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-4 hours.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Product Precipitation (Quenching): Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing 2 L of ice-cold deionized water with vigorous stirring. This will hydrolyze any remaining acetic anhydride and precipitate the crude product.
Isolation: Stir the resulting slurry for 30 minutes in an ice bath, then collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral (pH ~7) to remove acetic acid and other water-soluble impurities.
Preliminary Drying: Dry the crude product in air or a low-temperature oven (50°C) to remove excess water before purification. A typical crude yield is 115-120 g (92-96%).
Purification by Recrystallization
Dissolution: Transfer the crude product to a suitably sized flask and add a solvent mixture of ethanol and deionized water (approx. 4:1 v/v). Use approximately 5-7 mL of solvent per gram of crude product.
Heating: Heat the mixture to reflux (approx. 80-85°C) with stirring until all the solid dissolves completely. If needed, add a minimal amount of hot ethanol to achieve full dissolution.
Cooling and Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
Final Isolation: Collect the purified white, crystalline product by vacuum filtration.
Final Wash: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.
Drying: Dry the final product in a vacuum oven at 60-70°C to a constant weight. The expected yield of the purified product is 105-112 g (84-90% overall yield) with a purity of >99%.
Analytical Characterization
The identity and purity of the final product should be confirmed using the following analytical techniques.
Analytical methods like HPLC should be validated for accuracy and precision.
[5][6]
Safety and Hazard Management
All operations should be conducted in a well-ventilated fume hood or a controlled environment suitable for chemical synthesis.
[7]
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene) are mandatory.
[8]* Reagent Hazards:
Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin and eye burns. Reacts exothermically with water. Handle with extreme care.
Ethyl Acetate & Ethanol: Highly flammable liquids. Keep away from ignition sources.
[8]* Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Organic solvent waste should be collected in designated containers.
Troubleshooting
Problem
Possible Cause(s)
Recommended Solution(s)
Low Yield
Incomplete reaction. Loss of product during work-up or recrystallization.
- Extend reaction time and confirm completion by HPLC. - Ensure product fully precipitates before filtration. - Use minimal hot solvent for recrystallization and cool thoroughly.
Product is Oily or Impure
Incomplete hydrolysis of acetic anhydride. Insufficient washing.
- Ensure vigorous stirring during the water quench. - Wash the crude product thoroughly with water until the filtrate is neutral. - Consider a second recrystallization if purity remains low.
Reaction Overheats
Addition of acetic anhydride was too fast.
- Improve cooling efficiency. - Reduce the addition rate of the reagent.
References
PubChem. (n.d.). Methyl 3-acetyl-4-hydroxybenzoate. Retrieved from [Link]
Food and Agriculture Organization of the United Nations. (1998). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1. Retrieved from [Link]
Studii si Cercetari Stiintifice. (2014). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Retrieved from [Link]
Hsieh, Y. Z., & Kuo, K. L. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 397-404. Retrieved from [Link]
Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid. Retrieved from [Link]
ChemBK. (2024). Methyl 4-hydroxybenzoate. Retrieved from [Link]
El-Mekabaty, A. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of the Association of Arab Universities for Basic and Applied Sciences, 15(1), 1-10. Retrieved from [Link]
Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
Google Patents. (n.d.). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
Ren, Y., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9), 2169-2177. Retrieved from [Link]
Kumar, A., et al. (2015). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. Bioorganic & Medicinal Chemistry Letters, 25(2), 256-261. Retrieved from [Link]
Google Patents. (n.d.). JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester.
NIST. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. Retrieved from [Link]
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
BMRB. (n.d.). bmse001194 Methyl 4-hydroxybenzoate. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of Methyl 3-acetamido-4-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-acetamido-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of Methyl 3-acetamido-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
Introduction to the Synthesis
Methyl 3-acetamido-4-hydroxybenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring an acetamido, a hydroxyl, and a methyl ester group on an aromatic ring, allows for diverse subsequent chemical modifications. The most common and practical synthetic approaches involve a two-step process starting from 3-amino-4-hydroxybenzoic acid. The order of these steps, N-acetylation and esterification, can be varied, each with its own set of advantages and potential challenges.
This guide will focus on troubleshooting the more common pathway: the N-acetylation of methyl 3-amino-4-hydroxybenzoate. This route often provides a more direct path to the final product.
Troubleshooting Guide: N-Acetylation of Methyl 3-amino-4-hydroxybenzoate
This section addresses specific issues you may encounter during the N-acetylation of methyl 3-amino-4-hydroxybenzoate with acetic anhydride.
Problem 1: Low Yield of Methyl 3-acetamido-4-hydroxybenzoate
A diminished yield is one of the most frequent challenges. The underlying causes can often be traced back to several key experimental parameters.
Question: My final yield is consistently below 50%. What are the likely causes and how can I improve it?
Answer: Low yields in this N-acetylation reaction can stem from incomplete reaction, side reactions, or loss of product during workup and purification. Here’s a systematic approach to diagnosing and resolving the issue:
Incomplete Reaction:
Insufficient Acetylating Agent: Acetic anhydride is susceptible to hydrolysis, especially in the presence of moisture. It is crucial to use a slight excess of acetic anhydride (typically 1.1 to 1.5 equivalents) to ensure the complete acetylation of the starting material.
Inadequate Reaction Time or Temperature: The reaction may require more time or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
Poor Quality Starting Material: Ensure your methyl 3-amino-4-hydroxybenzoate is pure and dry. Impurities can interfere with the reaction.
Side Reactions:
O-Acetylation: The phenolic hydroxyl group can also be acetylated by acetic anhydride, forming an unwanted diester byproduct. This is more likely to occur at higher temperatures. To minimize this, the reaction should be carried out at a controlled, lower temperature (e.g., 0-25 °C).[1]
Hydrolysis of the Product: The ester group of the product can be susceptible to hydrolysis, especially under acidic or basic conditions during workup. Ensure that the workup procedure is carried out promptly and at a low temperature.
Product Loss During Workup and Purification:
Aqueous Workup: The product has some water solubility. To minimize loss during extraction, saturate the aqueous layer with brine (saturated NaCl solution).
Recrystallization: Choosing the right solvent for recrystallization is critical. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures, while impurities remain in solution. A mixture of ethanol and water is often a good starting point.
Problem 2: Product Discoloration
The formation of a colored product is a common issue in reactions involving phenolic compounds.
Question: My final product is a brownish or yellowish solid instead of the expected white to off-white crystals. What is causing this discoloration and how can I prevent it?
Answer: Discoloration is typically due to the formation of oxidized impurities or colored byproducts. Here are the primary causes and solutions:
Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by heat, light, and the presence of trace metal impurities.
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Additionally, using high-purity, metal-free solvents and reagents can help.
High Reaction Temperatures: Elevated temperatures can lead to the formation of colored degradation products.
Solution: Maintain a controlled, low temperature throughout the reaction and workup.
Purification:
Activated Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be sure to filter the hot solution to remove the carbon before allowing it to cool.
Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be an effective method for removing colored impurities.
Problem 3: Presence of Multiple Spots on TLC After Reaction
Observing multiple spots on a TLC plate after the reaction indicates a mixture of compounds.
Question: My post-reaction TLC shows the product spot, the starting material spot, and an additional spot. What could this third spot be, and how do I get a cleaner reaction?
Answer: The presence of multiple spots on your TLC points to an incomplete reaction and/or the formation of byproducts.
Identifying the Spots:
Starting Material: The spot corresponding to methyl 3-amino-4-hydroxybenzoate will be more polar (lower Rf value) than the product.
Product: The desired product, Methyl 3-acetamido-4-hydroxybenzoate, will be less polar (higher Rf value) than the starting material due to the conversion of the polar amino group to a less polar acetamido group.
Potential Byproduct (O-acetylated): The di-acetylated byproduct (both N- and O-acetylated) will be even less polar than the desired product and will have the highest Rf value.
Achieving a Cleaner Reaction:
Control Temperature: As mentioned, lower temperatures will disfavor O-acetylation.
Optimize Stoichiometry: Use a minimal excess of acetic anhydride to reduce the likelihood of di-acetylation.
Monitor Closely: Use TLC to monitor the reaction and stop it as soon as the starting material is consumed to prevent further reaction to the di-acetylated product.
Frequently Asked Questions (FAQs)
Q1: What is the best acetylating agent for this synthesis?
A1: Acetic anhydride is the most commonly used and effective acetylating agent for this type of transformation. It is readily available, relatively inexpensive, and the byproduct, acetic acid, is easily removed during workup. Acetyl chloride can also be used, but it is more reactive and moisture-sensitive, often requiring stricter anhydrous conditions and a base to neutralize the HCl byproduct.[2]
Q2: How can I effectively monitor the progress of the N-acetylation reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase (eluent) would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A good starting ratio would be 1:1 hexane:ethyl acetate. The starting material (methyl 3-amino-4-hydroxybenzoate) is more polar and will have a lower Rf value than the product. The reaction is complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q3: What are the best practices for purifying the final product?
A3: The two primary methods for purifying Methyl 3-acetamido-4-hydroxybenzoate are recrystallization and column chromatography.
Recrystallization: This is often the most efficient method for removing small amounts of impurities. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. The crude product is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly to form pure crystals.
Column Chromatography: If the product is significantly impure or contains byproducts with similar solubility, column chromatography on silica gel is recommended. A gradient elution starting with a less polar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 50% ethyl acetate in hexane) can effectively separate the product from more and less polar impurities.
Q4: Can I perform the esterification step first, followed by N-acetylation?
A4: Yes, this is a viable alternative synthetic route. You would first perform a Fischer esterification on 3-amino-4-hydroxybenzoic acid with methanol and an acid catalyst (like sulfuric acid) to form methyl 3-amino-4-hydroxybenzoate. This would then be followed by the N-acetylation step as described above. The choice of route may depend on the availability of starting materials and the specific challenges you face with each reaction.
Experimental Protocols
Protocol 1: N-Acetylation of Methyl 3-amino-4-hydroxybenzoate
Materials:
Methyl 3-amino-4-hydroxybenzoate
Acetic anhydride
Pyridine (optional, as a base and solvent)
Dichloromethane (or other suitable organic solvent)
1 M Hydrochloric acid
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
In a round-bottom flask, dissolve methyl 3-amino-4-hydroxybenzoate (1 equivalent) in a suitable solvent like dichloromethane or pyridine.
Cool the solution to 0 °C in an ice bath.
Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with more dichloromethane.
Wash the organic layer sequentially with 1 M HCl (to remove pyridine, if used), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Fischer Esterification of 3-Acetamido-4-hydroxybenzoic Acid
Materials:
3-Acetamido-4-hydroxybenzoic acid
Methanol
Concentrated sulfuric acid (catalytic amount)
Sodium bicarbonate
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
In a round-bottom flask, suspend 3-acetamido-4-hydroxybenzoic acid (1 equivalent) in an excess of methanol (which acts as both reactant and solvent).
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of starting material).
Heat the mixture to reflux and maintain for 2-4 hours.
Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purify by recrystallization or column chromatography.
Data Summary
Parameter
Recommended Condition
Rationale
N-Acetylation Temperature
0-25 °C
Minimizes O-acetylation of the phenolic hydroxyl group.
Acetic Anhydride Stoichiometry
1.1 - 1.5 equivalents
Ensures complete reaction without promoting excessive di-acetylation.
Esterification Catalyst
Concentrated H₂SO₄ (catalytic)
A strong acid catalyst is required to protonate the carbonyl oxygen and facilitate nucleophilic attack by methanol.
Esterification Reaction
Reflux in Methanol
Using methanol as the solvent drives the equilibrium towards the product side (Le Chatelier's principle).
Visualizing the Process
Troubleshooting Workflow
Caption: The primary reaction and a key side reaction.
References
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]
MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1947. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31238, Methyl 3-acetamido-4-hydroxybenzoate. Retrieved from [Link]
Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Retrieved from [Link]
RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
PMC. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Retrieved from [Link]
Technical Support Center: Troubleshooting the Synthesis of Methyl 3-acetamido-4-hydroxybenzoate
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up or optimizing the synthesis of Methyl 3-acetamido-4-hydroxybenzoate.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up or optimizing the synthesis of Methyl 3-acetamido-4-hydroxybenzoate. The standard two-step synthesis from 3-amino-4-hydroxybenzoic acid involves thionyl chloride-mediated esterification followed by regioselective N-acetylation.
Below, you will find process workflows, mechanistic troubleshooting FAQs, quantitative optimization data, and self-validating protocols to ensure high-yield, high-purity synthesis.
Process Workflows
Figure 1: Synthesis workflow of Methyl 3-acetamido-4-hydroxybenzoate and side reactions.
Q1: During the acetylation step, I am isolating a significant amount of a diacetate byproduct. How do I prevent O-acetylation?A: The substrate, methyl 3-amino-4-hydroxybenzoate, contains two competing nucleophilic centers: the primary amine and the phenolic hydroxyl group. While the amine is kinetically more nucleophilic and undergoes N-acetylation faster, the use of excess acetylating agent (e.g., acetic anhydride) or elevated temperatures will drive the thermodynamic equilibrium toward O-acetylation, forming methyl 3-acetamido-4-acetoxybenzoate [1].
Causality & Solution: To suppress O-acetylation, control the stoichiometry strictly to 1.1–1.5 equivalents of acetic anhydride and use a mild, protic solvent like acetic acid. Acetic acid moderates the reactivity of the anhydride. Maintain the reaction temperature at 60 °C; avoid refluxing. If O-acetylation occurs, the phenolic ester can be selectively hydrolyzed back to the phenol using mild aqueous base (e.g., NaHCO3), as the ester is more labile than the amide.
Q2: My methyl 3-amino-4-hydroxybenzoate intermediate turns dark brown or black during isolation and storage. What is causing this degradation?A: You are observing oxidative degradation. 2-Aminophenol derivatives are highly electron-rich and are notoriously susceptible to rapid aerobic oxidation [2].
Causality & Solution: In the presence of oxygen, light, or trace transition metals, the aminophenol oxidizes into a highly reactive quinone imine intermediate. This intermediate quickly undergoes oxidative cross-coupling to form deeply colored, intractable phenoxazinone-type oligomers.
Preventative Action: Perform the esterification workup and subsequent acetylation under an inert atmosphere (N2 or Ar) using degassed solvents. If the intermediate must be stored, keep it in an amber flask at -20 °C under argon.
Figure 2: Oxidative degradation pathway of the 2-aminophenol intermediate.
Q3: The esterification of 3-amino-4-hydroxybenzoic acid using SOCl2/MeOH is stalling, yielding unreacted starting material. How can I drive it to completion?A: Fischer esterification is an equilibrium-driven process. The generation of water typically pushes the equilibrium backward.
Causality & Solution: Using thionyl chloride (SOCl2) in methanol circumvents this by reacting with any moisture to form SO2 and anhydrous HCl, which tightly catalyzes the reaction [3]. However, the basic amino group forms a hydrochloride salt, which can precipitate and trap the starting material. To resolve this, use an excess of SOCl2 (e.g., 1.05 - 1.5 eq) and reflux at 65 °C for at least 8 hours to ensure complete conversion [1].
Quantitative Data: Process Optimization & Product Distribution
The following table summarizes the causal relationship between reagent stoichiometry, thermal conditions, and the resulting product distribution during the acetylation step.
Initiation: To a solution of 3-amino-4-hydroxybenzoic acid (1.0 eq) in anhydrous MeOH (1.25 L/mol), slowly add SOCl2 (1.05 eq) dropwise at 5 °C under an inert N2 atmosphere.
Causality: Slow addition at low temperature prevents violent exotherms and minimizes side reactions associated with localized high concentrations of HCl.
Propagation: Gradually warm the mixture and reflux at 65 °C for 8 hours.
Isolation: Distill off excess MeOH and SOCl2 in vacuo, dissolve the crude residue in EtOAc, and wash with 5% aqueous NaHCO3 until the aqueous layer reaches pH 7.5–8.0.
Validation Check: The evolution of CO2 gas during the NaHCO3 wash must cease. TLC (Hexane:EtOAc 1:1) should show complete consumption of the baseline starting material and the appearance of a new spot (Rf ~0.4). A color shift to dark brown indicates oxidative degradation; the organic layer should remain pale yellow.
Protocol 2: Regioselective N-Acetylation
Solvation: Dissolve the methyl 3-amino-4-hydroxybenzoate intermediate (1.0 eq) in glacial acetic acid (0.8 L/mol) and heat to 60 °C.
Reaction: Add acetic anhydride (1.5 eq) dropwise over 15 minutes. Stir at 60 °C for 3 hours.
Causality: Acetic acid acts as a mild, protic solvent that buffers the basicity of the amine, while the 60 °C temperature provides enough kinetic energy for N-acetylation without crossing the thermodynamic threshold for O-acetylation.
Quench & Precipitation: Pour the mixture slowly into chilled water (2 L/mol) over 1 hour with vigorous stirring.
Validation Check: A white solid precipitate should form immediately. If the precipitate is oily or sticky, it indicates potential O-acetylation (diacetate formation) or trapped acetic acid. Filter, wash thoroughly with cold water, and dry in vacuo. HPLC analysis should confirm >95% purity of the N-acetylated product.
References
synthesis of n-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. CLOCKSS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3CwxsxCy9zW3QPhJlzNW8uXeneFYMcqyw_L7h3EdEjGLSrgc_i_vMAuIdSVeNKKXVkXQEOzvZ_BtHOC7FFDqFSgIIe86EuOR_m19z5Ab39tj2I1HIuUMZoIUa2L6Ds504QkRwusrR02JKiSOC_-0JcrdLJGhzUTXCbMaM47wlwRBX665T6KX0]
Xylochemical Synthesis of Cytotoxic 2-Aminophenoxazinone-Type Natural Products Through Oxidative Cross Coupling. ACS Sustainable Chemistry & Engineering.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl1tuSj8ELb_Uc2cuSlWZsQhnBLanpQLHeMyAhSq-MMpB7Gx30c470mbtmsVdiWA0acLzH2Tvu20Oz_biPMaACQ3NgWGLrpTOzWb0N_zTvTUdbEV8O8X9YgyVt1rLVNgBmFLzdEZscCNZ2XsamL8DNUQ==]
Synthesis and Structure–Activity Relationship Study of Chemical Probes as Hypoxia Induced Factor-1α/Malate Dehydrogenase 2 Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGwSiT59Pi1VjqfebJKRhP6r7yqXopRZboli05s91kwyVBvZReL-LUPusozJuppUK3rTvOD63VnOTx0wL2I56TGs9AFdF2tnJ5r23uVTeb0dXm21Fbe7ARC3CtB95xoHjUCjz_W2u2ekOKeNoCG2TQRqAPTQ==]
Troubleshooting
Technical Support Center: Purification of Methyl 3-acetamido-4-hydroxybenzoate
Welcome to the technical support guide for the purification of Methyl 3-acetamido-4-hydroxybenzoate (MAHB), a key intermediate in pharmaceutical synthesis, notably as a precursor to paracetamol (acetaminophen) and other...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of Methyl 3-acetamido-4-hydroxybenzoate (MAHB), a key intermediate in pharmaceutical synthesis, notably as a precursor to paracetamol (acetaminophen) and other active pharmaceutical ingredients. This document addresses common challenges encountered during the isolation and purification of crude MAHB from its typical synthesis via the acetylation of methyl 3-amino-4-hydroxybenzoate.
Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Understanding the Landscape - Common Impurities & Identification
Effective purification begins with knowing your enemy. The primary synthetic route involves acetylating methyl 3-amino-4-hydroxybenzoate with acetic anhydride. Impurities typically arise from starting materials, side reactions, or degradation.
Table 1: Profile of Common Impurities in Crude MAHB
Impurity Name
Structure / Formula
Source
Identification Notes (TLC, ¹H NMR)
Methyl 3-amino-4-hydroxybenzoate
C₈H₉NO₃
Unreacted starting material
TLC: More polar than product (lower Rf). ¹H NMR: Absence of acetyl CH₃ peak (~2.2 ppm), presence of broad -NH₂ signal.
3-Acetamido-4-hydroxybenzoic acid
C₉H₉NO₄
Hydrolysis of the methyl ester
TLC: Highly polar (baseline spot in many systems). ¹H NMR: Absence of methyl ester -OCH₃ peak (~3.9 ppm), presence of very broad -COOH proton.
Methyl 3-acetamido-4-acetoxybenzoate
C₁₂H₁₃NO₅
Di-acetylation (over-reaction)
TLC: Less polar than product (higher Rf). ¹H NMR: Presence of a second acetyl CH₃ peak (~2.3 ppm), downfield shift of aromatic protons adjacent to the acetoxy group.
Polymeric/Oxidation Products
Variable
Air oxidation of the phenol group
Appearance: Imparts a yellow, brown, or pink color to the crude solid. TLC: Often results in streaking or baseline material.
This section addresses the most frequent issues our team encounters from researchers in the field.
Question 1: "My crude product is highly colored (yellow/brown/pink). How can I decolorize it without significant product loss?"
This is the most common issue, typically caused by trace amounts of oxidized phenolic impurities. These compounds are often highly conjugated and intensely colored, but present in small quantities.
Answer: The most effective method is a two-pronged approach: treatment with activated carbon followed by recrystallization. Activated carbon possesses a high surface area with a network of pores, making it exceptionally effective at adsorbing large, flat (aromatic), colored molecules via van der Waals forces [1].
Protocol 2.1: Decolorization with Activated Carbon & Recrystallization
Solvent Selection: Choose an appropriate recrystallization solvent. An ethanol/water mixture is often effective. MAHB has good solubility in hot ethanol and poor solubility in cold water.
Dissolution: In an Erlenmeyer flask, dissolve the crude MAHB (e.g., 10.0 g) in the minimum amount of hot ethanol (~50-60 °C). Do not boil excessively, as this can promote ester hydrolysis.
Carbon Treatment:
Remove the flask from the heat source.
Add a small amount of activated carbon (typically 1-2% w/w of your crude product, e.g., 100-200 mg for 10 g). Caution: Add the carbon slowly to the hot solution to prevent violent bumping.
Gently swirl the mixture for 2-5 minutes. Prolonged heating with carbon can lead to product adsorption and yield loss.
Hot Filtration:
Set up a hot filtration apparatus (fluted filter paper in a stemless funnel, placed over a clean, pre-heated receiving flask).
Quickly filter the hot solution to remove the activated carbon. The goal is to prevent the product from crystallizing prematurely in the funnel. Rinsing the original flask and filter paper with a small amount of hot solvent can help recover residual product.
Crystallization:
The filtered solution should now be colorless or pale yellow. Add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating saturation.
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Validation: Assess purity via melting point (Lit. mp: 183-185 °C), TLC, and HPLC. The final product should be a white to off-white crystalline solid.
Question 2: "My analytical data (TLC/HPLC) shows a persistent, more polar impurity. I suspect it's the hydrolyzed acid or unreacted starting material. How can I remove it?"
This is a classic case where the chemical properties of the impurity can be exploited for separation. Both suspected impurities contain a free amine or carboxylic acid group, making their acidity/basicity different from the target product.
Answer: An aqueous acid-base extraction is the ideal technique. The key is to use a base that is strong enough to deprotonate the acidic impurity (the carboxylic acid, pKa ~4.5) but not strong enough to deprotonate the weakly acidic phenol of your target product (pKa ~9.5) [2]. A saturated sodium bicarbonate (NaHCO₃) solution is perfect for this.
Figure 1: Workflow for selective removal of acidic impurities using liquid-liquid extraction.
Protocol 2.2: Liquid-Liquid Extraction with Sodium Bicarbonate
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc). Ensure complete dissolution.
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Mixing: Stopper the funnel and invert it several times, venting frequently to release CO₂ gas that may form. Shake gently for 1-2 minutes.
Separation: Allow the layers to separate. The more polar, deprotonated carboxylic acid impurity will move into the aqueous (bottom) layer as its sodium salt. Your target product, MAHB, remains in the organic (top) layer.
Isolation: Drain and discard the aqueous layer. Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
Validation: The resulting solid should be significantly purer. A final recrystallization (as per Protocol 2.1) is recommended to remove any remaining non-polar impurities and to obtain a high-purity crystalline product. Analyze via TLC/HPLC against the crude material to confirm removal of the polar spot.
Question 3: "My ¹H NMR shows two different acetyl peaks and my TLC shows a less polar spot. What is this and how do I fix it?"
This is a clear indication of di-acetylation, where the phenolic hydroxyl group has also been acetylated. This impurity is structurally very similar to your product, but is less polar due to the masking of the free -OH group.
Answer: Since this impurity is non-polar and neutral, it cannot be removed by acid-base extraction. The two most reliable methods are careful recrystallization or column chromatography.
Recrystallization: The di-acetylated product often has different solubility properties. A carefully chosen solvent system (e.g., ethyl acetate/hexanes) may allow for the selective crystallization of your desired mono-acetylated product, leaving the more soluble di-acetylated impurity in the mother liquor. This requires careful optimization.
Flash Column Chromatography: This is the most robust method for separating compounds with small polarity differences [3].
Figure 2: Decision tree for selecting the appropriate purification strategy based on impurity type.
Protocol 2.3: Flash Column Chromatography
Stationary Phase: Prepare a column with silica gel (230-400 mesh).
Mobile Phase (Eluent): Select a solvent system that gives good separation on TLC. A typical starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf of ~0.3 for your target product (MAHB). A gradient from 20% EtOAc in hexanes to 50% EtOAc in hexanes is often effective.
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column. This prevents band broadening.
Elution: Run the column, collecting fractions. The less polar di-acetylated impurity will elute first, followed by your desired product, MAHB.
Monitoring: Monitor the fractions by TLC to identify and combine the pure fractions containing your product.
Isolation: Evaporate the solvent from the combined pure fractions to yield highly pure MAHB.
Validation: Confirm purity with HPLC (>99%) and ¹H NMR (a single, clean spectrum).
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best all-in-one method for purifying MAHB?A: There is no single "best" method; it is impurity-dependent. However, a well-optimized recrystallization (Protocol 2.1), potentially including a charcoal treatment, is the most common and scalable workhorse method that resolves color and many common impurities simultaneously.
Q: How do I confirm the identity and purity of my final product?A: A multi-point validation is crucial in a professional setting.
Melting Point: A sharp melting point close to the literature value (183-185 °C) indicates high purity.
TLC: A single spot in multiple eluent systems.
¹H NMR Spectroscopy: Confirms the chemical structure and absence of proton signals from impurities.
HPLC: Provides a quantitative measure of purity (e.g., >99.5% area).
Q: My purified, white product turns slightly yellow upon storage. Why?A: This is likely due to slow air oxidation of the phenol group. To ensure long-term stability, store the final product in a sealed, amber vial under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
Optimization
Technical Support Center: Optimizing Reaction Conditions for the Acetylation of Methyl 3-amino-4-hydroxybenzoate
Welcome to the Technical Support Center for the acetylation of Methyl 3-amino-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the acetylation of Methyl 3-amino-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and optimized synthesis of Methyl 3-acetamido-4-hydroxybenzoate.
I. Reaction Overview: Selective N-Acetylation
The acetylation of Methyl 3-amino-4-hydroxybenzoate is a critical transformation in the synthesis of various pharmaceutical intermediates. The primary goal is the selective N-acetylation of the amino group over the phenolic hydroxyl group. This selectivity is achievable due to the higher nucleophilicity of the amino group compared to the hydroxyl group under neutral or slightly basic conditions.[1][2][3]
The general reaction is as follows:
Reaction Workflow Diagram
Caption: A generalized workflow for the acetylation of Methyl 3-amino-4-hydroxybenzoate.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the acetylation of Methyl 3-amino-4-hydroxybenzoate in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: I am observing a very low yield of my desired product, Methyl 3-acetamido-4-hydroxybenzoate. What are the potential causes and how can I improve the yield?
A: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
Incomplete Reaction:
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If the starting material is still present after the expected reaction time, consider extending the reaction time or moderately increasing the temperature.[5] Acetylation reactions are often sensitive to temperature, and even a small increase can significantly affect the reaction rate.[6]
Suboptimal Reagent Stoichiometry:
Solution: An incorrect molar ratio of the amine to the acetylating agent can result in incomplete conversion.[4] Typically, a slight excess (1.1 to 1.5 equivalents) of the acetylating agent is employed to drive the reaction to completion.[4]
Poor Reagent Purity:
Solution: Impurities in the starting material, acetylating agent, or solvent can interfere with the reaction. Ensure all reagents are of high purity and that solvents are anhydrous, especially when using moisture-sensitive reagents like acetyl chloride.[4][5]
Presence of Moisture:
Solution: Acetylating agents like acetic anhydride and acetyl chloride are sensitive to moisture and can hydrolyze, reducing their effectiveness.[5] Ensure all glassware is thoroughly dried, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Inappropriate Solvent:
Solution: The solvent plays a crucial role in solubilizing the reactants. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[5] If solubility is an issue, a solvent screen may be necessary to identify the optimal medium for your reaction.[4][5]
Issue 2: Formation of Side Products (O-Acetylation)
Q: My analysis shows the presence of a di-acetylated product. How can I improve the selectivity for N-acetylation over O-acetylation?
A: The formation of the di-acetylated product (acetylation on both the amine and hydroxyl groups) is a common side reaction.[7]
Strategies to Enhance N-Acetylation Selectivity:
Control of Reaction Temperature:
Explanation: The amino group is generally more nucleophilic than the phenolic hydroxyl group.[1] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the more kinetically favorable N-acetylation.[7]
Choice of Acetylating Agent:
Explanation: Acetic anhydride is often preferred over the more reactive acetyl chloride for selective acetylations.[8][9][10] Acetyl chloride's higher reactivity can lead to less selectivity and the formation of unwanted byproducts.[8] The byproduct of acetic anhydride is acetic acid, which is less corrosive and easier to remove than the hydrogen chloride (HCl) gas produced from acetyl chloride.[8]
Controlled Addition of Acetylating Agent:
Solution: Slow, dropwise addition of the acetylating agent to the reaction mixture can help to maintain a low concentration of the acetylating agent at any given time, thus favoring the more reactive amino group and minimizing di-acylation.[5]
Use of a Mild Base:
Explanation: The use of a mild, non-nucleophilic base like pyridine or triethylamine can help to neutralize the acidic byproduct (acetic acid or HCl) and can also influence the selectivity.[5][11] However, stronger bases may deprotonate the phenol, increasing its nucleophilicity and promoting O-acetylation.
Issue 3: Difficult Product Purification
Q: I am having difficulty purifying my final product. What are some common impurities and effective purification strategies?
A: Common impurities include unreacted starting material, the di-acetylated byproduct, and hydrolyzed acetylating agent (acetic acid).
Purification Strategies:
Acid-Base Extraction:
Procedure: If your desired product is neutral, unreacted Methyl 3-amino-4-hydroxybenzoate can be removed by washing the organic layer with a dilute acid solution. This will protonate the basic amino group of the starting material, making it soluble in the aqueous layer.[7]
Recrystallization:
Procedure: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often an effective method for purifying the solid product and removing minor impurities.[12]
Column Chromatography:
Procedure: For challenging separations, column chromatography on silica gel is a reliable technique. A gradient elution with a mixture of polar and non-polar solvents (e.g., ethyl acetate/hexanes) can effectively separate the desired product from impurities with different polarities.[7][12]
III. Frequently Asked Questions (FAQs)
Q1: Which acetylating agent should I choose: acetic anhydride or acetyl chloride?
A1: For the selective acetylation of Methyl 3-amino-4-hydroxybenzoate, acetic anhydride is generally the preferred reagent . While acetyl chloride is more reactive and can lead to faster reaction times, this high reactivity can be a disadvantage, often resulting in lower selectivity and the formation of the di-acetylated byproduct.[8][10] Acetic anhydride offers a milder and more controlled reaction.[8] Additionally, acetic anhydride is often easier and safer to handle and its byproduct, acetic acid, is less corrosive and more easily removed than the HCl generated from acetyl chloride.[8][9]
A2: A base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct generated during the reaction (acetic acid from acetic anhydride or HCl from acetyl chloride).[2][11] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and helps to drive the reaction to completion.
Q3: How can I monitor the reaction progress effectively?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[4] By co-spotting the reaction mixture with the starting material, you can visually track the consumption of the starting material and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[14][15]
Reaction Monitoring Diagram
Caption: Common techniques for monitoring the progress of the acetylation reaction.
Q4: Can this reaction be performed under solvent-free conditions?
A4: While less common for this specific substrate, some acetylation reactions can be performed under solvent-free conditions, which can be a more environmentally friendly approach.[8] However, this would require careful optimization of the reaction temperature to ensure the reactants are in a liquid state and can mix effectively.
IV. Experimental Protocols
Protocol 1: General Procedure for N-Acetylation using Acetic Anhydride
This protocol provides a general starting point for the selective N-acetylation of Methyl 3-amino-4-hydroxybenzoate.
Materials:
Methyl 3-amino-4-hydroxybenzoate
Acetic Anhydride (1.2 equivalents)
Pyridine (catalytic amount) or Triethylamine (1.2 equivalents)
Dichloromethane (DCM) or Ethyl Acetate
Deionized Water
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
In a round-bottom flask, dissolve Methyl 3-amino-4-hydroxybenzoate in a suitable solvent like DCM or ethyl acetate.
If using a base, add pyridine or triethylamine to the solution and stir.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add acetic anhydride dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[8]
Upon completion, quench the reaction by adding water.
Separate the organic layer and wash sequentially with dilute acid (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.[4][8]
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[8][12]
Purify the crude product by recrystallization or column chromatography.[12]
V. References
US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents. Available at:
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics | ACS Omega. Available at: [Link]
why is acetic anhydride preferred over acetyl chloride in acetylation reaction? - Brainly.in. Available at: [Link]
Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process? - Hopax. Available at: [Link]
Acetic anhydride or acetyl chloride, that is the question... - Sciencemadness Discussion Board. Available at: [Link]
Efficient One-Pot Hydrogenation and Acetylation of 4-Nitrophenol for Selective Synthesis of 4-Aminophenol and Paracetamol with a Reusable Ni Catalyst - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
How to Achieve Consistent Acetylation Outcomes - Patsnap Eureka. Available at: [Link]
Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles - Taylor & Francis Online. Available at: [Link]
Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2 - Scientific Scholar. Available at: [Link]
ACETYLATION Acetyl chloride: Acetic acid: - University of Technology, Iraq. Available at: [Link]
Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4 - PMC. Available at: [Link]
Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine - Magritek. Available at: [Link]
Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup | Journal of the American Chemical Society. Available at: [Link]
Why is acylation of aniline favoured over phenol? - Reddit. Available at: [Link]
Solved 6. Why does acetylation of 4-aminophenol with one | Chegg.com . Available at: [Link]
When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? - Quora. Available at: [Link]
During the formation of paracetamol why do you get N-acylation instead of O - Quora. Available at: [Link]
Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation - PMC - NIH. Available at: [Link]
Direct Monitoring of Biocatalytic Deacetylation Reactions by 1H NMR Reveals Fine Details of Substrate Specificity. - ResearchGate. Available at: [Link]
Technical Support Center: Methyl 3-acetamido-4-hydroxybenzoate
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for Methyl 3-acetamido-4-hydroxybenzoate (CAS No. 126360-59-6).
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Methyl 3-acetamido-4-hydroxybenzoate (CAS No. 126360-59-6). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound, specifically its susceptibility to hydrolysis. As a key pharmaceutical intermediate, maintaining the structural integrity of Methyl 3-acetamido-4-hydroxybenzoate is critical for experimental success and the synthesis of target molecules.[1]
This document provides in-depth, experience-driven guidance in a question-and-answer format, offering not just solutions but the underlying chemical principles to empower you in your research.
This section addresses fundamental questions regarding the hydrolytic stability of Methyl 3-acetamido-4-hydroxybenzoate.
Q1: What is hydrolysis, and why is this specific molecule susceptible?
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[2] Methyl 3-acetamido-4-hydroxybenzoate possesses two functional groups that are susceptible to hydrolysis: a methyl ester and an acetamido (amide) group.
Ester Hydrolysis: The methyl ester group can be cleaved by water, especially under acidic or basic conditions, to yield a carboxylic acid and methanol. Base-catalyzed hydrolysis, also known as saponification, is typically a rapid and irreversible process.[3]
Amide Hydrolysis: The acetamido (N-acetyl) group is generally more resistant to hydrolysis than the ester group.[2] However, under more forceful conditions, such as prolonged heating in strong acid or base, this bond can also break to yield an amino group and acetic acid.[4][5][6]
Q2: What are the primary degradation products I should be aware of?
The two main degradation products resulting from hydrolysis are shown below. Depending on the reaction conditions, you may see one or both.
From Ester Hydrolysis: 3-Acetamido-4-hydroxybenzoic acid.
From Amide Hydrolysis: Methyl 3-amino-4-hydroxybenzoate.
Caption: Primary hydrolysis pathways for Methyl 3-acetamido-4-hydroxybenzoate.
Q3: What are the key factors that accelerate hydrolysis?
Several environmental and experimental factors can significantly increase the rate of hydrolysis.[7][8][9]
pH: Both strongly acidic and strongly basic conditions catalyze hydrolysis.[2] Basic conditions (pH > 7) are particularly effective at cleaving the ester bond.
Temperature: Higher temperatures provide the activation energy needed for the reaction, accelerating the rate of hydrolysis significantly.[10]
Presence of Water: As the reactant, the availability and concentration of water are crucial. Anhydrous conditions will prevent hydrolysis.[7]
Enzymatic Contamination: In biological experiments, enzymes such as esterases or amidases can rapidly catalyze the cleavage of these bonds.[11][12][13]
Q4: What is the optimal pH range for storing this compound in aqueous solutions?
Based on stability data for structurally similar phenolic esters, such as parabens, a slightly acidic pH range is optimal for stability in aqueous solutions.
Parameter
Recommended Range
Rationale
Optimal pH for Storage
3.0 - 6.0
Minimizes both acid- and base-catalyzed hydrolysis. Aqueous solutions of similar compounds are stable for years in this range at room temperature.
Cautionary pH Range
> 7.5
Base-catalyzed hydrolysis (saponification) of the ester group becomes rapid at pH 8 and above.
Q5: How can I detect if my sample has hydrolyzed?
You can detect degradation using several analytical methods:
Chromatography (HPLC/LC-MS): This is the most reliable method. You will observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the hydrolysis products.
Thin Layer Chromatography (TLC): A simpler method to quickly check for the presence of more polar degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to definitively identify the structure of degradation products in a purified sample.[14]
Physical Changes: In cases of significant hydrolysis, you might observe a change in the pH of an unbuffered solution or the precipitation of the less soluble carboxylic acid product.
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide provides a systematic approach to resolving common problems encountered during the handling and use of Methyl 3-acetamido-4-hydroxybenzoate.
Caption: A logical workflow for troubleshooting the degradation of Methyl 3-acetamido-4-hydroxybenzoate.
Problem 1: My compound is degrading during storage in an aqueous buffer.
Possible Cause 1: Incorrect pH. Your buffer's pH may be outside the optimal stability range of 3-6. Buffers can change pH over time, especially if not stored properly.
Solution: Immediately measure the pH of your solution. Adjust the pH to be within the 3-6 range using a dilute acid or base. For future preparations, use high-quality buffer reagents and verify the final pH before adding the compound.
Possible Cause 2: High Storage Temperature. Even at the correct pH, elevated temperatures (e.g., room temperature) will accelerate hydrolysis over weeks or months.
Solution: Store aqueous solutions at 2-8°C for short-term use (days to weeks) or at -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting the solution.
Possible Cause 3: Microbial Contamination. Bacteria or fungi can introduce hydrolytic enzymes into your solution.[15][16][17]
Solution: Prepare your buffer with sterile water and pass the final solution through a 0.22 µm sterile filter before storage.
Problem 2: I'm seeing rapid degradation during an experiment at physiological pH (~7.4).
Possible Cause: Enzymatic Hydrolysis. Many biological samples (e.g., cell lysates, plasma, tissue homogenates) are rich in esterase enzymes that rapidly hydrolyze ester bonds.[11][12][18]
Solution: If the experimental design allows, add a broad-spectrum esterase inhibitor (e.g., sodium fluoride or diisopropyl fluorophosphate, with appropriate safety precautions) to your sample. Additionally, perform all experimental steps at low temperatures (on ice) to reduce enzyme activity.
Problem 3: My stock solution, dissolved in an organic solvent, is showing signs of degradation.
Possible Cause: Water Contamination in the Solvent. Many organic solvents are hygroscopic and can absorb atmospheric moisture. This water can then cause slow hydrolysis of the compound.
Solution: Use a freshly opened bottle of a high-purity, anhydrous grade solvent. Aprotic solvents like DMSO or DMF are generally preferred over protic solvents like methanol or ethanol for long-term storage.
Solution Storage: Store the stock solution tightly capped, with desiccant if possible, at -20°C or below to minimize any potential water-driven reactions.
Section 3: Recommended Protocols for Preventing Hydrolysis
Adherence to validated protocols is essential for ensuring the integrity of your compound.
Protocol 1: Preparation and Storage of Aqueous Solutions
Buffer Preparation: Prepare a buffer of your choice (e.g., citrate, acetate) and carefully adjust the pH to be between 4.0 and 5.5.
Sterilization: If using for cell culture or biological assays, sterile-filter the buffer through a 0.22 µm membrane.
Dissolution: Dissolve the Methyl 3-acetamido-4-hydroxybenzoate in the prepared buffer to the desired final concentration. Gentle warming (not exceeding 40°C) may be used to aid dissolution if necessary.
Aliquoting: Dispense the solution into small, single-use volumes in sterile polypropylene tubes. This prevents contamination of the main stock and avoids freeze-thaw cycles.
Storage:
Short-term (≤ 1 week): Store at 2-8°C.
Long-term (> 1 week): Store at -20°C or -80°C.
Protocol 2: Preparation and Storage of Anhydrous Stock Solutions
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Handling: Open the solvent bottle in a low-humidity environment if possible (e.g., under a nitrogen stream or in a glove box) to minimize moisture absorption.
Dissolution: Dissolve the compound in the anhydrous solvent to create a concentrated stock (e.g., 10-100 mM). Ensure the container is sealed immediately after.
Aliquoting: Dispense into small-volume aliquots in tubes with tight-sealing caps.
Storage: Store the aliquots at -20°C or -80°C. When using an aliquot, allow it to come to room temperature completely before opening the cap to prevent condensation of atmospheric water into the cold solution.
References
Study.com, "Hydrolysis of Acetanilide: Mechanism & Explanation," available at: [Link][4][6]
Patsnap Synapse, "What is the mechanism of Acetanilide?," available at: [Link][5]
Acta Pharmaceutica Suecica, "Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs," available at: [Link][11][12]
ResearchGate, "Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment," available at: [Link][19]
PubMed, "Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products," available at: [Link][7]
Journal of AOAC INTERNATIONAL, "Hydrolysis and Redox Factors Affecting Analysis of Common Phenolic Marker Compounds in Botanical Extracts and Finished Products," available at: [Link][8][9]
University of Leeds Library, "Hydrolysis of phenolic acid esters by esterase enzymes from Caco-2 cells and rat intestinal tissue," available at: [Link][18]
Master Organic Chemistry, "Basic Hydrolysis of Esters - Saponification," available at: [Link][3]
Google Patents, "Enzymatic ester hydrolysis," available at: [20]
Frontiers in Bioengineering and Biotechnology, "Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics," available at: [Link][13]
Journal of the Tennessee Academy of Science, "The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol," available at: [Link][21]
Applied and Environmental Microbiology, "Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM," available at: [Link][15]
UNIMAS Institutional Repository, "Effect of reaction temperature on acidic hydrolysis of methyl benzoate," available at: [Link]
Biological Magnetic Resonance Bank, "bmse001194 Methyl 4-hydroxybenzoate," available at: [Link][14]
Green Chemistry, "Hydrolysis and saponification of methyl benzoates," available at: [Link][10]
Ataman Kimya, "METHYL 4-HYDROXYBENZOATE," available at: [Link]
Nature Communications, "A functional 4-hydroxybenzoate degradation pathway in the phytopathogen Xanthomonas campestris is required for full pathogenicity," available at: [Link][16]
University of Calgary, "Ch20: Hydrolysis of Esters," available at: [Link]
Journal of Bacteriology, "Pathways of 4-hydroxybenzoate degradation among species of Bacillus," available at: [Link][17]
Dalal Institute, "Hydrolysis of Esters and Amides," available at: [Link][2]
Technical Support Center: Synthesis of Methyl 3-acetamido-4-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-acetamido-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of Methyl 3-acetamido-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the preparation of this important pharmaceutical intermediate. Our goal is to provide in-depth, scientifically-grounded advice to ensure the successful and efficient synthesis of high-purity Methyl 3-acetamido-4-hydroxybenzoate.
Introduction to the Synthesis
The most prevalent laboratory and industrial synthesis of Methyl 3-acetamido-4-hydroxybenzoate involves the selective N-acetylation of methyl 3-amino-4-hydroxybenzoate using an acetylating agent, most commonly acetic anhydride. While seemingly straightforward, this reaction requires careful control of conditions to minimize the formation of byproducts and ensure a high yield of the desired product. The presence of two nucleophilic groups on the starting material—an amino group and a hydroxyl group—presents a key challenge in achieving selective N-acetylation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Q1: My final product is off-white or colored. What are the likely impurities and how can I remove them?
A1: The presence of color in the final product typically indicates the formation of chromogenic impurities.
Causality: Aminophenols are susceptible to oxidation, which can lead to the formation of highly colored quinone and quinonimine species.[1] These impurities can be introduced from the starting material (methyl 3-amino-4-hydroxybenzoate) or formed during the reaction if exposed to air for extended periods, especially at elevated temperatures.
Troubleshooting & Protocol:
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Starting Material Purity: Ensure the purity of the methyl 3-amino-4-hydroxybenzoate starting material. If it is discolored, it should be purified prior to use, for instance, by recrystallization.
Decolorization: To remove existing color, a decolorization step using activated carbon can be implemented.
Protocol: Activated Carbon Treatment
Dissolve the crude, colored product in a suitable hot solvent (e.g., aqueous ethanol or isopropanol).
Add a small amount of activated carbon (typically 1-3% by weight of the crude product) to the hot solution.[1]
Stir the mixture at an elevated temperature (e.g., 80-100°C) for 15-30 minutes.[1]
Hot filter the solution to remove the activated carbon.
Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
Q2: My reaction yield is low, and TLC/HPLC analysis shows multiple spots/peaks. What are the potential byproducts?
A2: Low yield and the presence of multiple products suggest the occurrence of side reactions. The primary byproducts in this synthesis are typically due to non-selective acetylation.
Potential Byproducts:
O-Acetylated Byproduct (Methyl 3-amino-4-acetoxybenzoate): Acetylation of the phenolic hydroxyl group.
Di-Acetylated Byproduct (Methyl 3-acetamido-4-acetoxybenzoate): Acetylation of both the amino and hydroxyl groups.
Unreacted Starting Material (Methyl 3-amino-4-hydroxybenzoate): Incomplete reaction.
Causality: The amino group is generally more nucleophilic than the phenolic hydroxyl group, favoring N-acetylation under mild conditions.[2][3] However, forcing conditions (e.g., high temperatures, prolonged reaction times, or a large excess of acetic anhydride) can lead to O-acetylation.
Troubleshooting & Optimization:
Control of Reaction Temperature: Maintain a moderate reaction temperature. While some acetylations can be performed at room temperature, gentle heating may be necessary.[4] Avoid excessive heat to prevent O-acetylation.
Stoichiometry of Acetic Anhydride: Use a controlled amount of acetic anhydride. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient for complete N-acetylation.[4] A large excess can promote di-acetylation.
Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged reaction times that could lead to side products.
Catalyst: The use of a base catalyst, such as pyridine or triethylamine, can facilitate the reaction and may improve selectivity.[4]
Q3: I am observing a significant amount of unreacted starting material. How can I drive the reaction to completion?
A3: The presence of unreacted starting material indicates that the reaction has not gone to completion.
Causality: This can be due to several factors:
Insufficient amount of the acetylating agent.
Low reaction temperature or insufficient reaction time.
Poor reactivity of the substrate, potentially due to steric hindrance or electronic effects.
Hydrolysis of the acetic anhydride by moisture.
Troubleshooting & Optimization:
Molar Ratio of Reagents: Ensure an adequate molar excess of acetic anhydride is used. A common starting point is 1.5 to 2-fold excess for each amine group.[4]
Reaction Conditions: Consider moderately increasing the reaction temperature or extending the reaction time while monitoring for the formation of byproducts.
Use of a Catalyst: The addition of a base catalyst like pyridine or the more potent 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate.[4]
Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert, dry atmosphere to prevent the hydrolysis of acetic anhydride into acetic acid.[4][5]
Q4: How can I effectively purify the final product to remove the common byproducts?
A4: Crystallization is the most common and effective method for purifying Methyl 3-acetamido-4-hydroxybenzoate.
Protocol: Recrystallization
Solvent Selection: Choose a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures. Common solvents for similar compounds include aqueous alcohol solutions (e.g., ethanol/water, isopropanol/water).
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
Hot Filtration (if necessary): If there are insoluble impurities (like residual activated carbon), perform a hot filtration.
Crystallization: Allow the solution to cool slowly and undisturbed to form well-defined crystals. Rapid cooling can lead to the precipitation of impurities along with the product.
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
Drying: Dry the purified crystals under vacuum.
Byproduct Summary
Byproduct Name
Chemical Structure
Reason for Formation
Recommended Action
Methyl 3-amino-4-hydroxybenzoate
Starting Material
Incomplete reaction.
Increase reaction time/temperature, use a catalyst, ensure sufficient acetylating agent.
Methyl 3-acetamido-4-acetoxybenzoate
Di-acetylated Product
Excess acetic anhydride, high temperature, prolonged reaction time.
Control stoichiometry and reaction conditions. Purify by recrystallization.
Acetic Acid
Hydrolysis Product
Presence of water in the reaction.
Use anhydrous reagents and solvents under an inert atmosphere. Remove during workup and purification.
Quinone/Quinonimine Species
Oxidation Products
Oxidation of the aminophenol starting material or product.
Perform reaction under an inert atmosphere, use high-purity starting material, decolorize with activated carbon.
Experimental Workflow & Diagrams
General Synthetic Protocol
A general procedure for the N-acetylation of methyl 3-amino-4-hydroxybenzoate is as follows:
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve methyl 3-amino-4-hydroxybenzoate in a suitable anhydrous solvent (e.g., glacial acetic acid or an aprotic solvent like dichloromethane).
Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.
Reaction: Allow the reaction mixture to warm to room temperature and stir for a designated period (typically 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.
Isolation and Purification: Collect the crude product by filtration, wash with water, and then purify by recrystallization from a suitable solvent system.
Reaction Scheme and Byproduct Formation
Caption: Synthetic pathways in the acetylation of methyl 3-amino-4-hydroxybenzoate.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues.
References
U.S. Patent 3,781,354, "Process for purification of n-acetyl-p-aminophenol," December 25, 1973.
U.S. Patent 3,748,358, "Method of purification of n-acetyl-p-aminophenol," July 24, 1973.
U.S. Patent 4,474,985, "Purification of N-acetyl aminophenols," October 2, 1984.
U.S. Patent 3,781,354, "Process for purification of n-acetyl-p-aminophenol," December 25, 1973.
European Patent EP0320484A2, "Purification of N-acetyl aminophenols," June 21, 1989.
U.S.
YouTube, "Acetic acid from Acetic anhydride | Derivatives of Carboxylic acid|," March 8, 2023. [Link]
Green Chemistry, "One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol," February 29, 2024. [Link]
ResearchGate, "Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios | Request PDF." [Link]
LibreTexts Chemistry, "21.5: Chemistry of Acid Anhydrides," September 25, 2022. [Link]
Arabian Journal of Chemistry, "Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2," December 1, 2020. [Link]
ACS Publications, "N-Terminal Modification of Proteins with o-Aminophenols," June 25, 2014. [Link]
The Royal Society of Chemistry, "Supporting Information for..." [Link]
Quora, "During the formation of paracetamol why do you get N-acylation instead of O - Quora," March 12, 2023. [Link]
Stability issues of Methyl 3-acetamido-4-hydroxybenzoate under different conditions
Welcome to the Technical Support Center for Methyl 3-acetamido-4-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Methyl 3-acetamido-4-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments.
A Note on the Available Data: Comprehensive, publicly available stability data specifically for Methyl 3-acetamido-4-hydroxybenzoate is limited. Therefore, this guide leverages established data from the closely related and extensively studied compound, Methyl 4-hydroxybenzoate (Methylparaben), to provide a robust framework for understanding and mitigating potential stability challenges. The structural similarities suggest that the degradation pathways and stability profiles will share common features.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of Methyl 3-acetamido-4-hydroxybenzoate.
Q1: What are the recommended storage conditions for Methyl 3-acetamido-4-hydroxybenzoate?
To ensure the long-term stability of Methyl 3-acetamido-4-hydroxybenzoate, it should be stored in a tightly sealed container in a cool, dark, and dry place. Exposure to light, high humidity, and elevated temperatures can lead to degradation. It is also crucial to store it away from strong oxidizing agents and bases.
Q2: What is the expected shelf-life of Methyl 3-acetamido-4-hydroxybenzoate?
The shelf-life of Methyl 3-acetamido-4-hydroxybenzoate is highly dependent on storage conditions. When stored as a solid in a well-closed container protected from light and moisture, it is expected to be stable for an extended period. However, in aqueous solutions, its stability is pH-dependent. Aqueous solutions at a pH of 3-6 are stable for up to approximately four years at room temperature with less than 10% decomposition.[1] Conversely, at a pH of 8 or higher, the compound is susceptible to rapid hydrolysis.[1]
Q3: What are the primary degradation pathways for this compound?
Based on its chemical structure and data from similar compounds, the primary degradation pathways for Methyl 3-acetamido-4-hydroxybenzoate are expected to be:
Hydrolysis: The ester group is susceptible to hydrolysis, especially under basic conditions, which would yield 3-acetamido-4-hydroxybenzoic acid and methanol. The amide group could also undergo hydrolysis under more forced acidic or basic conditions.
Oxidation: The phenol group is prone to oxidation, which can lead to the formation of colored degradation products.
Photodegradation: Exposure to UV light can induce degradation, potentially through radical-mediated pathways.
Q4: Are there any known incompatibilities with common excipients?
While specific incompatibility studies for Methyl 3-acetamido-4-hydroxybenzoate are not widely published, based on its structure and data for similar phenolic esters, potential incompatibilities may arise with:
Strong bases and acids: These can catalyze hydrolysis of the ester and amide functional groups.
Strong oxidizing agents: These can lead to the degradation of the phenol group.
Certain non-ionic surfactants: Some studies on parabens have shown interactions with surfactants that can reduce their preservative efficacy, though this is less likely to be a chemical stability issue.
It is always recommended to perform compatibility studies with your specific formulation.
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common stability issues observed during experimentation.
Issue 1: Discoloration of the solid compound or solution.
Potential Cause
Explanation
Recommended Action
Oxidation
The phenolic hydroxyl group in the molecule is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This is often accelerated by exposure to air (oxygen), light, and trace metal impurities.
1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Protect from light by using amber-colored vials or storing in the dark. 3. Use high-purity solvents and reagents to minimize metal contamination.
Photodegradation
Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to colored degradants.
1. Conduct all experiments under controlled lighting conditions (e.g., using yellow light). 2. Wrap experimental vessels in aluminum foil.
Issue 2: Appearance of new peaks in HPLC analysis, indicating degradation.
Potential Cause
Explanation
Recommended Action
Hydrolysis
If the mobile phase or sample solvent is at a high or low pH, or if the sample is heated, the ester or amide bond can hydrolyze. The primary hydrolysis product of the ester would be 3-acetamido-4-hydroxybenzoic acid.
1. Ensure the pH of your analytical mobile phase and sample diluent is within a stable range for the compound (ideally pH 3-6). 2. Avoid excessive heating of the sample during preparation and analysis. 3. If a basic pH is required for separation, keep the analysis time short and the temperature low.
Thermal Degradation
Elevated temperatures during processing or analysis can cause decomposition.
1. Perform a thermogravimetric analysis (TGA) to determine the onset temperature of thermal decomposition. 2. Keep all experimental conditions well below this temperature.
Oxidative Degradation
If the sample is exposed to oxidizing agents, or if dissolved oxygen is present in the solvents, oxidative degradation can occur.
1. Degas all solvents before use. 2. Consider adding a small amount of an antioxidant (e.g., BHT) to your sample if compatible with your analysis.
Issue 3: Loss of assay/purity over time in a formulated product.
Potential Cause
Explanation
Recommended Action
Inappropriate pH of the formulation
As mentioned, the stability of the ester is highly pH-dependent. A formulation with a pH outside the optimal range (3-6) will lead to accelerated hydrolysis.
1. Measure the pH of your formulation. 2. If necessary, adjust the pH using a suitable buffering system to maintain it within the 3-6 range.
Presence of incompatible excipients
Certain excipients may catalyze degradation or directly react with the compound.
1. Conduct a systematic compatibility study by preparing binary mixtures of the active compound with each excipient. 2. Analyze these mixtures over time under accelerated conditions (e.g., elevated temperature and humidity) to identify any incompatibilities.
Microbial Contamination
Some microorganisms can produce enzymes (esterases) that can hydrolyze the ester linkage.
1. Ensure that your formulation contains an effective preservative system if it is not self-preserving. 2. Perform microbial limit testing on your product.
Part 3: Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of Methyl 3-acetamido-4-hydroxybenzoate.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[2]
1.1. Acid and Base Hydrolysis:
Prepare solutions of Methyl 3-acetamido-4-hydroxybenzoate in 0.1 M HCl and 0.1 M NaOH.
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
At specified time points, withdraw aliquots, neutralize them, and dilute to a suitable concentration for analysis.
Analyze the samples by a suitable stability-indicating method (e.g., HPLC).
1.2. Oxidative Degradation:
Prepare a solution of the compound in a suitable solvent.
Add a solution of 3% hydrogen peroxide.
Keep the solution at room temperature and protect it from light.
Monitor the degradation over time by HPLC.
1.3. Thermal Degradation:
Place the solid compound in a temperature-controlled oven at a temperature below its melting point (e.g., 80 °C).
Expose the solid for a specified duration.
At the end of the study, dissolve the sample and analyze by HPLC.
1.4. Photostability Testing:
Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[3][4]
Simultaneously, keep a control sample in the dark.
Analyze both the exposed and control samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active ingredient without interference from its degradation products, process impurities, or other excipients.
Column Selection: A C18 column is a common starting point for the analysis of such aromatic compounds.
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm or its λmax).
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity (using samples from forced degradation studies), linearity, range, accuracy, precision, and robustness.
Part 4: Visualization of Key Concepts
Diagram 1: General Workflow for Stability Testing
Caption: A typical workflow for assessing the stability of a pharmaceutical compound.
Caption: Postulated primary hydrolytic degradation of the ester functional group.
References
Results of forced degradation studies. (n.d.). ResearchGate. Retrieved from [Link]
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved from [Link]
METHYL p-HYDROXYBENZOATE. (1998). FAO. Retrieved from [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. Retrieved from [Link]
methyl 4-acetamido-3-bromo-5-chloro-2-hydroxy-benzoate. (n.d.). PharmaCompass. Retrieved from [Link]
Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. (2001). PubMed. Retrieved from [Link]
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
METHYL 4-HYDROXYBENZOATE. (n.d.). Ataman Kimya. Retrieved from [Link]
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023, August 1). ResearchGate. Retrieved from [Link]
Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. (2021). PMC. Retrieved from [Link]
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024, November 2). PMC. Retrieved from [Link]
Photodegradation of Endocrine Disruptors Namely Methyl P-Hydroxybenzoate, and Ethyl 4-Hydroxybenzoate with N-Doped BiOBr Nanocomposite. (2025, November 24). ResearchGate. Retrieved from [Link]
Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. (2001). PMC. Retrieved from [Link]
Annex to the European Commission guideline on 'Excipients in the labelling and package leaflet of medicinal products for human use'. (2019, November 22). EMA. Retrieved from [Link]
Photodegradation of endocrine disruptors namely methyl p-hydroxybenzoate, and ethyl 4-hydroxybenzoate with N-doped BiOBr nanocomposite. (n.d.). World Nanotechnology Conference. Retrieved from [Link]
An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. (2022, September 12). WUR eDepot. Retrieved from [Link]
Hydrolysis of Methylparaben. (1967). Semantic Scholar. Retrieved from [Link]
Solar light‐induced photocatalytic degradation of methylparaben by g‐C3N4 in different water matrices. (2025, October 22). ResearchGate. Retrieved from [Link]
Synthesis, characterization and thermal degradation kinetics of Copolyesters. (n.d.). Journal of Materials and Environmental Science. Retrieved from [Link]
analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (2024, December 6). SciELO. Retrieved from [Link]
Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. (2019, October 6). PMC. Retrieved from [Link]
Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]
Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite. (2025, February 13). MDPI. Retrieved from [Link]
Methyl 3-amino-4-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]
Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Synthesis of methyl 3-hydroxybenzoate. (n.d.). PrepChem.com. Retrieved from [Link]
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved from [Link]
H2O2-mediated oxidative formation of amides from aromatic amines and 1,3-diketones as acylation agents via C–C bond cleavage at room temperature in water under metal-free conditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (n.d.). Google Patents.
Methyl 4-hydroxybenzoate. (n.d.). Ataman Kimya. Retrieved from [Link]
Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells. (n.d.). PubMed. Retrieved from [Link]
Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. (2024, April 25). PubMed. Retrieved from [Link]
Methyl 4-acetamido-2-hydroxybenzoate. (2026, March 27). ChemRadar. Retrieved from [Link]
Methylparaben – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
METHYL PARABEN. (n.d.). Ataman Kimya. Retrieved from [Link]
Methyl 4-acetamido-3-hydroxybenzoate. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
Characterization and Validation of Synthesized Methyl 3-acetamido-4-hydroxybenzoate: A Comparative Guide for Kinase Inhibitor Precursors
Target Audience: Process Chemists, API Development Scientists, and Pharmacologists. Executive Summary Methyl 3-acetamido-4-hydroxybenzoate (CAS: 126360-59-6) is a critical aromatic organic building block, structurally cl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, API Development Scientists, and Pharmacologists.
Executive Summary
Methyl 3-acetamido-4-hydroxybenzoate (CAS: 126360-59-6) is a critical aromatic organic building block, structurally classified as both a benzoate ester and an acetamidophenol derivative . In modern pharmaceutical synthesis, it serves as the definitive precursor for N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide—the core intermediate required for dual irreversible EGFR/HER2 tyrosine kinase inhibitors, such as Neratinib and EKB-569 .
This guide objectively compares the performance of high-purity synthesized Methyl 3-acetamido-4-hydroxybenzoate against traditional alternative precursors, providing self-validating experimental protocols, quantitative characterization data, and downstream application workflows.
Historically, the synthesis of the 4-oxoquinoline core relied on 2-amino-5-nitrophenol as a starting material. However, this traditional route necessitates a harsh thermal cyclization step at 260 °C, which drives significant thermal degradation, generates complex impurity profiles, and caps the overall yield at a mere 35% .
By shifting the starting material to 3-amino-4-hydroxybenzoic acid and synthesizing Methyl 3-acetamido-4-hydroxybenzoate , chemists can bypass thermal cyclization entirely. This optimized route leverages a reductive cyclization strategy (using a Zinc/Acetic Acid/Ethanol system at 70–80 °C). The causality is straightforward: lower activation energy requirements for cyclization preserve the integrity of the cyano and ethoxy functional groups, boosting the final intermediate yield to >80% while maintaining an HPLC purity of >99.20% .
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and validation of Methyl 3-acetamido-4-hydroxybenzoate. Each step is designed as a self-validating system, where intermediate purity dictates the success of the subsequent reaction.
Step 1: Esterification to Methyl 3-amino-4-hydroxybenzoate
Objective: Protect the carboxylic acid moiety to prevent unwanted polymerization during downstream N-acetylation.
Protocol:
Causality Check: Cool the system to 5 °C before adding Thionyl Chloride (SOCl₂, 1.5 L, 21 mol). The low temperature controls the highly exothermic reaction between SOCl₂ and MeOH, preventing solvent boil-off and minimizing side-product formation.
Reflux the mixture at 65 °C for 8 hours.
Distill off excess MeOH and SOCl₂, dissolve the crude product in Ethyl Acetate (EtOAc), and wash sequentially with 5% aqueous NaHCO₃, water, and brine.
Dry and evaporate in vacuo to yield a pale solid (Yield: ~95%, mp 110 °C).
Step 2: Selective N-Acetylation to Methyl 3-acetamido-4-hydroxybenzoate
Objective: Introduce the acetamido group selectively at the 3-position.
Protocol:
Dissolve the intermediate from Step 1 (3 kg, 18 mol) in Acetic Acid (AcOH, 15 L).
Add Acetic Anhydride (Ac₂O, 2.6 L, 27 mol) at 60 °C and stir for 3 hours.
Causality Check: Why Ac₂O in AcOH instead of Acetyl Chloride? Acetic anhydride provides kinetic selectivity for the primary amine over the phenolic hydroxyl group. The amine is a stronger nucleophile, and the milder acetylating agent prevents over-acetylation (O-acetylation), ensuring high purity of the mono-acetylated target .
Pour the mixture into chilled water (35 L) over 1 hour to precipitate the product. Filter, wash with water, and dry to yield the target compound (Yield: ~92%).
Quantitative Data & Performance Metrics
The following tables summarize the comparative performance metrics and the definitive analytical characterization of the synthesized Methyl 3-acetamido-4-hydroxybenzoate.
Table 1: Comparative Route Performance for 4-Oxoquinoline Core Synthesis
The ultimate validation of Methyl 3-acetamido-4-hydroxybenzoate lies in its downstream utility. Once converted into the 4-oxoquinoline core, it undergoes further functionalization to yield Neratinib or EKB-569. These molecules act as dual irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and HER2 protein tyrosine kinases .
By covalently binding to the ATP-binding pocket of these receptors, the synthesized APIs block downstream signaling cascades (PI3K/AKT and RAS/MAPK), effectively halting tumor cell proliferation in HER2-positive breast cancers.
Figure 2: Mechanism of action for EGFR/HER2 inhibitors derived from the synthesized intermediate.
References
Heterocycles. "New route for the preparation of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide." Vol. 83, No. 12, 2011. Available at: [Link]
Comparative
Purity assessment of Methyl 3-acetamido-4-hydroxybenzoate by HPLC
Purity Assessment of Methyl 3-acetamido-4-hydroxybenzoate: A Comparative Guide to HPLC Methodologies Chemical Context & Analytical Challenges Methyl 3-acetamido-4-hydroxybenzoate (CAS 126360-59-6) is a highly functionali...
Author: BenchChem Technical Support Team. Date: April 2026
Purity Assessment of Methyl 3-acetamido-4-hydroxybenzoate: A Comparative Guide to HPLC Methodologies
Chemical Context & Analytical Challenges
Methyl 3-acetamido-4-hydroxybenzoate (CAS 126360-59-6) is a highly functionalized aromatic organic compound[1]. It serves as a critical intermediate in the multi-step synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors, such as neratinib and EKB-569[2]. Because impurities in early-stage intermediates can propagate through a synthetic route and compromise the final Active Pharmaceutical Ingredient (API), rigorous purity assessment is mandatory.
The molecule features three distinct functional groups attached to a benzene ring: a phenolic hydroxyl group, an acetamido group, and a methoxycarbonyl (ester) group[1]. This structural complexity presents specific analytical challenges. The combination of multiple hydrogen-bond donors and acceptors requires an analytical platform capable of resolving the target analyte from closely related synthetic precursors—most notably, the unreacted starting material, Methyl 3-amino-4-hydroxybenzoate[2]. Furthermore, any analytical procedure used for its release must be validated according to the stringent lifecycle and Quality-by-Design (QbD) principles outlined in the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[3][4].
Comparative Analysis of Analytical Platforms
When establishing a purity assay for a pharmaceutical intermediate, scientists typically evaluate High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC). For Methyl 3-acetamido-4-hydroxybenzoate, Reversed-Phase HPLC (RP-HPLC) is the undisputed gold standard.
The causality behind this selection lies in the molecule's thermal and chemical properties. The acetamido group is thermally labile at the high temperatures required for GC injection ports (typically >250°C), and the phenolic hydroxyl group causes severe secondary interactions with the GC column phase, leading to peak tailing. While derivatization (e.g., silylation) could force the molecule into the gas phase, this adds unnecessary sample preparation steps that introduce variability. RP-HPLC analyzes the compound in its native state, preserving molecular integrity[1].
Table 1: Objective Comparison of Analytical Platforms for Methyl 3-acetamido-4-hydroxybenzoate
Analytical Platform
Resolution Power
Suitability for Target Analyte
Primary Limitations
RP-HPLC (Selected)
High
Optimal. Analyzes native compound; handles polar and non-polar impurities.
Requires careful mobile phase pH control to prevent phenol ionization.
Gas Chromatography (GC)
High
Poor. Thermal degradation risk.
Requires complex derivatization due to the polar -OH and -NHCOCH3 groups.
Thin Layer Chromatography (TLC)
Low
Moderate. Useful for quick, qualitative in-process checks.
Lacks the quantitative precision and automation required by ICH Q2(R2).
HPLC Method Development: The Causality of Column Selection
Once RP-HPLC is selected, the next critical decision is the stationary phase. Standard C18 columns separate analytes strictly based on hydrophobic partitioning. However, the critical impurity pair in this synthesis is the target analyte (Methyl 3-acetamido-4-hydroxybenzoate) and its precursor (Methyl 3-amino-4-hydroxybenzoate)[2].
While a C18 column provides adequate retention, a Phenyl-Hexyl stationary phase offers superior orthogonality. The causality here is driven by
π−π
interactions. The electron-withdrawing acetamido group on the target analyte alters the
π
-electron density of the aromatic ring differently than the electron-donating amino group on the precursor. The Phenyl-Hexyl column exploits this subtle electronic difference, significantly amplifying the selectivity factor (
α
) and ensuring baseline resolution.
Mobile Phase Causality: The phenolic hydroxyl group has a pKa of approximately 9.0. If the mobile phase pH fluctuates near this value, the molecule will partially ionize, resulting in split peaks and severe tailing. By utilizing an acidic modifier—0.1% Trifluoroacetic Acid (TFA)—the mobile phase pH is driven down to ~2.0. This ensures the phenol remains fully protonated (neutral), maximizing retention and peak symmetry.
Supporting Experimental Data
The following data summarizes a comparative column screening experiment. The Phenyl-Hexyl column demonstrates a clear performance advantage over the standard C18 column, particularly in resolving the critical pair.
To ensure trustworthiness, the following RP-HPLC protocol is designed as a self-validating system. It incorporates internal System Suitability Testing (SST) checks that must pass before any sample data is considered valid, aligning with ICH Q2(R2) principles[4].
Phase 1: Reagent & Standard Preparation
Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (0.1% v/v).
Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).
Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.
SST Solution: Accurately weigh and dissolve Methyl 3-acetamido-4-hydroxybenzoate to a concentration of 100 µg/mL in Diluent. Spike in the critical impurity (Methyl 3-amino-4-hydroxybenzoate) at 1 µg/mL (1% level).
Phase 2: Instrument Parameters
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm.
Gradient Program: 10% B to 60% B over 15 minutes, hold for 2 minutes, return to 10% B for 3 minutes (equilibration).
Phase 3: Self-Validating Execution Sequence
Blank Injection (1 rep): Inject the Diluent. Validation Check: No peaks > 0.05% area at the target retention time.
SST Injection (5 reps): Inject the SST Solution. Validation Check: The system is only validated for use if Resolution (
Rs
) > 2.0, Tailing Factor (
Tf
) < 1.5, and the Relative Standard Deviation (RSD) of the target peak area is < 2.0%.
Sample Injections (up to 10 reps): Inject unknown intermediate batches.
Bracketing SST (1 rep): Re-inject the SST Solution. Validation Check: Area recovery must be within 98-102% of the initial SST average to prove system stability during the run.
Workflow Visualization
Fig 1. Lifecycle workflow for HPLC method development and validation based on ICH Q2(R2).
Spectroscopic comparison of Methyl 3-acetamido-4-hydroxybenzoate and its precursors
An in-depth understanding of intermediate compounds is critical for ensuring high-yield, high-purity downstream pharmaceutical synthesis. Methyl 3-acetamido-4-hydroxybenzoate (CAS 126360-59-6) is a highly specialized aro...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth understanding of intermediate compounds is critical for ensuring high-yield, high-purity downstream pharmaceutical synthesis. Methyl 3-acetamido-4-hydroxybenzoate (CAS 126360-59-6) is a highly specialized aromatic building block characterized by a benzene ring substituted with a hydroxyl group, an acetamido group, and a methoxycarbonyl group[1]. It serves as a vital intermediate in the development of advanced therapeutic agents, most notably selective EGFR kinase inhibitors such as EKB-569 and neratinib[2].
To guarantee synthetic integrity, researchers must rigorously validate this target compound against its direct synthetic precursors: methyl 3-nitro-4-hydroxybenzoate and methyl 3-amino-4-hydroxybenzoate. This guide provides an objective, data-driven comparison of these compounds, detailing the causality behind their synthetic workflows and the spectroscopic logic used to verify them.
Synthetic Workflow and Experimental Design
The progression from the nitro-substituted precursor to the final acetamido target involves two distinct, highly controlled chemical transformations.
Fig 1. Synthetic workflow mapping the transformation from Methyl 4-hydroxybenzoate to the target.
Protocol 1: Catalytic Hydrogenation (Nitro to Amino)
Objective: Convert methyl 3-nitro-4-hydroxybenzoate to methyl 3-amino-4-hydroxybenzoate[3].
Causality & Design: The reduction of the nitro group must be achieved without hydrogenolyzing the ester or saturating the aromatic ring. Palladium on carbon (Pd/C) under a mild hydrogen atmosphere provides exceptional chemoselectivity for this exact transformation, preventing the formation of over-reduced byproducts.
Step-by-Step Methodology:
Dissolve 5.00 g of methyl 3-nitro-4-hydroxybenzoate in 130 mL of anhydrous methanol[3].
Purge the reaction flask with inert gas (N₂ or Ar) to eliminate oxygen, preventing solvent ignition upon catalyst addition.
Carefully add 10% Pd/C (typically 10 mol% relative to the substrate)[3].
Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 1 hour[3].
Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using 100% EtOAc. The strong UV-active spot of the nitro precursor will disappear entirely, replaced by a highly polar, ninhydrin-positive spot corresponding to the newly formed amine[3].
Filter the suspension through a Celite pad to remove the catalyst, wash with methanol, and concentrate in vacuo to yield the product as a yellow solid (Yields typically >90%)[3].
Protocol 2: Regioselective N-Acetylation (Amino to Acetamido)
Objective: Convert methyl 3-amino-4-hydroxybenzoate to methyl 3-acetamido-4-hydroxybenzoate[2].
Causality & Design: The substrate contains two nucleophilic centers: the primary amine and the phenolic hydroxyl. To achieve regioselective N-acetylation without forming O-acetyl or N,O-diacetyl byproducts, the reaction is conducted in glacial acetic acid. The acidic solvent heavily solvates and hydrogen-bonds with the phenolic oxygen, dampening its nucleophilicity. Meanwhile, the amine remains sufficiently nucleophilic to attack the acetic anhydride.
Step-by-Step Methodology:
Dissolve 3.0 g of methyl 3-amino-4-hydroxybenzoate in 15 mL of glacial acetic acid[2].
Heat the solution to 60 °C. This specific temperature provides the activation energy for rapid amide bond formation while remaining too low to drive thermodynamically less favorable O-acetylation[2].
Add 2.6 mL of acetic anhydride dropwise. Stir at 60 °C for 3 hours[2].
Self-Validation Step: Pour the mixture into 35 mL of chilled water over 1 hour[2]. Because amides possess significantly lower aqueous solubility than their amine precursors (due to reduced hydrogen-bond donor capacity and increased lipophilicity), the target compound will spontaneously precipitate as a white solid.
Filter the precipitate, wash thoroughly with cold water to remove residual acetic acid, and dry[2].
Spectroscopic Comparison: Tracking the Electronic Environment
The structural evolution across these three compounds is most definitively tracked via Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy. The chemical transformations dictate profound shifts in the electronic environment of the aromatic ring, specifically altering the electron density at the ortho and para positions.
Fig 2. Logical relationship between functional group electronic effects and Ar-H2 NMR shifts.
Quantitative Spectroscopic Data Summary
The table below summarizes the critical ¹H NMR shifts (recorded in DMSO-d₆) and diagnostic IR frequencies that validate the identity of each compound[2][3][4].
Compound
Ar-H2 Shift (ppm)
Ar-H5 Shift (ppm)
Ar-H6 Shift (ppm)
Additional Key ¹H NMR Signals
Diagnostic IR Bands (cm⁻¹)
Methyl 3-nitro-4-hydroxybenzoate
~8.40
~7.20
~8.10
3.80 (s, 3H, OCH₃)
~1530, 1350 (N-O stretch)
Methyl 3-amino-4-hydroxybenzoate
7.25 (d, J=2.1 Hz)
6.72 (d, J=8.2 Hz)
7.10 (dd, J=2.1, 8.2 Hz)
4.78 (br s, 2H, NH₂); 3.75 (s, 3H)
~3300-3400 (N-H stretch)
Methyl 3-acetamido-4-hydroxybenzoate
8.45 (s)
6.91 (d, J=8.3 Hz)
7.58 (dd, J=2.0, 8.4 Hz)
9.35 (s, 1H, NH); 2.10 (s, 3H, Ac)
~1670 (Amide I C=O stretch)
Mechanistic Insights into Spectroscopic Shifts
The Nitro Precursor: The nitro group is a powerful electron-withdrawing moiety via both resonance (-M) and inductive (-I) effects. This severely deshields the adjacent Ar-H2 proton, pushing its resonance downfield to approximately 8.4 ppm[4]. In IR, the asymmetric and symmetric N-O stretches dominate the spectrum.
The Amino Intermediate: Upon catalytic reduction, the strongly withdrawing -NO₂ is replaced by the strongly donating -NH₂ (+M effect). This floods the aromatic ring with electron density, heavily shielding the Ar-H2 proton and shifting it dramatically upfield to 7.25 ppm[2]. IR spectroscopy validates this transformation through the complete disappearance of the N-O bands and the emergence of a distinct N-H doublet.
The Acetamido Target: Acetylation of the amine creates an amide. The carbonyl group of the acetyl moiety withdraws electron density from the nitrogen, dampening its +M effect on the aromatic ring. Furthermore, the amide carbonyl induces a localized magnetic anisotropy effect. Consequently, the Ar-H2 proton is re-deshielded, shifting back downfield to 8.45 ppm[2]. The success of the reaction is unequivocally confirmed by the appearance of a new singlet at 2.10 ppm (the acetyl methyl group) and an amide carbonyl stretch near 1670 cm⁻¹[2].
References
The Royal Society of Chemistry (RSC) - Supplementary Information: Synthesis of Methyl 3-amino-4-hydroxybenzoate and associated NMR data. Available at:[Link]
Heterocycles (via Clockss) - Synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide: Experimental protocols and NMR data for EGFR kinase inhibitor precursors. Available at:[Link]
A Comparative Guide to the Synthesis of Methyl 3-acetamido-4-hydroxybenzoate
Methyl 3-acetamido-4-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural features, an acetamido group and a hydroxyl group on a benzoate backbone, make it...
Author: BenchChem Technical Support Team. Date: April 2026
Methyl 3-acetamido-4-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural features, an acetamido group and a hydroxyl group on a benzoate backbone, make it a versatile building block for more complex molecules.[1] The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers and professionals in the field of drug development and organic synthesis.
This guide provides a detailed comparison of two primary synthetic routes to Methyl 3-acetamido-4-hydroxybenzoate, starting from different commercially available precursors. We will delve into the experimental protocols, mechanistic underpinnings, and a comparative analysis of the performance of each method to provide a comprehensive resource for laboratory and industrial applications.
Method A: Two-Step Synthesis from 3-Amino-4-hydroxybenzoic acid
This approach involves a straightforward two-step process: the esterification of 3-Amino-4-hydroxybenzoic acid to its methyl ester, followed by the acetylation of the amino group.
Step 1: Esterification of 3-Amino-4-hydroxybenzoic acid
The initial step focuses on the conversion of the carboxylic acid to a methyl ester. A common and effective method for this transformation is the Fischer-Speier esterification, which utilizes an excess of methanol in the presence of an acid catalyst.
To a solution of 3-Amino-4-hydroxybenzoic acid (1 equivalent) in methanol (10-20 volumes), a catalytic amount of concentrated sulfuric acid is added dropwise.[2]
The reaction mixture is heated to reflux and stirred for a specified period, typically overnight, to ensure complete conversion.
Upon completion, the reaction is cooled, and the excess methanol is removed under reduced pressure.
The residue is then neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude Methyl 3-amino-4-hydroxybenzoate.[2]
The crude product can be further purified by column chromatography or recrystallization.
An alternative method for this esterification involves the use of trimethylsilyl chloride (TMSCl) in methanol, which has been reported to give a 57% yield after purification.[2][3]
Step 2: Acetylation of Methyl 3-amino-4-hydroxybenzoate
The second step involves the selective N-acetylation of the amino group. This is typically achieved using acetic anhydride or acetyl chloride.
Methyl 3-amino-4-hydroxybenzoate (1 equivalent) is dissolved in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.
Acetic anhydride (1.1-1.5 equivalents) is added to the solution. A catalytic amount of a base like pyridine or triethylamine can be added to facilitate the reaction.
The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC).
Upon completion, the reaction mixture is poured into cold water to precipitate the product and quench any unreacted acetic anhydride.
The solid product is collected by filtration, washed with water, and dried to afford Methyl 3-acetamido-4-hydroxybenzoate.
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Visualizing the Pathway: Method A
Caption: Reaction scheme for the synthesis of Methyl 3-acetamido-4-hydroxybenzoate via Method A.
Method B: Multi-Step Synthesis from 4-Hydroxybenzoic acid
This synthetic route begins with the more readily available and less expensive starting material, 4-hydroxybenzoic acid. It involves a sequence of nitration, esterification, reduction of the nitro group, and finally, acetylation.
Step 1: Nitration of 4-Hydroxybenzoic acid
The first step is the regioselective nitration of 4-hydroxybenzoic acid at the 3-position. This is typically achieved using a mixture of nitric acid and sulfuric acid.
4-Hydroxybenzoic acid (1 equivalent) is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining the low temperature to control the exothermic reaction and prevent over-nitration.
After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specific duration.
The reaction is then carefully quenched by pouring it onto crushed ice, leading to the precipitation of 3-Nitro-4-hydroxybenzoic acid.[4]
The solid product is collected by filtration, washed with cold water, and dried.
Step 2: Esterification of 3-Nitro-4-hydroxybenzoic acid
Similar to Method A, this step involves the esterification of the carboxylic acid group.
3-Nitro-4-hydroxybenzoic acid (1 equivalent) is dissolved in methanol (10-20 volumes).
A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux.[5]
The reaction is monitored for completion (e.g., by TLC).
Work-up involves removing the excess methanol, neutralizing with a base, and extracting the product, Methyl 3-nitro-4-hydroxybenzoate, with an organic solvent.
The product is then purified by recrystallization or column chromatography.
Step 3: Reduction of the Nitro Group
The nitro group of Methyl 3-nitro-4-hydroxybenzoate is then reduced to an amino group. Catalytic hydrogenation is a common and clean method for this transformation.
Methyl 3-nitro-4-hydroxybenzoate (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
A catalyst, typically palladium on carbon (Pd/C), is added to the solution.
The reaction mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously.
The reaction is monitored until the starting material is fully consumed.
Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield Methyl 3-amino-4-hydroxybenzoate.
Step 4: Acetylation of the Amino Group
This final step is identical to the acetylation step in Method A, converting Methyl 3-amino-4-hydroxybenzoate to the target compound, Methyl 3-acetamido-4-hydroxybenzoate.
Visualizing the Pathway: Method B
Caption: Reaction scheme for the synthesis of Methyl 3-acetamido-4-hydroxybenzoate via Method B.
Comparative Analysis
Parameter
Method A: From 3-Amino-4-hydroxybenzoic acid
Method B: From 4-Hydroxybenzoic acid
Number of Steps
2
4
Starting Material Cost
Higher
Lower
Overall Yield
Generally higher and more direct
Potentially lower due to multiple steps
Process Complexity
Simpler, fewer transformations
More complex, requires handling of nitrating agents
Safety & Environmental
Generally safer reagents
Involves the use of strong, corrosive acids (H2SO4, HNO3)
Atom Economy
Higher
Lower due to the introduction and removal of the nitro group
In-Depth Discussion
Method A offers a more direct and efficient route to the target molecule. With only two steps, it generally provides a higher overall yield and involves simpler experimental procedures. The primary drawback of this method is the higher cost of the starting material, 3-Amino-4-hydroxybenzoic acid, compared to 4-hydroxybenzoic acid. For small-scale laboratory synthesis where time and simplicity are prioritized, Method A is often the preferred choice.
Method B , while longer and more complex, utilizes a significantly cheaper and more abundant starting material. This makes it a more economically viable option for large-scale industrial production. However, the multi-step nature of this synthesis can lead to a lower overall yield due to product loss at each stage. Furthermore, the nitration step requires careful control of reaction conditions to ensure regioselectivity and to manage the hazards associated with the use of strong acids. The subsequent reduction and acetylation steps are generally high-yielding and straightforward.
Conclusion
The choice between these two synthetic methods for Methyl 3-acetamido-4-hydroxybenzoate depends largely on the scale of the synthesis and the relative importance of factors such as cost, time, and process simplicity. For rapid, small-scale synthesis, the two-step approach from 3-Amino-4-hydroxybenzoic acid (Method A) is advantageous. For large-scale production where cost is a primary driver, the multi-step synthesis from 4-hydroxybenzoic acid (Method B) is the more practical option, despite its increased complexity. Both methods, when optimized, can provide the desired product in good purity, and the final choice will be dictated by the specific needs and resources of the researcher or manufacturer.
References
Google Patents. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
Studia Universitatis “Vasile Goldis” Arad. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]
European Patent Office. EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. [Link]
ResearchGate. Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical | Request PDF. [Link]
PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. [Link]
Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
Biological activity of Methyl 3-acetamido-4-hydroxybenzoate versus Methyl 3-amino-4-hydroxybenzoate
Comparative Biological Activity: Methyl 3-amino-4-hydroxybenzoate vs. Methyl 3-acetamido-4-hydroxybenzoate Executive Overview In drug development and medicinal chemistry, minor structural modifications—such as the N-acet...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Biological Activity: Methyl 3-amino-4-hydroxybenzoate vs. Methyl 3-acetamido-4-hydroxybenzoate
Executive Overview
In drug development and medicinal chemistry, minor structural modifications—such as the N-acetylation of a primary amine—can fundamentally redirect a molecule's pharmacological trajectory. This guide provides an objective, data-driven comparison between 1[1] (commonly known as Orthocaine, an early local anesthetic) and its acetylated derivative,2[2]. By analyzing their physicochemical properties, target affinities, and downstream synthetic utility, we establish a comprehensive framework for researchers utilizing these scaffolds.
Structural and Physicochemical Divergence
The foundational difference between these two compounds lies in a single functional group, which dictates their solubility, basicity, and receptor interactions.
Orthocaine features a free primary amine ortho to a phenolic hydroxyl group. This specific arrangement allows it to function as an atypical local anesthetic. Unlike standard amides (e.g., lidocaine) that rely on a basic tertiary amine for intracellular ion-trapping, Orthocaine lacks this tertiary moiety. Instead, it partitions directly into the lipid bilayer to interact with voltage-gated sodium channels (VGSCs) in its uncharged state[3].
Conversely, N-acetylation yields Methyl 3-acetamido-4-hydroxybenzoate. This transformation masks the primary amine, drastically altering the molecule's electronic distribution and increasing its steric bulk. The resulting acetamidophenol motif structurally parallels acetaminophen (paracetamol), shifting its potential biological activity away from VGSC blockade and toward cyclooxygenase (COX) pathway interactions or serving as a highly stable pharmaceutical intermediate[2].
Table 1: Physicochemical & Structural Comparison
Property
Methyl 3-amino-4-hydroxybenzoate (Orthocaine)
Methyl 3-acetamido-4-hydroxybenzoate
CAS Number
536-25-4
126360-59-6
Molecular Formula
C8H9NO3
C10H11NO4
Molar Mass
167.16 g/mol
209.20 g/mol
Key Functional Group
Primary Amine (-NH2)
Acetamide (-NHCOCH3)
Primary Biological Role
Local Anesthetic (Topical)
Pharmaceutical Intermediate / Analgesic Prodrug
Receptor Target
Voltage-Gated Na+ Channels
COX pathways (as derivative scaffold)
Mechanistic Pathways & Target Interactions
The causality behind their divergent biological activities lies in the nucleophilicity and hydrogen-bonding capacity of the nitrogen atom.
Orthocaine (Amine): The free -NH2 group is essential for its anesthetic efficacy[4]. It also serves as a highly reactive nucleophile, making Orthocaine a premier starting material for cyclization reactions. For example, reacting it with cyanogen bromide yields benzoxazole derivatives, which are potent COX-2 and MDH2 inhibitors[5].
Acetylated Derivative (Acetamide): The electron-withdrawing nature of the acetyl group delocalizes the nitrogen's lone pair, ablating its basicity and its ability to interact with the VGSC binding pocket. However, this increased metabolic stability makes it an excellent building block for synthesizing complex analgesic and antipyretic prodrugs without the off-target neurotoxicity associated with local anesthetics.
Fig 1. Mechanistic divergence driven by N-acetylation of the primary amine.
To objectively evaluate these compounds, researchers must employ rigorous, self-validating experimental systems. The following protocols detail the chemical conversion between the two states and the electrophysiological validation of their biological divergence.
Objective: Synthesize Methyl 3-acetamido-4-hydroxybenzoate from Orthocaine to demonstrate structural causality.
Dissolution: Dissolve 10 mmol of Methyl 3-amino-4-hydroxybenzoate in 15 mL of glacial acetic acid.
Acetylation: Add 15 mmol (1.5 eq) of acetic anhydride dropwise. Heat the mixture to 60°C for 3 hours.
Causality: The temperature and solvent choice kinetically favor N-acetylation over O-acetylation. The primary amine is significantly more nucleophilic than the phenolic hydroxyl group, allowing strict kinetic control of the reaction.
Precipitation: Pour the mixture over 50 mL of crushed ice/water. Filter the resulting white precipitate and wash with cold distilled water.
System Validation: Confirm the structure via 1H-NMR. The assay is validated by the disappearance of the broad -NH2 singlet (typically around 4.5-5.0 ppm) and the appearance of a sharp singlet at ~2.1 ppm corresponding to the new acetyl methyl group.
Objective: Quantify the loss of local anesthetic activity upon acetylation.
Cell Preparation: Plate CHO cells stably expressing human Nav1.7 channels.
Causality: Nav1.7 is a primary target for nociceptive pain signaling, providing a highly relevant model for testing local anesthetic efficacy.
Perfusion: Perfuse cells with an extracellular solution buffered to pH 7.4 containing 100 μM of either Orthocaine or the Acetamido derivative.
Causality: Because Orthocaine acts primarily in its uncharged state, strict pH buffering is critical to ensure accurate partitioning into the lipid bilayer[3].
Voltage Protocol: From a holding potential of -100 mV, apply a 50 ms depolarizing step to 0 mV to elicit inward Na+ currents.
System Validation: Use 100 μM Lidocaine as a positive control. The system is validated if Lidocaine produces a >50% reduction in peak inward current. Orthocaine will show comparable dose-dependent inhibition, whereas the acetamido derivative will show negligible blockade.
Quantitative Biological Data
The table below summarizes the expected experimental outcomes based on the structural divergence of the two compounds.
Strategic Advantages of Methyl 3-acetamido-4-hydroxybenzoate in Complex Pharmaceutical Synthesis
A Comparative Guide for Drug Development Professionals As Senior Application Scientists, we understand that the choice of a starting material can dictate the efficiency, cost, and ultimate success of a multi-step synthet...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide for Drug Development Professionals
As Senior Application Scientists, we understand that the choice of a starting material can dictate the efficiency, cost, and ultimate success of a multi-step synthetic campaign. This guide provides an in-depth technical comparison of Methyl 3-acetamido-4-hydroxybenzoate against other common building blocks, illustrating its strategic advantages in the synthesis of complex, highly functionalized molecules relevant to the pharmaceutical industry. We will move beyond a simple listing of properties to explain the causal relationships between its structure and its superior performance in synthetic workflows.
The Power of Pre-Functionalization: An Introduction to Methyl 3-acetamido-4-hydroxybenzoate
Methyl 3-acetamido-4-hydroxybenzoate (CAS No. 126360-59-6) is an aromatic compound featuring three key functional groups positioned for maximum synthetic utility: a hydroxyl group, an acetamido group, and a methyl ester.[1] This trifunctional arrangement is not merely a collection of reactive sites; it represents a streamlined solution to common challenges in medicinal chemistry, particularly the need for laborious protection-deprotection sequences.
The core advantage lies in the acetamido group , which serves as a robust, built-in protecting group for the amine at the 3-position. This seemingly minor feature has profound implications for synthetic efficiency, as we will explore. The phenolic hydroxyl and the methyl ester provide orthogonal handles for a wide array of chemical transformations, making this molecule a versatile and powerful building block for constructing complex scaffolds.[1]
Comparative Analysis: A Case Study in Synthetic Strategy
To objectively assess the advantages of Methyl 3-acetamido-4-hydroxybenzoate, we will analyze its performance in a hypothetical, yet representative, synthetic challenge: the construction of a highly substituted cyclohexene core, a motif central to many antiviral drugs like Oseltamivir.[2] We will compare a synthetic route starting with our target molecule against pathways starting with two common alternatives: Methyl 3-amino-4-hydroxybenzoate and the natural product (-)-Shikimic Acid .
Alternative 1: Methyl 3-amino-4-hydroxybenzoate
This building block is structurally very similar to our lead compound but possesses a free amino group.[3][4] While seemingly a minor difference, this necessitates an additional step at the outset of any synthesis that requires modification of other parts of the molecule without affecting the amine.
Workflow Comparison:
The diagram below illustrates the initial steps to reach a common intermediate where the amine is protected.
Caption: Comparative initial workflows.
The use of Methyl 3-amino-4-hydroxybenzoate introduces an extra chemical step, consuming additional reagents and solvents, and inevitably leading to yield loss. By starting with Methyl 3-acetamido-4-hydroxybenzoate, we bypass this step entirely, saving time, resources, and improving the overall process mass intensity (PMI).
Alternative 2: (-)-Shikimic Acid
Shikimic acid is the industrial precursor for the commercial synthesis of Oseltamivir.[2][5] It is a bio-sourced molecule that already contains the cyclohexene core and the correct stereochemistry, which are significant advantages. However, its reliance on a natural source (Chinese star anise) can lead to supply chain vulnerabilities.[5] Furthermore, the functional group transformations required to convert shikimic acid into the desired complex target can be numerous and intricate.
A de novo synthesis starting from an aromatic precursor like Methyl 3-acetamido-4-hydroxybenzoate offers a powerful alternative, providing supply chain security and flexibility to create diverse analogs for structure-activity relationship (SAR) studies. While the initial construction of the cyclohexene ring requires additional steps (e.g., Birch reduction), the pre-installed functional groups on the aromatic ring can streamline the subsequent installation of required substituents.
Quantitative Comparison of Building Blocks
The following table summarizes the key strategic differences between these starting materials for the synthesis of a complex, N-acetylated pharmaceutical intermediate.
Supply chain vulnerability; less flexible for analog synthesis.[5]
Control over Aromatic Substitution
Acetamido is an ortho-, para-director, activating the ring.
Amino is a strong ortho-, para-director, often leading to over-reactivity.
Not an aromatic starting material.
Experimental Protocols: Validating the Workflow
To ensure the trustworthiness of our comparison, we provide established, self-validating protocols for the key transformations discussed.
Protocol 1: Esterification of 3-Amino-4-hydroxybenzoic acid
This protocol demonstrates the fundamental synthesis of the parent ester scaffold.
Objective: To synthesize Methyl 3-amino-4-hydroxybenzoate.
Methodology:
Dissolve 3-Amino-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid).[6]
Add trimethylsilyl chloride (TMSCl) (2.2 eq) dropwise to the solution.[6]
Heat the reaction mixture to 55°C and stir for 48 hours.[6]
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
Upon completion, remove the solvent by evaporation under reduced pressure.[6]
Purify the crude product by silica gel column chromatography, using ethyl acetate as the eluent, to yield the desired product.[6]
Caption: Workflow for esterification.
Protocol 2: N-Acetylation of Methyl 3-amino-4-hydroxybenzoate
This protocol illustrates the additional step required when starting with the unprotected amine.
Objective: To synthesize Methyl 3-acetamido-4-hydroxybenzoate from its amino precursor.
Methodology:
Suspend Methyl 3-amino-4-hydroxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
Add a base, such as triethylamine or pyridine (1.2 eq), to the suspension.
Cool the mixture to 0°C in an ice bath.
Add acetic anhydride (1.1 eq) dropwise while stirring.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction by adding water.
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
Recrystallize or perform column chromatography to obtain the pure N-acetylated product.
Conclusion: A Strategically Superior Building Block
While alternatives like Methyl 3-amino-4-hydroxybenzoate and (-)-Shikimic Acid have their places in synthesis, Methyl 3-acetamido-4-hydroxybenzoate offers a distinct set of advantages for researchers engaged in the de novo synthesis of complex pharmaceutical targets. Its primary benefit is the presence of the acetamido group, which functions as an integrated protecting group, thereby:
Reducing the number of synthetic steps.
Improving overall yield and atom economy.
Lowering the Process Mass Intensity (PMI).
Saving significant time and resources.
For drug development professionals focused on creating novel molecules and optimizing synthetic routes for scalability, the upfront investment in this versatile, pre-functionalized building block pays significant dividends throughout the entire research and development lifecycle.
Wikipedia. (2023). Oseltamivir total synthesis. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 23). Methyl 3-amino-4-hydroxybenzoate: A Key Building Block for Chemical Innovation.
PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]
BMRB. (n.d.). Methyl 4-hydroxybenzoate. Retrieved from [Link]
Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC. Retrieved from [Link]
Reddy, L. R., et al. (2007). Synthesis of the anti-influenza agent (−)-oseltamivir free base and (−)-methyl 3-epi-shikimate. Organic & Biomolecular Chemistry. Retrieved from [Link]
Google Patents. (n.d.). WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate.
Abrecht, S., et al. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. Chimia.
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved from [Link]
MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 24). Methyl 3-amino-4-hydroxybenzoate: Your Reliable Partner in Chemical Synthesis.
A Senior Application Scientist's Guide to Purity Benchmarking: Commercial vs. Lab-Synthesized Methyl 3-acetamido-4-hydroxybenzoate
Abstract In the realm of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. Methyl 3-acet...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the realm of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. Methyl 3-acetamido-4-hydroxybenzoate, a key building block in the synthesis of various pharmaceutically active molecules, serves as an exemplary case for examining the critical importance of purity assessment.[1] This guide provides an in-depth, objective comparison of a commercially procured batch of Methyl 3-acetamido-4-hydroxybenzoate against a batch synthesized in-house. We will detail the laboratory synthesis, outline a multi-pronged analytical workflow for purity determination, and present comparative experimental data to offer researchers, scientists, and drug development professionals a comprehensive framework for validating the quality of their critical reagents.
Introduction: The Imperative of Purity
Methyl 3-acetamido-4-hydroxybenzoate is an aromatic compound whose structural motifs are integral to the development of novel therapeutics.[1] The presence of seemingly minor impurities can have profound consequences, leading to the formation of unintended side products, altered biological activity, and difficulties in downstream processing and scale-up. Therefore, whether sourcing this intermediate from a commercial vendor or producing it through internal synthesis, a rigorous and multi-faceted approach to purity verification is indispensable.
This guide is structured to provide not just protocols, but the scientific rationale behind them. We will navigate through the synthesis, purification, and a suite of analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis—to build a complete purity profile for both a commercial and a lab-synthesized sample.
Laboratory Synthesis of Methyl 3-acetamido-4-hydroxybenzoate
The in-house synthesis was designed as a two-step process starting from the commercially available Methyl 3-amino-4-hydroxybenzoate. The chosen method is robust and employs standard laboratory techniques, making it accessible for most chemistry labs.
Synthesis Pathway
The synthesis involves the acetylation of the amino group of Methyl 3-amino-4-hydroxybenzoate using acetic anhydride.
Caption: Reaction scheme for the laboratory synthesis.
Experimental Protocol: Synthesis and Purification
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-amino-4-hydroxybenzoate (10.0 g, 59.8 mmol) in 100 mL of ethyl acetate.[2]
Addition of Reagents: To the stirred solution, add pyridine (5.8 mL, 71.8 mmol) as a catalyst. Subsequently, add acetic anhydride (6.7 mL, 71.8 mmol) dropwise over 15 minutes. The dropwise addition is crucial to control the exothermic nature of the acylation reaction.
Reaction Execution: Heat the mixture to reflux (approximately 77°C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
Workup and Isolation: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl to remove pyridine, 50 mL of saturated sodium bicarbonate solution to neutralize any excess acetic acid, and finally with 50 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Recrystallization: The crude solid is purified by recrystallization from a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration, wash with cold water, and dry under vacuum.
Analytical Benchmarking: Materials and Methods
To ensure an objective comparison, both samples were subjected to an identical battery of analytical tests under the same experimental conditions.
The following diagram illustrates the systematic approach taken for the purity analysis of both samples.
Caption: Workflow for comparative purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity assessment of non-volatile organic compounds, offering high resolution to separate the main compound from closely related impurities.[3][4]
System: Standard HPLC with UV Detector.
Column: C18 reverse-phase column (150 x 4.6 mm, 5 µm).
Mobile Phase: A gradient elution was chosen for optimal separation.
Solvent A: Water with 0.1% Formic Acid.
Solvent B: Acetonitrile with 0.1% Formic Acid.
The addition of formic acid helps to suppress the ionization of the phenolic hydroxyl and potential acidic/basic impurities, leading to sharper peaks.[5]
Gradient Program: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides unambiguous structural confirmation and offers a qualitative, and sometimes semi-quantitative, view of impurities.
Instrument: 400 MHz NMR Spectrometer.
Solvent: DMSO-d₆.
Procedure: A small amount of each sample was dissolved in the deuterated solvent, and the spectrum was recorded.
Melting Point Analysis
The melting point is a classic, sensitive indicator of purity. Impurities typically depress and broaden the melting range.
Instrument: Digital Melting Point Apparatus.
Procedure: A small amount of the crystalline sample was packed into a capillary tube and heated at a ramp rate of 2 °C/min.
Results and Discussion: A Comparative Analysis
The data gathered from the analytical workflow provides a clear picture of the purity profile of each sample.
HPLC Purity Analysis
The HPLC analysis provided a quantitative measure of purity based on the relative peak area.
Table 1: HPLC Purity Data
Sample
Retention Time (min)
Peak Area (%)
Calculated Purity (%)
Commercial Sample
8.45
99.12
99.12%
4.21 (Impurity)
0.45
6.78 (Impurity)
0.43
Lab-Synthesized Sample
8.46
99.75
99.75%
3.15 (Impurity)
0.25
Discussion: Both samples exhibit high purity, with the main component eluting at an identical retention time of ~8.45 minutes, confirming their identity. The lab-synthesized sample, after careful recrystallization, shows a slightly higher purity (99.75%) than the commercial sample (99.12%). The commercial sample displayed two minor impurity peaks. The impurity at 4.21 minutes could potentially correspond to unreacted Methyl 3-amino-4-hydroxybenzoate, which is more polar and would elute earlier. The lab-synthesized sample showed a single, small impurity peak at a much earlier retention time, possibly indicating a trace amount of a highly polar starting material or reagent that was not fully removed during workup.
¹H NMR Spectroscopy
The NMR spectra were used for structural verification. The expected proton signals for Methyl 3-acetamido-4-hydroxybenzoate are: a singlet for the acetyl methyl group, a singlet for the ester methyl group, aromatic protons, a singlet for the amide N-H, and a singlet for the phenolic O-H.
Table 2: ¹H NMR Data Summary (in DMSO-d₆)
Sample
Proton Assignment
Expected Shift (ppm)
Observed Shift (ppm)
Commercial & Lab-Synthesized
-COCH₃ (s, 3H)
~2.1
2.11
-COOCH₃ (s, 3H)
~3.8
3.82
Ar-H (m, 3H)
7.2 - 7.9
7.25, 7.60, 7.88
-NH (s, 1H)
~9.5
9.54
-OH (s, 1H)
~10.2
10.21
Discussion: The ¹H NMR spectra for both samples were virtually identical and perfectly matched the expected structure of Methyl 3-acetamido-4-hydroxybenzoate. No significant impurity peaks were observed in either sample, indicating that the impurities detected by HPLC are below the typical NMR detection threshold of ~1%. This underscores the necessity of using a highly sensitive chromatographic technique for accurate purity determination.
Physical Properties
The appearance and melting point provide further evidence of purity.
Table 3: Physical Properties Comparison
Property
Commercial Sample
Lab-Synthesized Sample
Appearance
Off-white crystalline powder
White, fine needles
Melting Point (°C)
187 - 190 °C
189 - 191 °C
Discussion: The lab-synthesized sample appeared as well-defined white needles, often indicative of a successful crystallization process. The commercial sample was an off-white powder. The literature melting point for a related isomer, Methyl 4-acetamido-3-hydroxybenzoate, is 188-192 °C, suggesting our target compound should be in a similar range.[6] The lab-synthesized sample exhibits a narrower and slightly higher melting range (189 - 191 °C) compared to the commercial sample (187 - 190 °C). This corroborates the HPLC data, as a purer compound will have a sharper and higher melting point. The 3°C range for the commercial sample, while acceptable for many applications, suggests the presence of the impurities detected by HPLC.
Conclusion and Recommendations
This guide demonstrates a comprehensive, multi-technique approach to benchmarking the purity of a critical chemical intermediate. Our findings indicate that while the commercial sample meets its stated purity specification (≥98%), the carefully executed lab synthesis followed by rigorous purification yielded a product of even higher purity (99.75%).
Key Takeaways for Researchers:
Trust but Verify: Never assume the purity stated on a vendor's label is absolute for your specific application. Always perform in-house validation, especially for sensitive assays or when developing new synthetic routes.
Orthogonal Methods are Essential: Relying on a single analytical technique can be misleading. Combining a high-resolution separation technique like HPLC with a definitive structural method like NMR provides a much more complete and reliable purity assessment.
Synthesis vs. Purchase: Laboratory synthesis can provide access to higher purity materials and offers greater control over the impurity profile, which can be crucial for GMP processes or mechanistic studies. However, this comes at the cost of time and resources. Commercial sources provide convenience, but may require additional purification for highly demanding applications.
Ultimately, the choice between commercial and lab-synthesized reagents depends on the specific requirements of the project. By employing the systematic benchmarking workflow detailed here, researchers can make informed decisions and ensure the quality and integrity of their scientific endeavors.
References
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Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
PubMed. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Available from: [Link].
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link].
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Cross-Validation of Analytical Methods for Methyl 3-acetamido-4-hydroxybenzoate: A Comprehensive Guide
Methyl 3-acetamido-4-hydroxybenzoate (CAS: 126360-59-6) is a highly functionalized aromatic organic compound serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably s...
Author: BenchChem Technical Support Team. Date: April 2026
Methyl 3-acetamido-4-hydroxybenzoate (CAS: 126360-59-6) is a highly functionalized aromatic organic compound serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably selective EGFR kinase inhibitors such as neratinib[1, 2]. Because the purity of this intermediate directly impacts the yield and safety profile of the final API, establishing robust, cross-validated analytical methods is paramount.
This guide provides an objective, data-driven comparison of three analytical platforms—HPLC-UV , LC-MS/MS , and UHPLC-PDA —for the quantification and impurity profiling of Methyl 3-acetamido-4-hydroxybenzoate. By detailing the causality behind experimental choices and embedding self-validating protocols, this document serves as a definitive framework for analytical scientists and drug development professionals.
Methodological Framework & Chemical Causality
To design an effective chromatographic method, we must first analyze the analyte's structural causality. Methyl 3-acetamido-4-hydroxybenzoate contains three distinct functional groups attached to a benzene ring: a phenolic hydroxyl (-OH), an acetamido group (-NHCOCH₃), and a methoxycarbonyl group (-COOCH₃).
Ionization & pH Control: The phenolic hydroxyl group has a predicted pKa of approximately 8.5 to 9.0. If the mobile phase pH is near this value, the molecule will exist in a state of partial ionization, leading to severe peak tailing and unpredictable retention times. Therefore, an acidic mobile phase (pH 2.5–3.0) is strictly required to keep the molecule fully protonated (neutral), ensuring sharp peak shapes and robust retention on a reversed-phase C18 column.
Detection Strategy: The highly conjugated aromatic ring provides strong chromophoric activity, making UV detection highly effective. Simultaneously, the acetamido nitrogen acts as an excellent proton acceptor, making the compound highly amenable to positive-ion Electrospray Ionization (ESI+) in mass spectrometry.
To ensure no co-eluting impurities are missed, an orthogonal cross-validation strategy is employed.
Analytical cross-validation workflow ensuring orthogonal verification of compound purity.
Platform 1: HPLC-UV (The QA/QC Standard)
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the gold standard for bulk assay and routine purity testing due to its high precision, linear dynamic range, and reproducibility.
This protocol is designed as a self-validating system in accordance with ICH Q2(R1) guidelines [3].
Mobile Phase Preparation:
Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-grade Water. (Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.1, fully suppressing phenolic ionization).
Channel B: 0.1% TFA in Acetonitrile.
Sample Preparation (Bracketing Strategy):
Dissolve the standard in a diluent matching the initial mobile phase conditions (e.g., 90% A / 10% B). (Causality: Prevents solvent-mismatch peak distortion).
System Suitability Testing (SST):
Inject a blank (diluent) to verify zero carryover.
Inject the SST standard (100 µg/mL) in 5 replicates. The system is only validated for use if: Resolution (Rs) > 2.0, Tailing Factor (Tf) < 1.5, and Peak Area %RSD < 2.0%.
Gradient Execution:
Column: C18, 250 x 4.6 mm, 5 µm.
Flow rate: 1.0 mL/min. Gradient: 10% B to 90% B over 20 minutes. UV Detection: 254 nm.
Platform 2: LC-MS/MS (Trace Impurity Profiling)
While HPLC-UV is excellent for bulk purity, it lacks the sensitivity to detect genotoxic trace impurities or degradants at the parts-per-billion (ppb) level. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides absolute structural specificity via Multiple Reaction Monitoring (MRM).
Fragmentation Causality
In ESI+ mode, Methyl 3-acetamido-4-hydroxybenzoate readily accepts a proton to form the precursor ion [M+H]+ at m/z 210.2. Upon collision-induced dissociation (CID), the molecule undergoes a characteristic loss of a ketene group (CH₂=C=O, -42 Da) from the acetamido moiety, yielding a stable product ion at m/z 168.1. A secondary loss of methanol (-32 Da) from the ester group yields m/z 136.1.
LC-MS/MS CID fragmentation pathway for Methyl 3-acetamido-4-hydroxybenzoate.
Perform direct infusion of a 1 µg/mL standard. Optimize declustering potential (DP) and collision energy (CE) to maximize the 210.2 → 168.1 transition.
Matrix Effect Evaluation:
Perform a post-column infusion of the analyte while injecting a blank sample matrix. (Causality: This self-validating step ensures that no invisible matrix components are co-eluting and causing ion suppression in the ESI source).
Quantification:
Utilize an isotopically labeled internal standard (e.g., ¹³C-labeled analog) spiked into all samples at a constant concentration to automatically correct for any ionization variations.
Ultra-High Performance Liquid Chromatography coupled with a Photodiode Array (UHPLC-PDA) bridges the gap between the precision of HPLC and the speed required for high-throughput screening. By utilizing sub-2-micron stationary phase particles, diffusion distances are minimized, allowing for higher flow rates without a loss in theoretical plates (van Deemter causality).
Experimental Protocol: Peak Purity Verification
Column Selection: C18, 50 x 2.1 mm, 1.7 µm particles.
High-Throughput Gradient: 10% to 90% B in 3.0 minutes.
Spectral Library Matching:
The PDA captures the full UV spectrum (200-400 nm) across the entire chromatographic peak.
Self-Validation: The software calculates the "Peak Purity Angle" versus the "Purity Threshold." If the angle is less than the threshold, the peak is definitively proven to be spectrally homogeneous (no hidden co-eluting impurities).
Comparative Data Synthesis
To objectively cross-validate these platforms, identical batches of synthesized Methyl 3-acetamido-4-hydroxybenzoate were analyzed across all three systems. The quantitative performance metrics are summarized below.
Table 1: Cross-Validation Performance Metrics
Analytical Parameter
HPLC-UV (Standard)
LC-MS/MS (Trace)
UHPLC-PDA (Throughput)
Primary Application
Bulk Assay / Purity
Trace Impurity Profiling
High-Throughput Screening
Limit of Detection (LOD)
0.5 µg/mL
0.05 ng/mL (50 ppt)
0.2 µg/mL
Linear Dynamic Range
1.0 – 500 µg/mL
0.1 – 100 ng/mL
0.5 – 500 µg/mL
Run Time
25.0 minutes
10.0 minutes
4.0 minutes
Precision (%RSD, n=6)
0.8%
3.2%
1.1%
Specificity Mechanism
Retention Time
MRM Transitions
Retention Time + UV Spectrum
Conclusion
No single analytical method provides a complete picture. HPLC-UV delivers the highest precision for bulk API quantification. UHPLC-PDA accelerates this process while providing critical spectral homogeneity data to rule out co-elution. However, to guarantee the absence of genotoxic intermediates from the synthesis pipeline, LC-MS/MS is strictly required due to its unparalleled sensitivity and structural specificity. A robust pharmaceutical development program for Methyl 3-acetamido-4-hydroxybenzoate must utilize all three platforms in an orthogonal, cross-validated manner.
References
Clockss Archive / Academic Literature. "Synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide." Available at: [Link]
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]
Safety & Regulatory Compliance
Safety
A Senior Scientist's Guide to the Proper Disposal of Methyl 3-acetamido-4-hydroxybenzoate
As researchers and developers, our responsibility extends beyond discovery and innovation to include the safe and compliant management of the chemical compounds we handle. Methyl 3-acetamido-4-hydroxybenzoate, a substitu...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and developers, our responsibility extends beyond discovery and innovation to include the safe and compliant management of the chemical compounds we handle. Methyl 3-acetamido-4-hydroxybenzoate, a substituted aromatic compound, requires meticulous handling and disposal to ensure personnel safety and environmental protection. This guide provides a detailed protocol grounded in established safety principles and regulatory standards.
The core of this compound's structure is a phenol ring, which is known to have significant toxicological and corrosive properties[1][2]. Furthermore, its classification as a substituted hydroxybenzoate suggests a high potential for aquatic toxicity, a characteristic seen in structurally similar molecules like Methyl 4-hydroxybenzoate, which is classified as an environmentally hazardous substance[3]. Therefore, the foundational principle of its disposal is to prevent its release into the environment at all costs.
Part 1: Hazard Profile and Essential Safety Data
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. While specific toxicity data for Methyl 3-acetamido-4-hydroxybenzoate is not extensively published, we can infer its potential hazards from its structural components—a phenol and an acetamide derivative—and data from close structural analogs.
Hazard Classification
Description & Rationale
Key Precaution
Aquatic Toxicity
Structurally similar compounds are toxic to aquatic life with long-lasting effects[3]. Release into waterways or sewer systems must be strictly avoided.
Do not dispose of down the drain or in general waste. Treat as environmentally hazardous waste.
Skin & Eye Irritation
Phenolic compounds can cause severe burns and irritation[1][4]. Analogs like Methyl 2-amino-3-hydroxy-4-methoxybenzoate are known to cause serious skin and eye irritation[5][6].
Always wear chemical-resistant gloves and safety goggles or a face shield. Avoid all direct contact.
Respiratory Irritation
As a solid powder, it can generate dust that may irritate the respiratory tract[5][7].
Handle in a well-ventilated area or a chemical fume hood. Use respiratory protection if dust generation is unavoidable.
Hazardous Decomposition
Upon thermal decomposition, it may release toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[3][5][8].
Store away from heat and sources of ignition. In case of fire, firefighters must use self-contained breathing apparatus[3].
Part 2: Comprehensive Disposal Protocol
The only acceptable method for disposing of Methyl 3-acetamido-4-hydroxybenzoate is through a licensed and approved hazardous waste disposal facility[3][5]. This protocol outlines the necessary steps from personal protection to final waste collection.
Step 1: Personal Protective Equipment (PPE) Selection
Proper PPE is non-negotiable. It is the primary barrier between you and potential exposure.
Hand Protection : Use chemical-resistant gloves. For phenolic compounds, neoprene or butyl rubber gloves are recommended for extended contact[9][10]. Nitrile gloves may be suitable for incidental splash protection but should be removed and disposed of immediately upon contamination[7][9].
Eye and Face Protection : Wear chemical safety goggles that meet ANSI Z87.1 standards. When handling larger quantities where splashing is possible, a full-face shield should be worn in addition to goggles[1][8].
Body Protection : A standard laboratory coat is mandatory[11]. For tasks with a higher risk of spillage, a chemical-resistant apron is advised[9][11].
Respiratory Protection : If handling the solid outside of a chemical fume hood where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) is required to prevent inhalation[7][12].
Step 2: Waste Segregation and Containment
Proper containment prevents cross-contamination and ensures the waste is clearly identified for disposal contractors.
Designate a Waste Container : Use a dedicated, sealable, and chemically compatible container (e.g., high-density polyethylene) for all Methyl 3-acetamido-4-hydroxybenzoate waste.
Collect All Contaminated Materials : This includes the chemical itself, any contaminated personal protective equipment (gloves, wipes), and weighing papers. Do not mix this waste with other waste streams[13].
Labeling : The container must be clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name: "Methyl 3-acetamido-4-hydroxybenzoate," CAS number (126360-59-6), and explicit hazard warnings (e.g., "Irritant," "Environmentally Hazardous").
Storage : Keep the waste container tightly sealed and store it in a cool, dry, well-ventilated, and designated satellite accumulation area away from incompatible materials like strong oxidizing agents[6][7][8]. Follow all institutional and local regulations for hazardous waste storage.
Step 3: Spill Management and Decontamination
Accidents require a prepared response to mitigate harm.
Secure the Area : Immediately alert personnel in the vicinity and restrict access to the spill area[2][12].
Don Appropriate PPE : Before attempting any cleanup, don the full PPE as described in Step 1, including respiratory protection.
Contain the Spill : Prevent the powder from becoming airborne or spreading. DO NOT use a dry brush or create dust clouds[14].
Clean Up :
For minor spills, gently cover the solid with an inert absorbent material like sand or vermiculite.
Carefully sweep or scoop the material into your designated hazardous waste container[6][8][14]. Use non-sparking tools.
Avoid using a standard vacuum cleaner. If a vacuum is used, it must be an explosion-proof model designed for hazardous dust[14].
Decontaminate the Surface : After removing the bulk material, decontaminate the surface by wiping it down with a cloth dampened with soap and water[7]. All cleaning materials (wipes, contaminated gloves) must be placed in the hazardous waste container.
Final Disposal : Seal and label the container and arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.
Part 3: Disposal Decision Workflow
The following diagram illustrates the logical flow for the safe management and disposal of Methyl 3-acetamido-4-hydroxybenzoate waste.
Caption: Decision workflow for handling and disposing of Methyl 3-acetamido-4-hydroxybenzoate.
By adhering to this structured, safety-first approach, you fulfill your professional obligation to protect yourself, your colleagues, and the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before handling any chemical.
References
Phenol Producers Association. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. Retrieved from [Link]
CPAChem. (2023, January 10). Safety data sheet: 4-Hydroxybenzoic acid-methyl ester. Retrieved from [Link]
PharmAust Manufacturing. (2023, June 13). Safety Data Sheet: METHYL HYDROXYBENZOATE. Retrieved from [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]
SD Fine-Chem Limited. GHS Safety Data Sheet: METHYL-4-HYDROXYBENZOATE. Retrieved from [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]
University of California, Los Angeles. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
Occupational Safety and Health Administration. OSHA Method PV2084: Acetamide. Retrieved from [Link]
University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
San José State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]
Occupational Safety and Health Administration. Chemical Exposure Health Data: ACETAMIDE. Retrieved from [Link]
3M. (2021, March 29). Safety Data Sheet. Retrieved from [Link]
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]
U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sterlitech Corporation. Chemical Compatibility Chart. Retrieved from [Link]
U.S. Government Publishing Office. Code of Federal Regulations: § 721.5867 Substituted phenol. Retrieved from [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [Link]
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
Federal Register. (2024, August 30). Phenol; Revoking Exemption From the Requirement of a Pesticide Tolerance. Retrieved from [Link]
Personal protective equipment for handling Methyl 3-acetamido-4-hydroxybenzoate
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic response to chemical properties. Methyl 3-acetamido-4-hydroxybenzoate (CAS 126360-59-6) is a hig...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic response to chemical properties. Methyl 3-acetamido-4-hydroxybenzoate (CAS 126360-59-6) is a highly specialized aromatic organic compound[1]. With a molecular formula of C₁₀H₁₁NO₄, it structuralizes a benzoate ester core with an acetamidophenol derivative—making it a critical intermediate in pharmaceutical synthesis, sharing structural motifs with both methylparaben and paracetamol[1].
Because of its biological activity potential and fine powder morphology, handling this compound requires stringent operational and personal protective equipment (PPE) protocols aligned with the handling of active pharmaceutical ingredients (APIs)[2][3].
Here is the comprehensive, self-validating guide to safely handling, weighing, and disposing of Methyl 3-acetamido-4-hydroxybenzoate.
Mechanistic Risk Assessment: The "Why" Behind the PPE
Before selecting protective equipment, we must understand the specific chemical and physical hazards of the molecule[4][5]:
Inhalation Hazard (Aerosolization): As a fine organic powder, this compound is highly susceptible to static-induced aerosolization. Inhalation of acetamido-derivatives can lead to respiratory sensitization or unintended interaction with biological pathways[3][6].
Dermal and Ocular Toxicity: The phenolic hydroxyl group and ester linkage can cause localized irritation or undergo transdermal absorption. Organic esters readily permeate latex; therefore, nitrile is the mandatory barrier material[7][8].
Quantitative PPE Specifications
The Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard (29 CFR 1910.132) mandates that hazard assessments dictate PPE selection[9]. Based on the physical properties of Methyl 3-acetamido-4-hydroxybenzoate, I have designed the following scale-dependent PPE matrix to ensure zero breakthrough or exposure.
Trust in a safety protocol is built through self-validation. You must empirically verify the integrity of your engineering controls and PPE before initiating contact with the chemical[4][8].
Step 1: Pre-Operation Verification (The Self-Validation Phase)
Airflow Check: Verify that the chemical fume hood or powder isolator is operating at a face velocity of 80–100 feet per minute (fpm)[4]. Validation: Tape a small tissue strip to the bottom of the sash; it should pull steadily inward, visually confirming negative pressure.
Glove Integrity Test: Before donning your nitrile gloves, manually trap air inside and squeeze them to check for micro-punctures. Discard any glove that fails to hold pressure.
Step 2: Closed-System Transfer and Weighing
Place an anti-static weighing boat on the analytical balance inside the fume hood.
Use a grounded stainless steel spatula to transfer the powder. Causality: Plastic spatulas generate static electricity. Static charge is the primary cause of fine powder aerosolization, which dramatically increases the risk of inhalation exposure and cross-contamination[6].
Seal the weighing vessel (e.g., using a crimped vial or a secondary containment tube) before removing it from the engineering control[2][10].
Step 3: Decontamination
Never use compressed air or dry sweeping to clean up powder residue, as this instantly aerosolizes the chemical[6][10].
Perform "wet wiping." Dampen a disposable wipe with a solvent appropriate for benzoate esters (e.g., 70% isopropanol), wipe down the balance and spatulas, and follow with a standard soap and water wash[3][7].
Spill Response and Disposal Plan
According to NIOSH guidelines for managing hazardous drug exposures, any material contaminated with pharmaceutical intermediates must be strictly segregated from general waste[2][3].
Solid Waste: Dispose of all contaminated gloves, weigh boats, and wet wipes in a designated hazardous pharmaceutical waste container (typically a black or purple bin, depending on institutional EHS guidelines)[7].
Liquid Waste: Solvent washes containing dissolved Methyl 3-acetamido-4-hydroxybenzoate must be collected in compatible, clearly labeled chemical waste carboys. Do not pour ester-containing pharmaceutical intermediates down the drain[7][11].
Operational Workflow Visualization
Fig 1. Decision matrix and workflow for handling Methyl 3-acetamido-4-hydroxybenzoate.
References
Centers for Disease Control and Prevention (CDC) / NIOSH. Managing Hazardous Drug Exposures: Information for Healthcare Settings (DHHS Publication No. 2023-130). Available from:[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available from:[Link]
Occupational Safety and Health Administration (OSHA). 1910.132 - Personal Protective Equipment Standard. Available from:[Link]